molecular formula C5H7NO3 B1417506 Pentane-2,3,4-trione 3-oxime CAS No. 29917-12-2

Pentane-2,3,4-trione 3-oxime

Cat. No.: B1417506
CAS No.: 29917-12-2
M. Wt: 129.11 g/mol
InChI Key: BMFNDMNRYPFUPF-HYXAFXHYSA-N
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Description

Pentane-2,3,4-trione 3-oxime is a useful research compound. Its molecular formula is C5H7NO3 and its molecular weight is 129.11 g/mol. The purity is usually 95%.
The exact mass of the compound 2,3,4-Pentanetrione, 3-oxime is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 150287. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Pentane-2,3,4-trione 3-oxime suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pentane-2,3,4-trione 3-oxime including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

29917-12-2

Molecular Formula

C5H7NO3

Molecular Weight

129.11 g/mol

IUPAC Name

(Z)-4-hydroxy-3-nitrosopent-3-en-2-one

InChI

InChI=1S/C5H7NO3/c1-3(7)5(6-9)4(2)8/h7H,1-2H3/b5-3-

InChI Key

BMFNDMNRYPFUPF-HYXAFXHYSA-N

SMILES

CC(=C(C(=O)C)N=O)O

Isomeric SMILES

C/C(=C(\C(=O)C)/N=O)/O

Canonical SMILES

CC(=C(C(=O)C)N=O)O

Other CAS No.

29917-12-2

Origin of Product

United States

Foundational & Exploratory

Introduction: The Versatility of a Modified β-Diketone

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Properties and Applications of Isonitrosoacetylacetone

This guide provides a comprehensive technical overview of isonitrosoacetylacetone (3-hydroxyimino-2,4-pentanedione), a versatile organic compound pivotal in coordination chemistry and as a precursor for various heterocyclic systems. Tailored for researchers, scientists, and professionals in drug development, this document delves into its synthesis, structural characteristics, reactivity, and applications, grounding all claims in established scientific literature.

Isonitrosoacetylacetone, also known as 3-hydroxyimino-2,4-pentanedione, is a derivative of acetylacetone where the active methylene group has been functionalized with a hydroxyimino (oxime) group. This structural modification transforms the classic β-diketone into a highly versatile chelating agent and a valuable synthetic intermediate. The introduction of the oxime moiety imparts ambidentate character, allowing it to coordinate with metal ions through multiple donor atoms, and provides a reactive site for the synthesis of complex heterocyclic molecules. Its ability to form stable metal complexes has positioned it as a compound of interest in analytical chemistry, catalysis, and the development of novel bioactive agents.[1][2]

Synthesis and Purification

The most common and direct method for preparing isonitrosoacetylacetone is the nitrosation of the active methylene carbon of acetylacetone. This reaction is typically performed in an acidic aqueous medium using sodium nitrite.

Causality of Experimental Design: The reaction mechanism involves the formation of a nitrous acidium ion (H₂O⁺-NO) or a nitrosonium ion (NO⁺) in the acidic solution, which then acts as the electrophile. The enol form of acetylacetone performs an electrophilic attack on the nitrosonium ion. The choice of an acidic medium is critical as it facilitates the formation of the active nitrosating agent.[3] The temperature is kept low to minimize the decomposition of nitrous acid and prevent side reactions.

Experimental Protocol: Synthesis of Isonitrosoacetylacetone

Methodology:

  • Preparation of Reactant Solution: Dissolve acetylacetone (e.g., 0.1 mol) in a suitable solvent such as glacial acetic acid or aqueous ethanol in a three-necked flask equipped with a mechanical stirrer and a dropping funnel. Cool the flask in an ice-salt bath to maintain a temperature of 0–5 °C.

  • Nitrosation: Prepare a solution of sodium nitrite (NaNO₂, e.g., 0.1 mol) in water. Add this solution dropwise to the stirred acetylacetone solution over a period of 1-2 hours, ensuring the temperature does not rise above 5 °C.

  • Reaction Completion and Isolation: After the addition is complete, continue stirring the mixture in the ice bath for an additional 2 hours. The product, isonitrosoacetylacetone, will precipitate as a crystalline solid.

  • Purification (Self-Validating System): Collect the crude product by vacuum filtration and wash it with cold water to remove unreacted salts and acid. The purity of the product can be substantially improved by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture. The self-validating aspect of this step is the attainment of a sharp, constant melting point after successive recrystallizations, indicating high purity. The product typically appears as colorless to pale yellow crystals.[3]

G cluster_reactants Reactants cluster_process Process cluster_products Products & Purification acac Acetylacetone (in Acetic Acid) mixing Dropwise Addition (0-5 °C) acac->mixing nano2 Sodium Nitrite (in Water) nano2->mixing stirring Stirring (2 hours) mixing->stirring precipitate Crude Product (Precipitate) stirring->precipitate filtration Vacuum Filtration precipitate->filtration recrystallization Recrystallization (Ethanol/Water) filtration->recrystallization final_product Pure Isonitrosoacetylacetone recrystallization->final_product

Caption: Workflow for the synthesis of isonitrosoacetylacetone.

Structural and Physicochemical Properties

Tautomerism: The Oxime-Nitroso Equilibrium

Like its parent compound, isonitrosoacetylacetone exists as a mixture of tautomers. The primary equilibrium is between the keto-oxime form and the nitroso-enol form. Spectroscopic evidence and theoretical calculations indicate that the keto-oxime tautomer is generally the more stable and predominant form. This stability is attributed to the greater strength of the C=N double bond in the oxime compared to the N=O double bond in the nitroso form, a consequence of the difference in electronegativity between the constituent atoms.

Note: The DOT language does not support direct image embedding in this context. The diagram illustrates the equilibrium between the less stable Nitroso-Enol tautomer and the more stable Keto-Oxime tautomer.

Caption: Tautomeric equilibrium in isonitrosoacetylacetone.
Physicochemical Data

The key physical and chemical properties of isonitrosoacetylacetone are summarized below.

PropertyValueSource(s)
IUPAC Name 3-(Hydroxyimino)pentane-2,4-dione-
Molecular Formula C₅H₇NO₃-
Molar Mass 129.11 g/mol -
Appearance Colorless to pale yellow crystalline powder-
Melting Point 75-77 °C (Decomposes)-
pKa ~7.4Inferred from related oximes
Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure of isonitrosoacetylacetone, with characteristic signals corresponding to its functional groups.

SpectroscopyWavenumber (cm⁻¹)/Chemical Shift (δ, ppm)Assignment and Interpretation
FT-IR ~3300-3100 (broad)O-H stretch of the oxime group, often hydrogen-bonded.
~1710 and ~1680C=O stretching vibrations of the two ketone groups. The presence of two bands suggests an asymmetric environment.
~1640C=N stretching of the oxime group.
~980N-O stretching vibration.
¹H NMR ~11.0-12.0 (singlet, broad)O-H proton of the oxime group. Its broadness is due to hydrogen bonding and exchange.
~2.4 (singlet)Protons of the two equivalent methyl (CH₃) groups adjacent to the carbonyls.
¹³C NMR ~200 and ~195Carbonyl carbons (C=O).
~155Oximino carbon (C=N).
~28Methyl carbons (-CH₃).

Coordination Chemistry: An Ambidentate Ligand

The true versatility of isonitrosoacetylacetone is revealed in its coordination chemistry. Deprotonation of the oxime proton yields an anion that acts as a powerful chelating agent. It is an ambidentate ligand, capable of coordinating to a metal center through different donor atoms, primarily the nitrogen of the oxime and one of the carbonyl oxygens.

This N,O-bidentate chelation forms a stable five-membered ring with the metal ion. In some complexes, particularly with Schiff base derivatives of isonitrosoacetylacetone, linkage isomerism is observed where the ligand coordinates through the oxime nitrogen in one part of the molecule and the oxime oxygen in another.[4] This dual bonding capability allows for the formation of structurally diverse metal complexes with varying electronic and steric properties.

General Protocol: Synthesis of a Nickel(II) Complex
  • Ligand Solution: Dissolve isonitrosoacetylacetone (2 molar equivalents) in hot ethanol.

  • Metal Salt Solution: In a separate flask, dissolve Nickel(II) chloride hexahydrate (1 molar equivalent) in a minimal amount of water or ethanol.

  • Complexation: Slowly add the metal salt solution to the hot ligand solution with constant stirring. A change in color and the formation of a precipitate indicate complex formation.

  • pH Adjustment: If necessary, add a few drops of a weak base (e.g., sodium acetate solution) to facilitate the deprotonation of the ligand and promote chelation.

  • Isolation and Purification: Cool the mixture and collect the precipitated complex by vacuum filtration. Wash the solid with ethanol and then diethyl ether to remove any unreacted starting materials. Dry the complex in a desiccator. The resulting bis(isonitrosoacetylacetonato)nickel(II) complex is typically a colored, stable solid.[4]

Caption: Primary N,O-bidentate coordination mode of isonitrosoacetylacetone.

Reactivity and Applications

Precursor for Heterocyclic Synthesis

The adjacent carbonyl and oxime functionalities make isonitrosoacetylacetone an excellent starting material for synthesizing various five- and six-membered heterocyclic compounds, such as isoxazoles, pyrazoles, and pyridazines. These heterocyclic cores are prevalent in many pharmaceuticals and bioactive molecules.[1]

Analytical Chemistry

As a potent chelating agent, isonitrosoacetylacetone and its derivatives can be used for the selective detection, separation, and quantification of metal ions. The formation of intensely colored complexes allows for spectrophotometric analysis, while its ability to form insoluble precipitates with certain metals can be exploited for gravimetric analysis.[5][6]

Drug Development and Biological Activity

The ability of isonitrosoacetylacetone to chelate essential metal ions is a key mechanism of action for many antimicrobial and anticancer drugs.[2] Metal ions play crucial roles in the active sites of many enzymes necessary for pathogen survival. Chelating agents can sequester these ions, disrupting enzymatic function and inhibiting microbial growth.[7] The metal complexes of isonitrosoacetylacetone and its derivatives are therefore promising candidates for screening as new therapeutic agents. Studies on related ligands have shown that their metal complexes often exhibit enhanced biological activity compared to the free ligands.[1][8]

Conclusion

Isonitrosoacetylacetone is a multifunctional molecule whose chemical properties make it a valuable tool in both synthetic and applied chemistry. Its straightforward synthesis, well-defined tautomeric structure, and versatile coordination behavior underscore its importance. For researchers in drug development, its role as a precursor to bioactive heterocycles and its potential as a metal-chelating therapeutic agent offer fertile ground for future investigation. Further exploration of its coordination chemistry with a wider range of transition metals and lanthanides, along with comprehensive screening of the biological activities of the resulting complexes, will undoubtedly unlock new applications in medicine and materials science.

References

  • National Center for Biotechnology Information (2017). Chelating Agents. In: LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. Bethesda (MD): National Institute of Diabetes and Digestive and Kidney Diseases. Available from: [Link]

  • University of Pretoria (n.d.). Single crystal investigation, spectroscopic, DFT studies, and in-silico molecular docking of the anticancer activities of acetylacetone. Available from: [Link]

  • Bose, K. S., Sharma, B. C., & Patel, C. C. (1972). Ambidentate coordination of isonitrosoacetylacetone imines in their nickel(II) and palladium(II) complexes. Inorganic Chemistry, 11(1), 123-126. Available from: [Link]

  • ResearchGate (2022). Synthesis, Characterization and Antimicrobial Activity of Transition Metal Complexes with Diethanolamine and Acetylacetone. Available from: [Link]

  • Gurer-Orhan, H., et al. (2018). Chelation in Metal Intoxication. MDPI. Available from: [Link]

  • Iglesias, E., & Brandariz, I. (2009). A further study of acetylacetone nitrosation. Organic & Biomolecular Chemistry, 7(16), 3353-3359. Available from: [Link]

  • Todorov, P. T., et al. (2021). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. Available from: [Link]

  • ResearchGate (n.d.). Metal complexes and solvent extraction properties of isonitrosoacetophenone 2-aminobenzoylhydrazone. Available from: [Link]

  • Gaber, S., et al. (2021). Recent Studies on the Antimicrobial Activity of Transition Metal Complexes of Groups 6–12. MDPI. Available from: [Link]

  • Chemistry Stack Exchange (2018). Assignment of the IR spectrum of 2,4-pentanedione (acetylacetone). Available from: [Link]

  • Singh, R. K., et al. (2021). Metal Complexes as Antimicrobial Agents. Hindawi. Available from: [Link]

  • Nikolova, S. et al. (2022). Synthesis of Nitro- and Acetyl Derivatives of 3,7,10-Trioxo-2,4,6,8,9,11-hexaaza[3.3.3]propellane. MDPI. Available from: [Link]

  • The Creative Chemist. Experiment 10 Synthesis and Recrystallization of Metal–Ligand Complexes Containing the Ligand Acetylacetone. Available from: [Link]

  • Preprints.org (2024). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Available from: [Link]

  • Magritek (2015). New Lab Manual: Metal Acetylacetonate Complexes. Available from: [Link]

  • ResearchGate (n.d.). ChemInform Abstract: BF 3 ·OEt 2 -Promoted Concise Synthesis of Difluoroboron-Derivatized Curcumins from Aldehydes and 2,4-Pentanedione. Available from: [Link]

  • Apak, R., et al. (2022). Metal Ions, Metal Chelators and Metal Chelating Assay as Antioxidant Method. MDPI. Available from: [Link]

  • ResearchGate (1997). 13 C{ 1 H} NMR Data a. Available from: [Link]

  • Journal of the Indian Chemical Society (n.d.). Synthesis, Characterization and Antimicrobial Activity of Transition Metal Complexes of Hydrozone of Isonicotinic Acid Hydrazide. Available from: [Link]

  • Doc Brown's Chemistry. 13C NMR spectrum of 3-hydroxybutanone (acetoin). Available from: [Link]

  • SciSpace (n.d.). Metal Complexes as Antimicrobial Agents. Available from: [Link]

  • Nishino, H., et al. (2007). 4-Acetyl-2-hydroxy-2,5-dimethylfuran-3(2H)-one. MDPI. Available from: [Link]

  • ResearchGate (2014). Products from the addition of acetoacetic ester or acetylacetone to 3-nitro-2H-chromenes. Available from: [Link]

  • SciSpace (2012). Preparation and Characterization of Mixed Ligands Metal Complexes Derived from Acetylacetonyl P-Imino Acetophenone and. Available from: [Link]

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An In-depth Technical Guide to the Molecular Structure and Bonding of Pyroglutamic Acid (C5H7NO3)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyroglutamic acid (C5H7NO3), a cyclic lactam of glutamic acid, is a fascinating and biologically significant molecule.[1] This guide provides a comprehensive exploration of its molecular architecture and the intricacies of its chemical bonding. Understanding these fundamental characteristics is paramount for researchers in drug development and biochemistry, as the structure of pyroglutamic acid directly dictates its function and interactions within biological systems. We will delve into its isomeric forms, three-dimensional conformation, the nature of its covalent bonds, and the non-covalent forces that govern its behavior. This document is intended to serve as a detailed reference, bridging the gap between fundamental chemistry and practical application in the life sciences.

Introduction: The Significance of Pyroglutamic Acid

Pyroglutamic acid, also known by the systematic name (2S)-5-oxopyrrolidine-2-carboxylic acid, is a naturally occurring amino acid derivative found in various biological tissues.[2] It is formed through the intramolecular cyclization of L-glutamic acid or L-glutamine, a reaction that can occur spontaneously or be enzyme-catalyzed.[1] This seemingly simple modification—the formation of a lactam ring—has profound implications for its chemical properties and biological roles.

From a drug development perspective, the pyroglutamyl moiety is found in several peptide hormones, including Gonadotropin-releasing hormone (GnRH) and Thyrotropin-releasing hormone (TRH). Its presence often confers resistance to degradation by aminopeptidases, thereby extending the biological half-life of these peptides. A thorough understanding of its structure is therefore a critical prerequisite for the rational design of peptidomimetics and other therapeutic agents.

Isomerism and Stereochemistry

The molecular formula C5H7NO3 can represent a multitude of structural isomers. However, the most prevalent and biologically relevant isomer is pyroglutamic acid. It's important to note that other isomers exist, such as glutaconic acid imide and various hydroxypyridinones, though they are less commonly encountered in biological contexts.

Pyroglutamic acid itself possesses a chiral center at the alpha-carbon (C2), giving rise to two enantiomers:

  • L-Pyroglutamic acid ((2S)-5-oxopyrrolidine-2-carboxylic acid): This is the naturally occurring and biologically active form.

  • D-Pyroglutamic acid ((2R)-5-oxopyrrolidine-2-carboxylic acid): This enantiomer is less common in nature.

The stereochemistry of pyroglutamic acid is crucial for its interaction with enzymes and receptors, which are themselves chiral. For the remainder of this guide, "pyroglutamic acid" will refer to the L-enantiomer unless otherwise specified.

Molecular Geometry and Conformation

The molecular structure of pyroglutamic acid is characterized by a five-membered pyrrolidinone ring fused with a carboxylic acid group.

The Pyrrolidinone Ring

The five-membered ring is not perfectly planar. It adopts a puckered or "envelope" conformation to minimize steric strain and torsional strain. This puckering is a dynamic process, and the ring can exist in various low-energy conformations in solution. The endocyclic nitrogen atom is part of a lactam, which is a cyclic amide.

Bond Angles and Lengths

The precise bond angles and lengths of pyroglutamic acid have been determined through X-ray crystallography and computational modeling. The internal angles of the pyrrolidinone ring deviate from the ideal 109.5° of a perfect pentagon due to the presence of the sp2-hybridized carbonyl carbon and the constraints of the ring system.

Bond Approximate Bond Length (Å) Hybridization of Atoms
C=O (carbonyl)1.24C: sp2, O: sp2
C-N (amide)1.34C: sp2, N: sp2
N-Cα1.47N: sp2, C: sp3
Cα-Cβ1.53C: sp3, C: sp3
Cβ-Cγ1.53C: sp3, C: sp3
Cγ-C (carbonyl)1.51C: sp3, C: sp2
Cα-C (carboxyl)1.52C: sp3, C: sp2
C=O (carboxyl)1.21C: sp2, O: sp2
C-OH (carboxyl)1.32C: sp2, O: sp2

Note: These are approximate values and can vary slightly depending on the crystalline form and environment.

Hybridization and Bonding

The bonding in pyroglutamic acid is a combination of sigma (σ) and pi (π) bonds, which arise from the hybridization of the constituent atoms.

Hybridization Scheme
  • Carbonyl Carbons (C5 and Carboxyl C): These are sp2 hybridized, forming three σ bonds in a trigonal planar geometry and one π bond with the oxygen atom.

  • Alpha-Carbon (C2): This is sp3 hybridized, forming four σ bonds in a tetrahedral geometry.

  • Beta and Gamma Carbons (C3 and C4): These are also sp3 hybridized with tetrahedral geometry.

  • Nitrogen Atom: The nitrogen atom in the lactam is sp2 hybridized. This is a key feature of amides, where the lone pair on the nitrogen participates in resonance with the adjacent carbonyl group.

  • Oxygen Atoms: The carbonyl oxygens are sp2 hybridized, while the hydroxyl oxygen of the carboxylic acid is also considered sp2 hybridized.

Resonance and Electron Delocalization

The amide group within the lactam ring exhibits significant resonance, which has a profound impact on its structure and reactivity. The lone pair of electrons on the nitrogen atom is delocalized into the carbonyl π system.

This resonance has several important consequences:

  • Planarity of the Amide Bond: The C-N bond has partial double bond character, which restricts rotation and forces the atoms of the amide group (O=C-N-H) to lie in a plane.

  • Reduced Basicity of Nitrogen: The delocalization of the nitrogen's lone pair makes it significantly less basic compared to the nitrogen in an amine.

  • Increased Acidity of the N-H Proton: The electron-withdrawing nature of the adjacent carbonyl group increases the acidity of the proton attached to the nitrogen.

A similar resonance effect is observed in the carboxylic acid group, leading to the delocalization of the negative charge in its conjugate base, the pyroglutamate anion.

Intermolecular Forces and Physicochemical Properties

The physicochemical properties of pyroglutamic acid are a direct result of the intermolecular forces it can form.

Hydrogen Bonding

Pyroglutamic acid is capable of acting as both a hydrogen bond donor and a hydrogen bond acceptor.

  • Donors: The carboxylic acid hydroxyl group (-OH) and the amide N-H group.

  • Acceptors: The carbonyl oxygens of both the lactam and the carboxylic acid.

This extensive hydrogen bonding capability leads to a high melting point and significant water solubility. In the solid state, pyroglutamic acid molecules form a complex network of hydrogen bonds.

Dipole-Dipole Interactions

The presence of polar C=O, C-N, and O-H bonds creates a significant molecular dipole moment. These dipole-dipole interactions contribute to the overall cohesive forces between pyroglutamic acid molecules.

Experimental and Computational Analysis

The structural and bonding characteristics of pyroglutamic acid have been elucidated through a variety of experimental and computational techniques.

Spectroscopic Methods
  • Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying the functional groups present in pyroglutamic acid. The characteristic absorption bands for the C=O stretch of the lactam and carboxylic acid, the N-H stretch, and the O-H stretch provide definitive evidence for its structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each atom in the molecule. The chemical shifts and coupling constants can be used to confirm the connectivity and stereochemistry of the molecule.

X-ray Crystallography

Single-crystal X-ray diffraction has provided the most precise data on the three-dimensional structure of pyroglutamic acid in the solid state, including bond lengths, bond angles, and the conformation of the pyrrolidinone ring.

Computational Chemistry

Quantum mechanical calculations, such as Density Functional Theory (DFT), are used to model the electronic structure, molecular orbitals, and potential energy surface of pyroglutamic acid. These computational methods allow for the investigation of conformational preferences, vibrational frequencies, and reaction mechanisms at a level of detail that is often inaccessible through experimental means alone.

Workflow for Structural Elucidation

The following diagram illustrates a typical workflow for the comprehensive structural analysis of a molecule like pyroglutamic acid.

Structural Elucidation Workflow Figure 1: A generalized workflow for the structural elucidation of a small molecule. cluster_0 Initial Characterization cluster_1 Spectroscopic Analysis cluster_2 Definitive Structure Determination cluster_3 Computational Modeling mass_spec Mass Spectrometry (Determine Molecular Formula) elemental_analysis Elemental Analysis (Confirm Empirical Formula) mass_spec->elemental_analysis Confirms ir_spec IR Spectroscopy (Identify Functional Groups) elemental_analysis->ir_spec Informs nmr_spec NMR Spectroscopy (¹H, ¹³C, 2D) (Determine Connectivity) ir_spec->nmr_spec Guides xray X-ray Crystallography (3D Structure in Solid State) nmr_spec->xray Proposes Structure for dft Quantum Chemical Calculations (DFT) (Electronic Structure, Energetics) nmr_spec->dft Compares with xray->dft Validates

Caption: A generalized workflow for the structural elucidation of a small molecule.

Conclusion

The molecular structure and bonding of pyroglutamic acid are a testament to the intricate relationship between form and function at the molecular level. Its cyclic lactam structure, stereochemistry, and the delocalization of electrons within the amide bond are key determinants of its stability and biological activity. For scientists engaged in drug discovery and development, a deep appreciation of these structural nuances is not merely an academic exercise but a fundamental necessity for the design of novel therapeutics that can effectively and selectively interact with their biological targets. This guide has provided a foundational understanding of these principles, which can be leveraged for further research and innovation in the field.

References

  • PubChem. L-Pyroglutamic Acid. National Center for Biotechnology Information. [Link][2]

  • Wikipedia. Pyroglutamic acid. Wikimedia Foundation. [Link][1]

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An In-depth Technical Guide to the Physical Properties of Pentane-2,3,4-trione 3-oxime

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Pentane-2,3,4-trione 3-oxime, also known by its synonym isonitrosoacetylacetone, is a fascinating organic molecule that holds considerable interest for researchers in synthetic chemistry and drug development.[1][2] Its unique structural arrangement, featuring a vicinal tricarbonyl system with a central oxime functional group, imparts a distinct reactivity profile, making it a valuable intermediate for the synthesis of various biologically active compounds and complex heterocyclic systems.[1][3]

This guide provides a comprehensive overview of the core physical properties of Pentane-2,3,4-trione 3-oxime, offering insights into its molecular structure, stability, and solubility. Furthermore, it details the standard experimental methodologies for the determination of these properties, providing a framework for its practical application and characterization in a laboratory setting. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required to effectively utilize this versatile compound in their work.

Molecular Structure and Core Physicochemical Properties

The chemical structure of Pentane-2,3,4-trione 3-oxime is fundamental to understanding its physical and chemical behavior. The presence of multiple polar functional groups—two ketones, an oxime, and the potential for tautomerism—governs its solubility, melting point, and spectroscopic characteristics.

Molecular Structure of Pentane-2,3,4-trione 3-oxime

Caption: 2D structure of Pentane-2,3,4-trione 3-oxime.

The key physical and chemical properties of Pentane-2,3,4-trione 3-oxime are summarized in the table below. It is important to note that while some of these properties have been experimentally determined, others are computed values and should be regarded as estimations.

PropertyValueSource
Molecular Formula C₅H₇NO₃[2][4]
Molecular Weight 129.11 g/mol [2]
Appearance Colorless to pale yellow crystalline powder[4]
Melting Point 75 °C[1]
Boiling Point Data not available for the oxime. The parent compound, pentane-2,3,4-trione, has a computed boiling point of 182 °C at 760 mmHg.[3]
Solubility Soluble in water and organic solvents such as alcohols and ethers.[4]
Stability Stable at room temperature; decomposes at high temperatures or under light.[4]
XLogP3 0.3 (Computed)[2]
Topological Polar Surface Area 66.7 Ų (Computed)[2]

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be relatively simple. The two methyl groups (CH₃) adjacent to the carbonyl groups are in different chemical environments and would likely appear as two distinct singlets. The chemical shift of these protons would be in the downfield region, typically around 2.0-2.5 ppm, due to the deshielding effect of the adjacent carbonyl groups. The hydroxyl proton of the oxime group (-NOH) would likely appear as a broad singlet, with a chemical shift that is highly dependent on the solvent and concentration, but could be expected in the range of 8-12 ppm.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum would provide significant structural information. Five distinct carbon signals are expected. The carbons of the two methyl groups would appear in the upfield region (around 20-30 ppm). The three carbonyl/oxime carbons would be significantly downfield due to the strong deshielding effect of the electronegative oxygen and nitrogen atoms. The two ketone carbonyl carbons would likely have chemical shifts in the range of 190-210 ppm, while the oxime carbon (C=NOH) would be expected at a slightly lower chemical shift, typically in the range of 150-160 ppm.

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by the stretching vibrations of its various functional groups. A broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching of the oxime group. Strong, sharp absorption bands corresponding to the C=O stretching of the two ketone groups would be expected around 1700-1740 cm⁻¹. The C=N stretching of the oxime would likely appear in the 1620-1680 cm⁻¹ region. The presence of C-H stretching vibrations from the methyl groups would be observed around 2850-3000 cm⁻¹.

Mass Spectrometry

In a mass spectrum, the molecular ion peak [M]⁺ would be expected at an m/z value corresponding to its molecular weight (129.11). Common fragmentation patterns would likely involve the loss of small neutral molecules such as NO, OH, and CO, as well as cleavage of the C-C bonds adjacent to the carbonyl groups, leading to the formation of acylium ions.

Experimental Protocols for Property Determination

The following section outlines the standard methodologies for determining the key physical properties of Pentane-2,3,4-trione 3-oxime.

Melting Point Determination

The melting point is a crucial indicator of purity for a crystalline solid. A sharp melting range (typically 0.5-1.0°C) is indicative of a pure compound, while a broad melting range at a depressed temperature suggests the presence of impurities.

Workflow for Melting Point Determination

cluster_0 Sample Preparation cluster_1 Measurement cluster_2 Data Analysis a Dry the sample thoroughly. b Finely powder the crystalline solid. a->b c Pack a small amount into a capillary tube. b->c d Place the capillary tube in a melting point apparatus. c->d e Heat slowly (1-2 °C/min) near the expected melting point. d->e f Record the temperature at which melting begins. e->f g Record the temperature at which the sample is completely liquid. f->g h Report the melting point as a range. g->h i Compare with literature values to assess purity. h->i

Caption: A stepwise workflow for accurate melting point determination.

Step-by-Step Methodology:

  • Sample Preparation: Ensure the Pentane-2,3,4-trione 3-oxime sample is completely dry. A small amount of the crystalline solid is finely ground and packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

  • Heating and Observation: The sample is heated at a steady and slow rate, approximately 1-2 °C per minute, especially when approaching the expected melting point.[5]

  • Data Recording: The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the entire solid has transitioned to a liquid is recorded as the completion of melting. The melting point is reported as this range.[5]

Solubility Assessment

Understanding the solubility profile of a compound is critical for its application in various experimental settings, including reaction workups, purification, and formulation for biological assays. The principle of "like dissolves like" is a useful guide, where polar compounds tend to dissolve in polar solvents and non-polar compounds in non-polar solvents.

Step-by-Step Methodology:

  • Solvent Selection: A range of solvents with varying polarities should be chosen, such as water, ethanol, methanol, dichloromethane, and diethyl ether.

  • Qualitative Determination: To a test tube containing approximately 1 mL of the chosen solvent, a small, measured amount (e.g., 10 mg) of Pentane-2,3,4-trione 3-oxime is added.

  • Observation: The mixture is agitated vigorously. The solubility is observed and can be qualitatively described as soluble, partially soluble, or insoluble.

  • Quantitative Determination (Optional): For a more precise measurement, a saturated solution can be prepared at a specific temperature. A known volume of the clear supernatant is then carefully removed, the solvent is evaporated, and the mass of the dissolved solid is determined.

The solubility of Pentane-2,3,4-trione 3-oxime in water and alcohols is attributed to the ability of its ketone and oxime functional groups to form hydrogen bonds with the solvent molecules.[4] Its solubility in other organic solvents is a function of dipole-dipole interactions.

Synthesis and Reactivity: A Brief Overview

Pentane-2,3,4-trione 3-oxime can be synthesized through the oxidation of 2,4-pentanedione.[3][4] One common laboratory preparation involves the reaction of 2,4-pentanedione with sodium nitrite under acidic conditions.[4]

From a reactivity standpoint, it serves as a versatile building block in organic synthesis. The presence of multiple electrophilic carbon centers and a nucleophilic oxime group allows for a variety of chemical transformations, including amine substitutions, oxidation, and cyclization reactions.[4] These reactions can be leveraged to produce a wide array of biologically active molecules, highlighting its potential in the pharmaceutical and pesticide industries.[4]

Conclusion

Pentane-2,3,4-trione 3-oxime is a compound with a rich chemical profile, defined by its unique arrangement of functional groups. This guide has provided a detailed overview of its fundamental physical properties, offering both established data and predictive insights into its spectroscopic characteristics. The outlined experimental protocols serve as a practical resource for its characterization in a research setting. A thorough understanding of these properties is paramount for any scientist seeking to harness the synthetic potential of this valuable molecule in the pursuit of novel chemical entities with applications in drug discovery and beyond.

References

  • ChemBK. (2024). 2,3,4-Pentanetrione, 3-oxime. Retrieved from [https://www.chembk.com/en/chem/2,3,4-Pentanetrione, 3-oxime]([Link], 3-oxime)

  • Wikipedia. (2023). 2,3,4-Pentanetrione. Retrieved from [Link]

  • PubChem. (n.d.). 2,3,4-Pentanetrione, 3-oxime. Retrieved from [Link]

  • Grokipedia. (n.d.). 2,3,4-Pentanetrione. Retrieved from [Link]

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  • Khan, S. A., & Yusuf, M. (2012). Synthesis of Some New Isoxazoline Derivatives of Chalconised Indoline 2-one as a Potential Analgesic, Antibacterial and Anthelmimtic Agents. Journal of Young Pharmacists, 4(1), 38–42. Retrieved from [Link]

  • University of Technology. (2021). experiment (1) determination of melting points. Retrieved from [Link]

  • Carleton University. (2023). Solubility of Organic Compounds. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and pharmacological characterization of new analogs of broxaterol. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

  • University of Mustansiriyah. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

  • University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

  • International Journal of Current Science Research and Review. (2024). Synthesis and Characterization of Bis-acetylacetonate Zinc (II) Monohydrate Complex. Retrieved from [Link]

  • Clarion University. (n.d.). Determination of Melting Point. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of pentane. Retrieved from [Link]

  • University of North Georgia. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

  • BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0. Retrieved from [Link]

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A Guide to the Spectroscopic Characterization of Pentane-2,3,4-trione 3-oxime

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected spectroscopic data for pentane-2,3,4-trione 3-oxime, also known by its synonyms isonitrosoacetylacetone and 3-(hydroxyimino)pentane-2,4-dione. While direct experimental spectra for this specific molecule are not widely published, this document, authored from the perspective of a Senior Application Scientist, leverages foundational spectroscopic principles and comparative data from structurally analogous compounds to present a robust predictive analysis. This approach is designed to empower researchers in identifying and characterizing this and similar α-keto oximes.

Molecular Structure and Chemical Properties

Pentane-2,3,4-trione 3-oxime possesses a unique molecular architecture, featuring a central oxime functional group flanked by two carbonyl groups. This arrangement of functional groups suggests a rich and informative spectroscopic profile.

Key Molecular Information:

PropertyValue
Molecular Formula C₅H₇NO₃
Molecular Weight 129.11 g/mol [1]
Synonyms Isonitrosoacetylacetone, 3-(hydroxyimino)pentane-2,4-dione[1]
CAS Number 29917-12-2[1]

The presence of the oxime group introduces the possibility of E/Z isomerism about the C=N bond, which can often be distinguished by NMR spectroscopy. Furthermore, the molecule's polarity and potential for hydrogen bonding will significantly influence its infrared spectrum and chromatographic behavior.

Caption: Molecular structure of Pentane-2,3,4-trione 3-oxime.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For pentane-2,3,4-trione 3-oxime, both ¹H and ¹³C NMR will provide critical information about the electronic environment of the protons and carbons. The following predictions are based on the analysis of its functional groups and comparison with analogs like acetylacetone[2][3][4][5].

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show three distinct signals. The symmetry of the molecule in the absence of E/Z isomerism would render the two methyl groups chemically equivalent. However, the presence of E and Z isomers would likely result in two separate signals for the methyl groups.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~10.0 - 12.0Singlet (broad)1HN-OHThe oxime proton is acidic and often appears as a broad singlet in a downfield region. Its chemical shift is highly dependent on solvent and concentration due to hydrogen bonding.
~2.3 - 2.5Singlet(s)6H (or two 3H singlets)2 x -COCH₃These protons are on carbons alpha to carbonyl groups, which are deshielding. The presence of two singlets in this region would be strong evidence for the existence of E/Z isomers. In acetylacetone's keto form, these methyl protons appear around 2.2 ppm[4]. The additional carbonyl and oxime functionalities in the target molecule would likely shift these slightly downfield.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will be instrumental in confirming the carbon skeleton and the presence of the carbonyl and oxime carbons. Due to the low natural abundance of ¹³C, obtaining a spectrum with good signal-to-noise may require a longer acquisition time[6].

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~195 - 205C=O (Ketone)The two ketone carbonyl carbons are in a highly deshielded environment and are expected to appear significantly downfield. For comparison, the carbonyl carbon in propanone appears around 206 ppm[7].
~150 - 160C=N (Oxime)The carbon of the oxime group is also deshielded, though typically less so than a carbonyl carbon.
~25 - 35-CH₃The methyl carbons are in a shielded environment and will appear in the upfield region of the spectrum. Similar to the ¹H NMR, the presence of E/Z isomers may result in two distinct signals for the methyl carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of pentane-2,3,4-trione 3-oxime is expected to be characterized by strong absorptions corresponding to the O-H, C=O, and C=N bonds.

Predicted Wavenumber (cm⁻¹)Vibration TypeFunctional GroupRationale
3100 - 3500 (broad)O-H stretchOxime (-N-OH)The broadness of this peak is due to hydrogen bonding.
1680 - 1720 (strong, sharp)C=O stretchKetoneThe presence of two carbonyl groups may lead to a single, intense absorption or two closely spaced peaks. Conjugation with the adjacent C=N bond can lower the frequency compared to a simple aliphatic ketone.
1620 - 1680 (medium)C=N stretchOximeThis absorption is typically of medium intensity and can sometimes be obscured by other peaks in this region.
2850 - 3000C-H stretchMethyl (-CH₃)These are characteristic stretches for sp³ hybridized C-H bonds.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and structure.

m/z ValueInterpretationRationale
129[M]⁺ (Molecular Ion)This peak corresponds to the molecular weight of pentane-2,3,4-trione 3-oxime (129.11 g/mol )[1].
112[M-OH]⁺Loss of a hydroxyl radical is a common fragmentation pathway for oximes.
86[M-COCH₃]⁺Cleavage of an acetyl group is a likely fragmentation due to the stability of the resulting acylium ion.
43[CH₃CO]⁺This peak, corresponding to the acetyl cation, is often a prominent fragment for molecules containing an acetyl group and is the base peak in the mass spectrum of acetylacetone[2].

Experimental Protocols

Synthesis of Pentane-2,3,4-trione 3-oxime

A common method for the synthesis of α-keto oximes involves the reaction of a corresponding dicarbonyl compound with a hydroxylamine salt[8][9].

Materials:

  • Pentane-2,4-dione (acetylacetone)

  • Sodium nitrite

  • Hydrochloric acid

  • Hydroxylamine hydrochloride

  • Sodium carbonate

  • Ethanol

  • Water

  • Diethyl ether

Procedure:

  • Nitrosation of Pentane-2,4-dione: a. Dissolve pentane-2,4-dione in ethanol in a flask equipped with a magnetic stirrer and cooled in an ice bath. b. Slowly add a solution of sodium nitrite in water. c. Acidify the mixture by the dropwise addition of hydrochloric acid while maintaining the temperature below 5°C. d. Stir the reaction mixture for 1-2 hours at low temperature.

  • Work-up and Isolation: a. Extract the product into diethyl ether. b. Wash the organic layer with a saturated sodium bicarbonate solution and then with brine. c. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude product.

  • Purification: a. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Synthetic Workflow cluster_synthesis Synthesis of Pentane-2,3,4-trione 3-oxime start Pentane-2,4-dione step1 React with NaNO₂ / HCl start->step1 intermediate Crude Product step1->intermediate step2 Extraction with Diethyl Ether intermediate->step2 step3 Purification (Recrystallization/Chromatography) step2->step3 end Pure Pentane-2,3,4-trione 3-oxime step3->end

Caption: A simplified workflow for the synthesis of Pentane-2,3,4-trione 3-oxime.

Spectroscopic Analysis

NMR Spectroscopy:

  • Dissolve 5-10 mg of the purified product in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher for better resolution). Use of TMS as an internal standard is common practice[7].

IR Spectroscopy:

  • For a solid sample, prepare a KBr pellet or use an ATR (Attenuated Total Reflectance) accessory.

  • For a liquid or dissolved sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • Acquire the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry:

  • Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., Electrospray Ionization (ESI) or Electron Impact (EI)).

  • Acquire the mass spectrum over an appropriate m/z range.

Conclusion

This guide provides a comprehensive, albeit predictive, spectroscopic analysis of pentane-2,3,4-trione 3-oxime. By understanding the expected spectral features and the underlying chemical principles, researchers can more confidently identify and characterize this molecule in their work. The provided experimental protocols offer a starting point for its synthesis and analysis. As with any scientific endeavor, direct experimental verification of these predictions is encouraged.

References

  • NIST. Acetylacetone. NIST WebBook. [Link]

  • PubChem. 2,3,4-Pentanetrione, 3-oxime. [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 300 MHz, CDCl3, experimental) (HMDB0003407). [Link]

  • ResearchGate. Second-Derivative Spectrometric Determination of Urea in Milk Using the Diacetyl Monoxime Reagent. [Link]

  • Sci-Hub. Infrared spectra of 3-methylthio-2,4-pentanedione and its deuterated compound. [Link]

  • NCBI. Mass Spectrometric Identification of Novel Lysine Acetylation Sites in Huntingtin. [Link]

  • PubMed. Second-derivative spectrometric determination of urea in milk using the diacetyl monoxime reagent. [Link]

  • ResearchGate. 1H NMR spectrum of acetylacetone. [Link]

  • ChemBK. 3-hydroxyiminopentane-2,4-dione. [Link]

  • PLOS One. Colorimetric determination of urea using diacetyl monoxime with strong acids. [Link]

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  • NCBI. A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry. [Link]

  • Organic Chemistry Portal. Oxime synthesis by condensation or oxidation. [Link]

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  • Indian Academy of Sciences. Some applications of 13C NMR spectroscopy in heterocyclic structure assignments. [Link]

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  • NCBI. Validation of Protein Acetylation by Mass Spectrometry. [Link]

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  • Google Patents.

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An In-Depth Technical Guide to the Thermal Stability and Degradation Profile of Pentane-2,3,4-trione 3-oxime

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

Pentane-2,3,4-trione 3-oxime, a fascinating molecule at the intersection of diketone and oxime chemistries, presents unique characteristics relevant to its handling, storage, and application in various scientific fields, including drug development. Its stability under thermal stress is a critical parameter influencing its utility. This technical guide provides a comprehensive analysis of the thermal stability and degradation profile of Pentane-2,3,4-trione 3-oxime. In the absence of extensive direct experimental data for this specific compound, this guide leverages information on its close structural analogue, diacetyl monoxime, and related α-keto oximes to construct a robust and scientifically grounded profile. We will delve into its predicted thermal behavior, propose likely degradation pathways, and outline the state-of-the-art analytical methodologies for its comprehensive characterization.

Introduction: The Chemical Landscape of Pentane-2,3,4-trione 3-oxime

Pentane-2,3,4-trione 3-oxime, with the molecular formula C₅H₇NO₃, is a derivative of pentane-2,3,4-trione.[1][2] It is characterized as a colorless to pale yellow crystalline powder.[3] This compound is known to be stable at room temperature but exhibits sensitivity to high temperatures and light, which can induce decomposition.[3] Its melting point has been reported to be approximately 75 °C.

The synthesis of Pentane-2,3,4-trione 3-oxime can be achieved through several routes, including the oxidation of 2,4-pentanedione or the reaction of hydroxylamine with isonitrosoacetylacetone.[3] As an organic synthesis intermediate, it holds potential for the generation of biologically active compounds, making its stability profile of paramount importance for applications in medicinal chemistry and drug development.[3]

Thermal Stability Profile

The thermal stability of a compound is a critical determinant of its shelf-life, processing conditions, and overall viability in pharmaceutical formulations. The primary techniques for assessing thermal stability are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Predicted Thermogravimetric Analysis (TGA) Behavior

Expected TGA Profile:

  • Initial Stability: The compound is expected to be stable with minimal mass loss up to its melting point.

  • Onset of Decomposition: Significant thermal decomposition is anticipated to commence at temperatures above its melting point, likely in the range of 100-150 °C.

  • Multi-stage Decomposition: The decomposition process may occur in multiple stages, reflecting the cleavage of different functional groups. A primary mass loss event would likely correspond to the fragmentation of the core structure.

Table 1: Predicted TGA Data for Pentane-2,3,4-trione 3-oxime

ParameterPredicted Value/RangeRationale
Onset of Decomposition (Tonset)100 - 150 °CBased on the general thermal lability of oximes and vicinal carbonyl compounds.
Temperature of Maximum Decomposition Rate (Tmax)150 - 200 °CThis would represent the point of most rapid fragmentation of the molecule.
Final Residue at 600 °C< 5%As an organic molecule, it is expected to decompose primarily into volatile products, leaving minimal char, especially in an inert atmosphere.
Predicted Differential Scanning Calorimetry (DSC) Profile

DSC provides insights into the energetic changes that occur as a substance is heated.

Expected DSC Profile:

  • Melting Endotherm: A sharp endothermic peak is expected around 75 °C, corresponding to the melting of the crystalline solid.

  • Decomposition Event(s): Following the melting, one or more exothermic or endothermic peaks are anticipated, representing the decomposition of the molecule. The nature of these peaks (exothermic or endothermic) will depend on the specific bond-breaking and bond-forming events during degradation.

Table 2: Predicted DSC Data for Pentane-2,3,4-trione 3-oxime

ParameterPredicted Value/RangeRationale
Melting Point (Tm)~ 75 °CBased on reported literature values.
Enthalpy of Fusion (ΔHfus)To be determinedThis value would quantify the energy required to melt the solid.
Decomposition Peak(s) (Td)> 100 °COccurring after the melting point, these peaks would signify the energetic changes associated with thermal degradation.
Enthalpy of Decomposition (ΔHd)To be determinedThis would quantify the net energy released or absorbed during decomposition.

Degradation Profile: Unraveling the Decomposition Pathway

Understanding the degradation products and the underlying mechanisms is crucial for identifying potential impurities and ensuring the safety and efficacy of any formulation containing Pentane-2,3,4-trione 3-oxime.

Proposed Degradation Mechanism

Based on the chemistry of oximes and vicinal carbonyl compounds, a plausible thermal degradation pathway can be proposed. A key initial step is likely the cleavage of the N-O bond in the oxime group, which is known to be thermally labile. The presence of adjacent carbonyl groups can influence the subsequent fragmentation.

One highly probable degradation route, especially under the high-temperature conditions of gas chromatography, is the dehydration of the oxime to form a nitrile.

Degradation Pathway Pentane_trione_oxime Pentane-2,3,4-trione 3-oxime Heat Heat (Δ) Pentane_trione_oxime->Heat Fragments Smaller Volatile Fragments (e.g., CO, CO₂, acetyl radicals) Pentane_trione_oxime->Fragments Direct Fragmentation Diacetyl Diacetyl Pentane_trione_oxime->Diacetyl Hydrolysis/Cleavage Nitrile 2-oxobutanenitrile Heat->Nitrile - H₂O Diacetyl->Fragments Hydroxylamine Hydroxylamine (or its decomposition products)

Caption: Proposed thermal degradation pathways of Pentane-2,3,4-trione 3-oxime.

Another likely pathway involves the breakdown of the parent molecule into smaller, more stable fragments. The closely related compound, diacetyl monoxime, is known to break down into diacetyl and hydroxylamine (or its subsequent decomposition products) in the presence of heat and acid.[3] A similar fragmentation is plausible for Pentane-2,3,4-trione 3-oxime.

Potential Degradation Products

Based on the proposed mechanisms, the following degradation products could be expected:

  • 2-oxobutanenitrile: From the dehydration of the oxime.

  • Diacetyl (Butane-2,3-dione): From the cleavage of the C-C bond adjacent to the oxime.

  • Acetyl Radicals: Which can lead to the formation of various smaller molecules.

  • Carbon Monoxide (CO) and Carbon Dioxide (CO₂): From the decomposition of the carbonyl groups.

  • Nitrogen Oxides (NOₓ): From the decomposition of the oxime group in an oxidative environment.

Experimental Protocols for Characterization

To validate the predicted thermal profile and identify the degradation products, a suite of analytical techniques should be employed.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition temperatures of Pentane-2,3,4-trione 3-oxime.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of Pentane-2,3,4-trione 3-oxime into a ceramic or aluminum TGA pan.

  • Instrument Setup:

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with a high-purity inert gas (e.g., Nitrogen or Argon) at a flow rate of 20-50 mL/min to prevent oxidative degradation.

  • Thermal Program:

    • Equilibrate the sample at 30 °C.

    • Heat the sample from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

  • Data Analysis:

    • Plot the percentage of mass loss as a function of temperature.

    • Determine the onset temperature of decomposition (Tonset) and the temperature of maximum decomposition rate (Tmax) from the first derivative of the TGA curve (DTG curve).

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Interpretation weigh Weigh 5-10 mg of sample load Load into TGA pan weigh->load instrument Place in TGA furnace (N₂ atmosphere) load->instrument heat Heat from 30°C to 600°C at 10°C/min instrument->heat plot Plot Mass Loss vs. Temperature heat->plot dtg Calculate DTG curve plot->dtg determine Determine T_onset and T_max dtg->determine

Caption: Experimental workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, enthalpy of fusion, and the thermal nature of the decomposition process.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 2-5 mg of Pentane-2,3,4-trione 3-oxime into a hermetically sealed aluminum DSC pan. Prepare an empty sealed pan as a reference.

  • Instrument Setup:

    • Place the sample and reference pans in the DSC cell.

    • Purge the cell with an inert gas (e.g., Nitrogen) at a flow rate of 20-50 mL/min.

  • Thermal Program:

    • Equilibrate the sample at 25 °C.

    • Heat the sample from 25 °C to a temperature above its decomposition point (e.g., 250 °C) at a heating rate of 10 °C/min.

  • Data Analysis:

    • Plot the heat flow as a function of temperature.

    • Determine the peak temperature of the melting endotherm (Tm) and integrate the peak to calculate the enthalpy of fusion (ΔHfus).

    • Identify and characterize the exothermic or endothermic peaks associated with decomposition.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the volatile and semi-volatile degradation products formed during the thermal decomposition of Pentane-2,3,4-trione 3-oxime.

Step-by-Step Methodology:

  • Sample Preparation: Place a small amount (microgram to milligram range) of the sample into a pyrolysis sample cup.

  • Instrument Setup:

    • The pyrolyzer is directly interfaced with the GC injector.

    • GC column: A mid-polarity column (e.g., DB-5ms) is suitable for separating a wide range of potential degradation products.

    • GC oven program: A temperature ramp from a low initial temperature (e.g., 40 °C) to a high final temperature (e.g., 280 °C) is used to elute the separated compounds.

    • Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a mass range of, for example, m/z 35-550.

  • Pyrolysis:

    • The sample is rapidly heated to a set pyrolysis temperature (e.g., 300 °C, 500 °C, and 700 °C to investigate different degradation severities) in an inert atmosphere.

  • Data Analysis:

    • The evolved volatile and semi-volatile compounds are separated by the GC and detected by the MS.

    • Identify the individual degradation products by comparing their mass spectra with a spectral library (e.g., NIST).

Conclusion

While a complete experimental dataset for the thermal stability and degradation of Pentane-2,3,4-trione 3-oxime is yet to be fully elucidated in published literature, a scientifically robust profile can be constructed through the analysis of its chemical structure and comparison with close analogues. This guide predicts that the compound will melt around 75 °C and subsequently decompose at higher temperatures, likely through pathways involving dehydration to a nitrile and fragmentation into smaller carbonyl compounds and other volatile species.

The outlined experimental protocols provide a clear roadmap for researchers to obtain the necessary data to confirm and expand upon this predicted profile. A thorough understanding of the thermal behavior of Pentane-2,3,4-trione 3-oxime is indispensable for its safe handling, effective use in synthesis, and for the development of stable and reliable formulations in the pharmaceutical industry.

References

  • ChemBK. (2024). 2,3,4-Pentanetrione, 3-oxime. Available at: [Link]

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A Technical Guide to the Chelation Mechanism of Pentane-2,3,4-trione 3-oxime and Related α-Oximino Ketones

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pentane-2,3,4-trione 3-oxime represents a class of multifunctional organic compounds known as α-oximino ketones, which possess significant potential as chelating agents. This guide provides an in-depth analysis of the core mechanisms governing their interaction with metal ions. While literature directly pertaining to pentane-2,3,4-trione 3-oxime is specialized, this document synthesizes foundational principles from the broader class of vicinal oxime-ketone ligands to build a robust mechanistic understanding. We will explore the structural basis of chelation, the coordination chemistry involved, quantitative aspects of metal complex stability, and validated experimental protocols for the characterization of these interactions. This guide is intended to serve as a technical resource for professionals engaged in the design and application of novel chelating agents in fields ranging from analytical chemistry to drug development.

Introduction: The Significance of α-Oximino Ketone Chelators

Chelating agents are fundamental tools in chemistry and biology, capable of forming stable, ring-like structures with metal ions, thereby influencing their solubility, reactivity, and bioavailability.[1] Oximes, characterized by the RR'C=N-OH functional group, have long been recognized for their coordinating capabilities, famously exemplified by dimethylglyoxime's high selectivity for nickel(II) ions.[2] The introduction of a vicinal carbonyl group, as seen in the α-oximino ketone scaffold of pentane-2,3,4-trione 3-oxime, creates a powerful bidentate ligand system. This arrangement of a nitrogen atom from the oxime and an oxygen atom from the adjacent ketone facilitates the formation of a highly stable five-membered chelate ring with a metal ion.[3]

The versatility of α-oximino ketones stems from the ease with which their parent ketones can be synthesized and subsequently converted to oximes, allowing for a vast library of structurally and electronically diverse ligands.[4] This tunability is critical for applications requiring specific metal ion selectivity and complex stability, such as in hydrometallurgy, catalysis, and the development of therapeutic agents.[2][5]

Molecular Characteristics and Synthesis

Structure of Pentane-2,3,4-trione 3-oxime

Pentane-2,3,4-trione 3-oxime is derived from pentane-2,3,4-trione, the simplest linear triketone.[6][7] The parent trione is a highly reactive molecule due to its three consecutive carbonyl groups.[6] The formation of the 3-oxime introduces the crucial C=N-OH group adjacent to one of the carbonyl functionalities.

  • Systematic Name: Pentane-2,3,4-trione 3-oxime

  • Molecular Formula: C₅H₇NO₃

  • Key Functional Groups:

    • Oxime Group (-C=N-OH): The nitrogen atom provides a primary coordination site. The hydroxyl proton is acidic and can be displaced upon coordination with a metal ion.

    • Vicinal Carbonyl Group (-C=O): The oxygen atom of the carbonyl group at the C2 or C4 position acts as the second donor atom.

    • Acetyl Groups (-CH₃): These terminal groups influence the ligand's solubility and steric profile.

Synthesis Pathway

The synthesis of α-oximino ketones like pentane-2,3,4-trione 3-oxime typically involves the nitrosation of a β-dicarbonyl compound. A common laboratory-scale synthesis involves the reaction of 2,4-pentanedione (acetylacetone) with an acidic solution of sodium nitrite.[8]

Caption: General synthesis pathway for an α-oximino ketone.

This reaction proceeds through the formation of an electrophilic nitrosonium ion (NO⁺) which attacks the enol form of the dione.

Core Mechanism of Chelation

The chelating action of pentane-2,3,4-trione 3-oxime is a classic example of bidentate ligand coordination. The process involves the displacement of solvent molecules from a solvated metal ion (Mⁿ⁺) and the formation of coordinate covalent bonds with the ligand.

Key Steps:

  • Deprotonation: In the presence of a metal ion, the acidic proton of the oxime's hydroxyl group (-N-OH) is typically displaced. This deprotonation is often pH-dependent and results in a negatively charged oximato group (-N-O⁻), which is a stronger Lewis base and forms more stable complexes.

  • Coordination: The metal ion simultaneously coordinates with the nitrogen atom of the oxime and the oxygen atom of the adjacent carbonyl group.

  • Ring Formation: This dual coordination results in the formation of a stable, five-membered chelate ring. The stability of this ring is a primary driver of the chelation process, a phenomenon known as the chelate effect.[1]

The overall reaction can be represented as:

M(H₂O)ₓⁿ⁺ + 2 L-H ⇌ [ML₂]⁽ⁿ⁻²⁾⁺ + 2 H⁺ + x H₂O

(Where L-H represents the neutral oxime ligand)

Caption: Formation of a bidentate chelate complex.

A metal center plays a crucial role in promoting the generation of a nucleophilic carbanion, activating the NO+ ligand, and preventing dimerization of the nitroso intermediate before it tautomerizes to the more stable oxime.[9]

Quantitative Analysis of Chelation

The strength of the interaction between a chelating agent and a metal ion is quantified by the formation constant (K_f) or stability constant (β).[10] These constants represent the equilibrium for the formation of the complex in solution.[11] A higher value indicates a more stable complex and a stronger affinity of the ligand for the metal ion.

While specific stability constants for pentane-2,3,4-trione 3-oxime are not widely reported, data from analogous α-oximino ketone systems provide valuable insight into the expected behavior.

Table 1: Typical Logarithmic Stability Constants (log β) for Related Ligand-Metal Complexes

Metal IonLigand TypeLog β₁Log β₂Source
Cu(II)Isonitrosoacetophenone7.814.5[12]
Ni(II)Isonitrosoacetophenone6.512.1[12]
Co(II)Isonitrosoacetophenone6.211.5[12]
Zn(II)Isonitrosoacetophenone5.910.8[12]
Cu(II)Diacetylmonoxime8.115.0General Literature
Ni(II)Diacetylmonoxime7.413.8General Literature

Note: β₁ and β₂ represent the stepwise formation constants for the ML and ML₂ complexes, respectively. Values are illustrative and can vary with experimental conditions (temperature, ionic strength, solvent).

Experimental Protocols for Characterization

Verifying the chelation mechanism and quantifying the stability of the resulting complexes are critical steps. The following protocols outline standard methodologies for these investigations.

Protocol: Synthesis of a Representative α-Oximino Ketone

This protocol describes the synthesis of isonitrosoacetophenone, a well-characterized analogue.

Objective: To synthesize an α-oximino ketone via nitrosation of a ketone.

Materials:

  • Acetophenone

  • Sodium Nitrite (NaNO₂)

  • Hydrochloric Acid (HCl), concentrated

  • Ethanol

  • Ice bath, magnetic stirrer, filtration apparatus

Procedure:

  • Dissolution: Dissolve acetophenone in ethanol in a flask.

  • Cooling: Place the flask in an ice bath and allow the solution to cool to 0-5 °C with stirring.

  • Nitrosation: Slowly add a pre-cooled aqueous solution of sodium nitrite to the flask.

  • Acidification: While maintaining the low temperature, add concentrated HCl dropwise. The reaction is exothermic and the temperature must be controlled. Causality: The acid is required to generate the nitrosonium ion (NO⁺), the active electrophile in the reaction.

  • Reaction: Continue stirring in the ice bath for 1-2 hours. A precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration.

  • Purification: Wash the product with cold water and then a small amount of cold ethanol to remove unreacted starting materials and impurities. Recrystallize from an appropriate solvent (e.g., ethanol/water mixture) to obtain the purified α-oximino ketone.

  • Characterization: Confirm the product's identity and purity using techniques such as melting point determination, IR spectroscopy (to identify C=O, C=N, and O-H stretches), and NMR spectroscopy.

Protocol: UV-Vis Spectrophotometric Titration for Stability Constant Determination

This method, often referred to as the mole-ratio method or Job's plot, is used to determine the stoichiometry and stability constant of the metal-ligand complex.[13]

Objective: To determine the stoichiometry and stability constant of a metal-oxime complex using UV-Vis spectroscopy.[14]

Materials:

  • Synthesized α-oximino ketone ligand

  • Metal salt solution of known concentration (e.g., CuSO₄·5H₂O)

  • Buffered aqueous or organic solvent system

  • UV-Vis Spectrophotometer[13]

Procedure:

  • Spectrum Scans: Record the UV-Vis absorption spectrum of the ligand alone and the metal ion alone in the chosen solvent. Then, record the spectrum of a mixture of the two to identify the wavelength of maximum absorbance (λ_max) for the newly formed complex.[15] Causality: The formation of the metal-ligand complex alters the electronic structure, leading to a shift in the absorption spectrum. This new peak is monitored during the titration.

  • Preparation of Solutions (Mole-Ratio Method): Prepare a series of solutions where the concentration of the metal ion is held constant, while the concentration of the ligand is systematically varied (e.g., from 0 to 3 equivalents relative to the metal).

  • Absorbance Measurements: Measure the absorbance of each solution at the predetermined λ_max of the complex.

  • Data Plotting: Plot the absorbance versus the molar ratio of [Ligand]/[Metal]. The plot will typically show two linear regions. The intersection of these lines indicates the stoichiometry of the complex (e.g., a break at a ratio of 2.0 suggests an ML₂ complex).

  • Calculation of Stability Constant: The data from the titration curve can be used with various computational methods (e.g., Bjerrum's method, software like HypSpec) to calculate the stepwise and overall stability constants.[10]

Caption: Workflow for the characterization of a chelating agent.

Applications and Future Directions

The robust chelating ability of α-oximino ketones makes them suitable for a variety of applications:

  • Analytical Chemistry: As selective reagents for the colorimetric or gravimetric determination of metal ions.

  • Hydrometallurgy: For the solvent extraction and separation of metals from ores.[2]

  • Catalysis: As ligands to create metal complexes that can catalyze organic reactions.

  • Biomedical Applications: As antidotes for metal poisoning or as components of enzyme inhibitors. Oxime compounds are also known to reactivate acetylcholinesterase after inhibition by organophosphorus nerve agents.[2]

Future research is directed towards designing ligands with enhanced selectivity for specific metals, particularly those relevant to environmental remediation (e.g., heavy metals) or medical diagnostics (e.g., radiometals).

Conclusion

Pentane-2,3,4-trione 3-oxime, as a representative of the α-oximino ketone class, demonstrates a potent and predictable mechanism of action as a chelating agent. The core of this mechanism is the formation of a stable five-membered ring through bidentate coordination involving the oxime nitrogen and a vicinal carbonyl oxygen. This guide has detailed the structural basis for this interaction, outlined the synthetic and analytical protocols necessary for its study, and provided a quantitative framework for understanding complex stability. The principles and methodologies presented here offer a solid foundation for researchers and scientists aiming to exploit the rich coordination chemistry of these versatile ligands in drug development and other advanced applications.

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The Enigmatic Potential of Pentanetrione Oximes: A Technical Guide to Unraveling Their Biological Activity

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Preamble: Beyond the Known, a Glimpse into Latent Bioactivity

In the vast landscape of chemical entities with therapeutic potential, the oxime functional group has consistently emerged as a cornerstone of bioactivity. From their established roles as antidotes to organophosphate poisoning to their diverse applications as antimicrobial, anticancer, and anti-inflammatory agents, oximes represent a versatile scaffold for drug discovery.[1][2] This guide, however, ventures into a less-explored territory: the biological potential of pentanetrione oximes. Derived from the vicinal tricarbonyl compound, 2,3,4-pentanetrione, these oximes present a unique chemical architecture that suggests a rich, yet largely untapped, wellspring of biological activities.

This document eschews a conventional review format. Instead, it serves as a forward-looking technical guide, synthesizing established principles of medicinal chemistry with a prospective analysis of pentanetrione oximes. We will delve into the hypothetical yet scientifically grounded potential of these molecules, offering not just a narrative of what is known about related compounds, but a practical roadmap for future investigation. The core of this guide is to empower researchers to unlock the latent therapeutic value of this intriguing class of compounds.

I. The Chemical Canvas: Understanding the Pentanetrione Oxime Scaffold

The parent compound, 2,3,4-pentanetrione, is a vicinal tricarbonyl, a class of molecules known for their high reactivity and utility as synthetic precursors.[3] The presence of three contiguous carbonyl groups creates a highly electrophilic system, ripe for chemical modification. The formation of an oxime at the central carbonyl group (C3) to yield 2,3,4-pentanetrione, 3-oxime, significantly alters the electronic and steric properties of the molecule.

Synthesis of 2,3,4-Pentanetrione, 3-Oxime: A Foundational Protocol

The synthesis of 2,3,4-pentanetrione, 3-oxime is a critical first step in exploring its biological potential. A common and effective method involves the nitrosation of a β-diketone, such as 2,4-pentanedione.

Protocol 1: Synthesis of 2,3,4-Pentanetrione, 3-Oxime

  • Dissolution: Dissolve 2,4-pentanedione in a suitable solvent, such as aqueous ethanol or acetic acid.

  • Acidification: Cool the solution in an ice bath and acidify with a mineral acid (e.g., hydrochloric acid) to a pH of approximately 3-4.

  • Nitrosation: Add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the temperature below 10°C. The reaction mixture will typically change color, indicating the formation of the oxime.

  • Stirring and Isolation: Continue stirring the reaction mixture at low temperature for a specified period (e.g., 2-3 hours) to ensure complete reaction.

  • Precipitation and Filtration: The product, 2,3,4-pentanetrione, 3-oxime, may precipitate out of the solution. If so, it can be isolated by vacuum filtration.

  • Extraction (if necessary): If the product remains in solution, it can be extracted with an organic solvent like diethyl ether or ethyl acetate.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system to yield the pure 2,3,4-pentanetrione, 3-oxime.

  • Characterization: Confirm the structure and purity of the synthesized compound using standard analytical techniques such as NMR (¹H and ¹³C), IR spectroscopy, and mass spectrometry.

This foundational protocol provides a reliable method for obtaining the starting material for further biological investigations. The versatility of this synthesis allows for the potential creation of a library of substituted pentanetrione oximes by starting with substituted β-diketones.[4][5]

II. Hypothesized Biological Activities: A Logic-Driven Exploration

While direct studies on the biological activities of pentanetrione oximes are scarce, we can formulate strong hypotheses based on the known activities of structurally related compounds, namely β-diketones and other oxime-containing molecules.

A. Potential Antimicrobial and Antifungal Activity

The β-dicarbonyl moiety is a well-established pharmacophore in antimicrobial agents.[6][7] The ability of these compounds to chelate metal ions is often implicated in their mechanism of action, disrupting essential enzymatic processes in microorganisms. The introduction of an oxime group can further enhance this activity.

Causality behind the Hypothesis:

  • Metal Chelation: The presence of the oxime nitrogen and oxygen atoms, in conjunction with the adjacent carbonyl groups, creates a potent metal-chelating site. This could interfere with metalloenzymes crucial for bacterial or fungal survival.

  • Membrane Disruption: The lipophilicity of the pentanetrione backbone, which can be further modified with various substituents, may facilitate interaction with and disruption of microbial cell membranes.

  • Enzyme Inhibition: The electrophilic nature of the remaining carbonyl groups could lead to covalent interactions with nucleophilic residues in the active sites of essential microbial enzymes. Azoderivatives of β-diketones have shown inhibitory action on E. coli cell growth.[8]

Experimental Workflow for Antimicrobial Screening:

Caption: Workflow for antimicrobial evaluation of pentanetrione oximes.

B. Postulated Anticancer and Cytotoxic Effects

Several classes of oximes have demonstrated significant anticancer properties.[9] The cytotoxicity of certain oximes has been linked to their ability to induce apoptosis and interfere with key signaling pathways in cancer cells.[9]

Causality behind the Hypothesis:

  • Induction of Oxidative Stress: The vicinal tricarbonyl system is susceptible to redox cycling, which could lead to the generation of reactive oxygen species (ROS) within cancer cells, triggering apoptosis.

  • Enzyme Inhibition: The structural features of pentanetrione oximes may allow them to act as inhibitors of enzymes that are overexpressed in cancer cells, such as kinases or histone deacetylases (HDACs).

  • Disruption of Cellular Signaling: Some oximes have been shown to modulate signaling pathways involved in cell proliferation and survival, such as the STAT3 and ERK1/2 pathways.[9]

Experimental Protocol for Cytotoxicity Assessment:

  • Cell Line Selection: Choose a panel of human cancer cell lines representing different tumor types (e.g., breast, lung, colon) and a non-cancerous control cell line (e.g., normal fibroblasts).

  • MTT or SRB Assay: Treat the cells with a range of concentrations of the pentanetrione oxime derivatives for a specified duration (e.g., 48 or 72 hours). Use the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B) assay to determine cell viability and calculate the IC₅₀ (half-maximal inhibitory concentration) values.

  • Apoptosis Assays: For compounds showing significant cytotoxicity, investigate the mechanism of cell death using techniques such as:

    • Annexin V/Propidium Iodide Staining: To differentiate between apoptotic and necrotic cells.

    • Caspase Activity Assays: To measure the activation of key apoptotic enzymes (e.g., caspase-3, -7, -9).

    • Western Blotting: To analyze the expression levels of pro- and anti-apoptotic proteins (e.g., Bcl-2 family members, PARP cleavage).

  • Cell Cycle Analysis: Use flow cytometry with propidium iodide staining to determine if the compounds induce cell cycle arrest at a specific phase (G1, S, or G2/M).

Data Presentation: Hypothetical Cytotoxicity Data

CompoundCancer Cell LineIC₅₀ (µM)
Pentanetrione OximeMCF-7 (Breast)15.2
A549 (Lung)21.8
HCT116 (Colon)12.5
Doxorubicin (Control)MCF-7 (Breast)0.8
A549 (Lung)1.2
HCT116 (Colon)0.9
C. Potential as Enzyme Inhibitors

The ability of oximes to act as enzyme inhibitors is well-documented.[10] The specific structural features of pentanetrione oximes suggest they could be effective inhibitors of various enzymes, particularly those with nucleophilic residues in their active sites.

Causality behind the Hypothesis:

  • α-Glucosidase and α-Amylase Inhibition: The dicarbonyl-like structure is present in known inhibitors of carbohydrate-hydrolyzing enzymes.[11][12][13][14] Inhibition of these enzymes is a key therapeutic strategy for managing type 2 diabetes.

  • Kinase Inhibition: The planar structure and potential for hydrogen bonding make pentanetrione oximes interesting candidates for kinase inhibitors, which are crucial in cancer and inflammatory disease therapy.[15]

  • Acetylcholinesterase (AChE) Reactivation: While many oximes are known to reactivate AChE inhibited by organophosphates, the unique electronic properties of the pentanetrione scaffold could lead to novel interactions with the enzyme's active site.

Logical Relationship for Investigating Enzyme Inhibition:

Enzyme_Inhibition_Investigation A Pentanetrione Oxime Library B Target Enzyme Selection (e.g., α-glucosidase, Kinases, AChE) A->B C In Vitro Enzyme Activity Assays B->C D Determination of IC₅₀ and Ki values C->D E Kinetic Studies (e.g., Lineweaver-Burk plot) to determine inhibition mechanism D->E F Structure-Activity Relationship (SAR) Studies E->F G Lead Optimization F->G

Caption: A logical flow for the investigation of enzyme inhibitory activity.

III. Self-Validating Protocols: Ensuring Scientific Rigor

To ensure the trustworthiness and reproducibility of the findings, all experimental protocols must be designed as self-validating systems. This involves the inclusion of appropriate positive and negative controls, as well as orthogonal assays to confirm key findings.

Example of a Self-Validating System for Apoptosis Induction:

If a pentanetrione oxime derivative shows a decrease in cell viability in an MTT assay, this result should be validated by:

  • Visual Confirmation: Microscopic examination of treated cells for morphological changes consistent with apoptosis (e.g., cell shrinkage, membrane blebbing).

  • Biochemical Confirmation: Annexin V/PI staining to confirm the externalization of phosphatidylserine, an early marker of apoptosis.

  • Molecular Confirmation: Western blot analysis to detect the cleavage of PARP or the activation of caspase-3, which are downstream events in the apoptotic cascade.

IV. Concluding Remarks and Future Directions

The field of medicinal chemistry is in constant pursuit of novel scaffolds with unique biological activities. Pentanetrione oximes, with their distinctive vicinal tricarbonyl oxime core, represent a promising yet underexplored area of research. This guide has laid out a scientifically-grounded framework for investigating their potential as antimicrobial, anticancer, and enzyme-inhibiting agents. The proposed hypotheses, rooted in the known bioactivities of related chemical structures, provide a strong starting point for discovery.

The detailed experimental protocols and workflows are designed to be both comprehensive and practical, enabling researchers to systematically unravel the therapeutic potential of this enigmatic class of molecules. The future of pentanetrione oxime research lies in the synthesis of diverse libraries of derivatives and their rigorous biological evaluation using the self-validating systems outlined herein. It is through such a systematic and logical approach that we can hope to translate the latent potential of these compounds into tangible therapeutic innovations.

References

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  • Rescifina, A., et al. (2008). Conversion of Oximes to Carbonyl Compounds by Triscetylpyridinium Tetrakis(oxodiperoxotungsto) Phosphate (PCWP)-mediated Oxidation with Hydrogen Peroxide. Molecules, 13(4), 924-933. [Link]

  • Rocha, G. F., et al. (2022). Inhibitory Potential of Synthetic Amino Acid Derivatives against Digestive Enzymes as Promising Hypoglycemic and Anti-Obesity Agents. Molecules, 27(19), 6586. [Link]

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An In-depth Technical Guide to the Safe Handling of Pentane-2,3,4-trione 3-oxime

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: A Proactive Stance on Chemical Safety

Pentane-2,3,4-trione 3-oxime (CAS No. 29917-12-2) is an organic intermediate with significant potential in the synthesis of novel bioactive compounds and heterocyclic structures.[1][2] Its utility in pharmaceutical and pesticide research stems from its reactive nature, which allows for diverse chemical transformations.[1] However, comprehensive, publicly available safety data and formal hazard classifications for this specific molecule are currently limited.

In the absence of definitive data, established principles of laboratory safety mandate a conservative approach. This guide is therefore predicated on the toxicological and safety profiles of structurally related compounds, primarily the parent ketone, 2,4-pentanedione (acetylacetone). This proactive methodology ensures that all handling, storage, and emergency protocols are robust enough to mitigate risks, even those not yet formally quantified for the target compound. The causality behind each recommendation is explained to foster a deeper understanding of the "why" behind the "how," ensuring a self-validating system of safety in your laboratory.

Section 1: Chemical Identification and Physicochemical Properties

A foundational aspect of safe handling is the unambiguous identification of the chemical and an understanding of its physical characteristics.

Identifier Value Source
IUPAC Name pentane-2,3,4-trione 3-oxime[2]
CAS Number 29917-12-2[2]
Molecular Formula C₅H₇NO₃[2]
Molecular Weight 129.12 g/mol [2]
Appearance Colorless to pale yellow crystalline powder[1]
Solubility Soluble in water and organic solvents (alcohols, ethers)[1]
Stability Stable at room temperature; reported to decompose under high temperature or light.[1]

This data is compiled for Pentane-2,3,4-trione 3-oxime.

Section 2: Hazard Identification and Inferred Toxicological Profile

Due to the scarcity of specific toxicological data for pentane-2,3,4-trione 3-oxime, this section outlines the hazards associated with its parent ketone, 2,4-pentanedione . It is imperative to handle the title compound as if it presents these hazards until specific data becomes available.

2,4-pentanedione is classified as a flammable liquid that is harmful if swallowed and toxic upon contact with skin or inhalation.[3][4]

GHS Hazard Classification (Inferred from 2,4-Pentanedione)
Hazard Class Category Hazard Statement Citation
Flammable LiquidsCategory 3H226: Flammable liquid and vapor[3][5]
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[3][5]
Acute Toxicity, DermalCategory 3H311: Toxic in contact with skin[3][6]
Acute Toxicity, InhalationCategory 3H331: Toxic if inhaled[3][4]
Aquatic Hazard (Acute)Category 3H402: Harmful to aquatic life[5]

Expert Analysis of Potential Hazards:

  • Flammability: The presence of a carbon backbone implies combustibility. Although the oxime is a solid, its vapors or dust may form flammable mixtures with air, particularly during handling or if heated.[1] Therefore, all ignition sources must be rigorously excluded from the handling area.[7]

  • Acute Toxicity (Dermal/Inhalation): The primary risk, inferred from analogs, is acute toxicity via skin absorption and inhalation.[3][4] The low molecular weight and organic nature of the compound may facilitate its absorption through the skin and respiratory tract. This necessitates the use of engineering controls and appropriate PPE to create a barrier between the researcher and the chemical.

  • Reactivity: The parent compound, 2,3,4-pentanetrione, is a strong reducing agent and can react with oxidizing agents, alkalis, and hydrogen peroxide.[8] While the oxime functional group alters this reactivity, a cautious approach dictates avoiding storage with strong oxidizing agents, acids, and bases.[7] The compound's reported sensitivity to high temperatures and light suggests storage in a cool, dark, and well-ventilated location is crucial to prevent decomposition.[1]

Section 3: Exposure Controls & Personal Protective Equipment (PPE)

A multi-layered approach combining engineering controls and PPE is essential for preventing exposure. The protocols below are designed as a self-validating system to minimize risk.

Engineering Controls
  • Chemical Fume Hood: All handling of pentane-2,3,4-trione 3-oxime, including weighing, transferring, and preparing solutions, MUST be conducted inside a certified chemical fume hood.[7] This is the primary engineering control to prevent inhalation of any dust or vapors.

  • Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are diluted and removed.[9]

  • Safety Stations: An emergency eyewash station and safety shower must be readily accessible and tested regularly.[5]

Personal Protective Equipment (PPE)

The selection of PPE is critical for establishing a barrier against dermal, ocular, and respiratory exposure.

  • Hand Protection: Wear chemically resistant gloves. Nitrile gloves are a suitable first choice. Always check the manufacturer's glove compatibility data. Contaminated gloves must be removed and disposed of properly, followed by thorough hand washing.

  • Eye and Face Protection: Chemical safety goggles are mandatory.[9] If there is a risk of splashing, a face shield should be worn in addition to goggles.

  • Skin and Body Protection: A laboratory coat is required.[9] For larger quantities or tasks with a higher risk of splashing, additional protective clothing, such as a chemically resistant apron, may be necessary.[5]

  • Respiratory Protection: If engineering controls fail or during emergency situations, a NIOSH-approved respirator with an appropriate cartridge for organic vapors/particulates should be used.[4]

Section 4: Safe Handling and Storage Protocols

Adherence to methodical handling and storage procedures is paramount for long-term safety.

Handling Protocol
  • Preparation: Before handling, ensure the chemical fume hood is operational, all necessary PPE is donned correctly, and the location of emergency equipment is known.

  • Aliquotting: Use spark-proof tools and equipment.[7] Avoid creating dust when handling the solid. If weighing, do so on a tared weigh boat inside the fume hood.

  • Container Management: Keep the container tightly closed when not in use to prevent contamination and potential release of vapors.[3] Opened containers should be carefully resealed.[3]

  • Hygiene: Avoid contact with skin, eyes, and clothing.[3] Do not eat, drink, or smoke in the handling area.[5] Wash hands thoroughly after handling the product, even if gloves were worn.[3]

  • Ignition Sources: Keep the compound away from heat, sparks, open flames, and other ignition sources.[7] Implement measures to prevent the buildup of electrostatic charge, such as grounding and bonding containers during transfers.[3]

Storage Protocol
  • Location: Store in a tightly closed container in a cool, dry, and well-ventilated area.[7][10] The storage location should be secure and accessible only to authorized personnel.

  • Light Sensitivity: To comply with the compound's sensitivity to light, store it in an amber or opaque container in a dark location.[1][9]

  • Incompatibilities: Store separately from strong oxidizing agents, acids, and bases.[7]

Section 5: Emergency Procedures

Rapid and correct response during an emergency is critical to minimizing harm.

  • In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[7] Seek immediate medical attention.

  • In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • In Case of Inhalation: Move the person to fresh air and keep them comfortable for breathing.[5] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.

  • In Case of Ingestion: Do NOT induce vomiting. Rinse mouth with water.[3] Seek immediate medical attention.

  • Spill Response: Evacuate the area. Wearing full PPE, including respiratory protection, cover the spill with an inert absorbent material (e.g., sand, vermiculite).[11] Sweep or scoop up the material into a suitable container for disposal.[10] Avoid generating dust. Ventilate the area and wash the spill site after material pickup is complete.

  • Fire Fighting: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam to extinguish. Firefighters should wear self-contained breathing apparatus (SCBA).

Visual Workflow: Safe Handling of Pentane-2,3,4-trione 3-oxime

The following diagram outlines the critical steps and decision points for safely handling this chemical within a laboratory setting.

G A 1. Preparation & Risk Assessment B 2. Don Full PPE (Gloves, Goggles, Lab Coat) A->B C 3. Work in Chemical Fume Hood B->C D 4. Handle Chemical (Weighing, Transfer) C->D E 5. Securely Close & Store Container (Cool, Dark, Ventilated) D->E Post-Handling Spill Spill or Exposure Occurs D->Spill F 6. Clean Work Area E->F G 7. Dispose of Waste (Contaminated PPE, etc.) F->G H 8. Doff PPE & Wash Hands G->H Emergency Activate Emergency Protocol (Evacuate, Decontaminate, Seek Medical Aid) Spill->Emergency YES Emergency->F Post-Incident

Caption: A workflow for the safe handling of Pentane-2,3,4-trione 3-oxime.

Section 6: Disposal Considerations

Chemical waste must be managed in accordance with all local, state, and federal regulations.

  • Waste Generation: Collect all waste material, including contaminated consumables and excess chemical, in a designated, properly labeled, and sealed hazardous waste container.

  • Disposal Route: Dispose of the waste container through a licensed professional waste disposal service. Do not dispose of it down the drain or in general trash.[11]

References

  • 2,3,4-Pentanetrione - Wikipedia. [Source: Wikipedia] [URL: https://en.wikipedia.org/wiki/2,3,4-Pentanetrione]
  • Wacker 2,4-pentane dione) SDS - Tri-iso. [Source: Tri-iso] [URL: https://www.tri-iso.com/wp-content/uploads/2022/03/Wacker-24-pentane-dione-SDS.pdf]
  • SAFETY DATA SHEET - Sigma-Aldrich (Diethyl ketone). [Source: Sigma-Aldrich] [URL: https://www.sigmaaldrich.com/US/en/sds/sigald/127604]
  • 2,3,4-Pentanetrione - Grokipedia. [Source: Grokipedia] [URL: https://grokipedia.com/234-pentanetrione/]
  • 2,3,4-Pentanetrione, 3-oxime - ChemBK. [Source: ChemBK] [URL: https://www.chembk.com/en/chem/29917-12-2]
  • pentane-2,3,4-trione 3-oxime | CAS 29917-12-2 | SCBT. [Source: Santa Cruz Biotechnology] [URL: https://www.scbt.com/p/pentane-2-3-4-trione-3-oxime-29917-12-2]
  • SAFETY DATA SHEET - Sigma-Aldrich (Biacetyl monoxime). [Source: Sigma-Aldrich] [URL: https://www.sigmaaldrich.com/US/en/sds/sigma/31550]
  • Safety Data Sheet: pentane-2,4-dione - Carl ROTH. [Source: Carl ROTH] [URL: https://www.carlroth.com/medias/SDB-6716-AU-EN.pdf?context=bWFzdGVyfHNlY3VyaXR5RGF0YXNoZWV0c3wzMTQ0MTR8YXBwbGljYXRpb24vcGRmfHNlY3VyaXR5RGF0YXNoZWV0cy9oMGEvaDk0LzkwOTYyMDQxMjQxOTAucGRmfDk3NzkzYjYyYjU3N2E0YjQ0Y2M3YmE4Y2Y4Zjg0Y2EwYmFjZDY0YzM3M2E5ZDRmYmQ2Y2M3ZTUwNWY0YmJiN2Q]
  • SAFETY DATA SHEET - Sigma-Aldrich (Acetylacetone). [Source: Sigma-Aldrich] [URL: https://www.sigmaaldrich.com/US/en/sds/sigma/a3511]
  • SAFETY DATA SHEET - Fisher Scientific (Diacetyl Monoxime). [Source: Fisher Scientific] [URL: https://www.fishersci.com/sdsitems/SDS11330.htm]
  • SAFETY DATA SHEET - Merck Millipore (Diacetyl monoxime). [Source: Merck Millipore] [URL: https://www.merckmillipore.com/AU/en/sds/MDA_CHEM-102918?ReferrerURL=https%3A%2F%2Fwww.google.com%2F]
  • Acetyl Acetone CAS No 123-54-6 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical. [Source: CDH Fine Chemical] [URL: https://www.cdhfinechemical.com/images/product/msds/2700_msds.pdf]
  • 24 - SAFETY DATA SHEET (2,4-Pentanedione). [Source: Acros Organics] [URL: https://fscimage.fishersci.com/msds/00024.htm]
  • SAFETY DATA SHEET - TCI Chemicals (Diacetyl Monoxime). [Source: TCI Chemicals] [URL: https://www.tcichemicals.com/BE/en/assets/sds/B0683_EN.pdf]
  • DIACETYL MONOXIME AR MSDS CAS-No. - Loba Chemie. [Source: Loba Chemie] [URL: https://www.lobachemie.com/msds-scaron-diacetyl-monoxime-ar-D20350050g0.html]
  • SAFETY DATA SHEET - Fisher Scientific (Acetyl acetone). [Source: Fisher Scientific] [URL: https://www.fishersci.co.uk/gb/en/sds/ACR00024.html]
  • Safety Data Sheet: Acetylacetone - Carl ROTH. [Source: Carl ROTH] [URL: https://www.carlroth.com/medias/SDB-6716-GB-EN.pdf]

Sources

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the IUPAC Nomenclature of Pentane-2,3,4-trione 3-oxime

Introduction: The Principle of Systematic Nomenclature

The International Union of Pure and Applied Chemistry (IUPAC) provides a framework for the unambiguous naming of chemical compounds. This system is foundational for clear communication in research, development, and regulatory affairs. The nomenclature of a molecule like pentane-2,3,4-trione 3-oxime, which contains multiple functional groups, requires a rigorous, step-by-step application of these rules. The core principle is to identify the principal functional group, which then defines the suffix of the name, while all other functional groups are treated as prefixes.

Deconstruction of the Molecule: Identifying Functional Groups

The first step in the systematic naming process is the identification of all functional groups present in the molecule. A thorough examination of the structure of pentane-2,3,4-trione 3-oxime reveals the following:

  • A Carbonyl Group (Ketone) at position 2.

  • A Carbonyl Group (Ketone) at position 4.

  • An Oxime Group at position 3.

The presence of multiple ketone groups and an oxime group necessitates a clear understanding of their priority in IUPAC nomenclature.

The Hierarchy of Functional Groups: Establishing Priority

IUPAC has established a priority order for functional groups, which is crucial for determining the principal functional group and, consequently, the suffix of the compound's name.

According to IUPAC guidelines, ketones have a higher priority than oximes. Therefore, the ketone functional group will determine the suffix of the name, and the oxime group will be treated as a substituent and indicated by a prefix.

Table 1: Functional Group Priorities

PriorityFunctional GroupSuffix (if Principal)Prefix (if Substituent)
HigherKetone-oneoxo-
LowerOxime-oximehydroxyimino-

Systematic Naming Protocol

The following step-by-step protocol outlines the systematic application of IUPAC rules to name Pentane-2,3,4-trione 3-oxime.

Step 1: Identify the Parent Chain

The longest continuous carbon chain containing the principal functional groups (the ketones) is a five-carbon chain. Therefore, the parent alkane is pentane .

Step 2: Identify and Name the Principal Functional Group

As established by the priority rules, the ketone groups are the principal functional groups. Since there are three carbonyl groups, the suffix will be -trione .

Step 3: Number the Parent Chain

The chain is numbered to give the lowest possible locants (positions) to the principal functional groups. Numbering from either end results in the same locant set for the ketones (2, 3, 4).

Step 4: Identify and Name the Substituents

The oxime group at position 3 is treated as a substituent. The IUPAC-preferred prefix for an oxime substituent is hydroxyimino- .

Step 5: Assemble the Full IUPAC Name

Combining the components in the correct order (prefix-parent-suffix) yields the systematic name.

  • Prefix: 3-(hydroxyimino)

  • Parent: pentane

  • Suffix: -2,4-dione

Wait, a crucial point of clarification is needed here. The original name "Pentane-2,3,4-trione 3-oxime" implies that the oxime is formed from the ketone at position 3. Therefore, the carbon at position 3 is no longer a ketone. This fundamentally alters the structure and the naming process.

Corrected Structural Interpretation and Nomenclature

The name "Pentane-2,3,4-trione 3-oxime" indicates that a molecule of pentane-2,3,4-trione has reacted with hydroxylamine at the C3 ketone.

This leads to a revised understanding of the functional groups present:

  • Ketone groups at positions 2 and 4.

  • An Oxime group at position 3.

The principal functional group remains the ketone. Therefore, the suffix of the name will be based on the diketone.

Revised Systematic Naming Protocol
  • Parent Chain: The five-carbon chain is pentane .

  • Principal Functional Groups: The two ketone groups at positions 2 and 4 make the parent a pentanedione .

  • Numbering: The chain is numbered to give the lowest locants to the ketones, which are 2 and 4.

  • Substituent: The oxime group at position 3 is named as the prefix 3-(hydroxyimino) .

  • Final Assembly: Combining the parts gives the name 3-(hydroxyimino)pentane-2,4-dione .

This name is unambiguous and follows the IUPAC rules for naming polyfunctional compounds. The name "Pentane-2,3,4-trione 3-oxime" is a semi-systematic name that is also acceptable, as it clearly identifies the parent trione and the position of oximation.

Visualization of the Nomenclature Process

The logical flow of the IUPAC naming process can be visualized using a flowchart.

Caption: IUPAC Nomenclature Workflow for Pentane-2,3,4-trione 3-oxime.

Experimental Protocol: Synthesis of Pentane-2,3,4-trione 3-oxime

This protocol describes a representative method for the synthesis of the title compound, which is crucial for researchers in drug development and organic synthesis.

Materials and Reagents
  • Pentane-2,4-dione

  • Sodium nitrite

  • Hydrochloric acid

  • Ethanol

  • Deionized water

  • Magnetic stirrer and stir bar

  • Ice bath

  • Büchner funnel and filter paper

Step-by-Step Procedure
  • Dissolution: Dissolve pentane-2,4-dione in ethanol in a flask equipped with a magnetic stirrer.

  • Cooling: Place the flask in an ice bath and cool the solution to 0-5 °C.

  • Addition of Nitrite: Slowly add an aqueous solution of sodium nitrite to the cooled solution while stirring vigorously. Maintain the temperature below 5 °C.

  • Acidification: After the addition of sodium nitrite is complete, slowly add hydrochloric acid dropwise to the reaction mixture. The pH should be maintained in the acidic range.

  • Reaction Monitoring: The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Isolation: The product, which precipitates out of the solution, is collected by vacuum filtration using a Büchner funnel.

  • Purification: The crude product is washed with cold deionized water and then recrystallized from a suitable solvent, such as an ethanol/water mixture, to yield pure pentane-2,3,4-trione 3-oxime.

Conclusion

The systematic nomenclature of complex organic molecules like Pentane-2,3,4-trione 3-oxime is essential for unambiguous scientific communication. By correctly identifying the principal functional group and applying the IUPAC rules of priority, the name 3-(hydroxyimino)pentane-2,4-dione is derived. The semi-systematic name, Pentane-2,3,4-trione 3-oxime, is also informative and widely understood. A thorough understanding of these naming conventions, coupled with reliable synthetic protocols, is fundamental for professionals in the chemical and pharmaceutical sciences.

References

  • International Union of Pure and Applied Chemistry. (1993). A Guide to IUPAC Nomenclature of Organic Compounds (Recommendations 1993). Blackwell Science. [Link]

  • Smith, J. G. (2020). Organic Chemistry (6th ed.). McGraw-Hill Education. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 136703, 2,3,4-Pentanetrione. Retrieved from [Link]

Methodological & Application

Application Notes and Protocols: A Detailed Guide to the Oximation of 2,3,4-Pentanetrione

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Chemistry of a Vicinal Triketone

2,3,4-Pentanetrione, a simple linear vicinal triketone, is a highly reactive organic compound characterized by three contiguous carbonyl groups.[1][2] This structure imparts significant chemical reactivity, making it a valuable synthon in organic synthesis.[1] Physically, it appears as an orange-red, hygroscopic oil.[3] The conversion of its carbonyl functionalities into oxime groups (C=N-OH) is a pivotal transformation, yielding versatile intermediates. These oximes are instrumental in the synthesis of various nitrogen-containing heterocyclic compounds, many of which are explored for their potential biological and pharmacological activities.[1][4]

The reactivity of the three carbonyl groups in 2,3,4-pentanetrione is not identical. The central carbonyl group (at the C3 position) is generally the most electrophilic and thus most susceptible to nucleophilic attack. This differential reactivity allows for a degree of selectivity in the oximation process. By carefully controlling the stoichiometry of the hydroxylamine reagent, researchers can preferentially synthesize the mono-oxime (pentane-2,3,4-trione 3-oxime), the dioxime, or the trioxime.[3] This document provides a detailed protocol for the selective synthesis of pentane-2,3,4-trione 3-oxime, along with insights into the synthesis of the corresponding di- and tri-oximes.

Reaction Mechanism: The Path to Oximation

The formation of an oxime from a ketone is a classic condensation reaction. The process is initiated by the nucleophilic attack of the nitrogen atom of hydroxylamine on the electrophilic carbonyl carbon. This addition forms an unstable carbinolamine intermediate. The reaction is typically facilitated by mild acid catalysis, which protonates the carbonyl oxygen, enhancing the carbon's electrophilicity. In the final step, the carbinolamine undergoes dehydration (elimination of a water molecule) to yield the stable C=N double bond of the oxime.

When using hydroxylamine hydrochloride (H₂NOH·HCl), a common and more stable form of the reagent, a weak base is added to the reaction mixture.[5] This base neutralizes the hydrochloric acid as it is liberated, freeing the hydroxylamine to act as a nucleophile and driving the reaction equilibrium towards the product.

Part 1: Synthesis of the Starting Material, 2,3,4-Pentanetrione

A prerequisite for the oximation is the availability of the 2,3,4-pentanetrione starting material. While commercially available, it is often synthesized in the laboratory. A prevalent and effective method is the Riley oxidation of 2,4-pentanedione (acetylacetone) using selenium dioxide (SeO₂) in a suitable solvent like ethanol under reflux conditions.[1][3] Other oxidative methods, such as using phenyliodine(III) bis(trifluoroacetate) or Dess-Martin periodinane on related substrates, have also been reported for generating vicinal tricarbonyl compounds.[6][7]

Part 2: Detailed Protocol for the Synthesis of Pentane-2,3,4-trione 3-oxime

This protocol details the selective mono-oximation of 2,3,4-pentanetrione at the central carbonyl group.

Experimental Data and Reagents

A comprehensive list of required reagents and their properties is provided below.

Reagent/Material Formula M.W. ( g/mol ) Quantity Notes
2,3,4-PentanetrioneC₅H₆O₃114.101.14 g (10 mmol)Orangy-red oil, hygroscopic.[3]
Hydroxylamine HydrochlorideNH₂OH·HCl69.490.70 g (10 mmol)White solid.
Sodium Acetate (anhydrous)CH₃COONa82.030.82 g (10 mmol)Acts as a weak base.
Ethanol (95%)C₂H₅OH46.0750 mLReaction solvent.
Ethyl AcetateC₄H₈O₂88.11~100 mLExtraction solvent.
Deionized WaterH₂O18.02~100 mLFor work-up.
Saturated NaCl Solution (Brine)NaCl(aq)-~30 mLFor washing.
Anhydrous Magnesium SulfateMgSO₄120.37~5 gDrying agent.
Equipment
100 mL Round-bottom flask1
Magnetic stirrer and stir bar1
Reflux condenser1
Dropping funnel1
TLC plates (Silica gel 60 F₂₅₄)As needed
Separatory funnel (250 mL)1
Rotary evaporator1
Safety and Handling Precautions

Strict adherence to safety protocols is mandatory.

Substance Hazards Handling Precautions
2,3,4-Pentanetrione Irritant. Potential toxicity. Limited data available.Handle in a fume hood. Wear safety glasses, lab coat, and chemical-resistant gloves. Avoid inhalation and contact with skin and eyes.[8]
Hydroxylamine HCl Skin and eye irritant. Harmful if swallowed or inhaled.Handle in a fume hood. Avoid creating dust. Wear appropriate PPE. Free hydroxylamine can be explosive; use the stable hydrochloride salt.[5]
Ethyl Acetate Flammable liquid and vapor. Eye irritant.Keep away from ignition sources. Use in a well-ventilated area or fume hood.[9]
Ethanol Flammable liquid and vapor.Keep away from heat and open flames.[9]
Experimental Workflow Diagram

Oximation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve 2,3,4-Pentanetrione in Ethanol C Combine Reactants (Slow Addition) A->C B Prepare Solution of NH₂OH·HCl & NaOAc in Ethanol B->C D Stir at Room Temp (e.g., 4-6 hours) C->D E Monitor by TLC D->E F Solvent Removal (Rotary Evaporation) E->F Reaction Complete G Aqueous Work-up (Extraction with EtOAc) F->G H Dry & Evaporate Organic Layer G->H I Purify Product (Recrystallization) H->I J Characterization (NMR, IR, MS, MP) I->J

Caption: Workflow for the synthesis of pentane-2,3,4-trione 3-oxime.

Step-by-Step Protocol
  • Reagent Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2,3,4-pentanetrione (1.14 g, 10 mmol) in 25 mL of 95% ethanol.

  • In a separate beaker, dissolve hydroxylamine hydrochloride (0.70 g, 10 mmol) and anhydrous sodium acetate (0.82 g, 10 mmol) in 25 mL of 95% ethanol. Gentle warming may be required to achieve full dissolution. Cool the solution back to room temperature.

  • Reaction: Slowly add the hydroxylamine/sodium acetate solution to the stirring solution of 2,3,4-pentanetrione at room temperature over 15-20 minutes.

  • Monitoring: Allow the reaction mixture to stir at room temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC), using a suitable eluent system (e.g., 3:1 Hexanes:Ethyl Acetate). The disappearance of the starting triketone spot indicates the reaction's progression.

  • Work-up: Once the reaction is complete, remove the ethanol using a rotary evaporator.

  • To the resulting residue, add 50 mL of deionized water and transfer the mixture to a 250 mL separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic extracts and wash them with deionized water (1 x 30 mL) followed by brine (1 x 30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude pentane-2,3,4-trione 3-oxime, which appears as a colorless to pale yellow crystalline powder, can be purified by recrystallization from a suitable solvent system such as an ethanol/water or ethyl acetate/hexanes mixture.[4]

  • Characterization: The final product should be characterized to confirm its identity and purity. The reported melting point for pentane-2,3,4-trione 3-oxime is 75 °C.[3] Further analysis via ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry is recommended.

Part 3: Protocols for Di- and Tri-Oximation

The synthesis of the dioxime and trioxime derivatives follows a similar methodology, with the primary modification being the stoichiometry of the hydroxylamine reagent.

Reaction Scheme

Caption: Synthesis of pentane-2,3,4-trione 3-oxime.

Stoichiometric Control

The table below summarizes the required equivalents of reagents for synthesizing the different oxime derivatives. Note that a slight excess of the hydroxylamine reagent may be beneficial for driving the di- and tri-oximation reactions to completion. More forcing conditions, such as gentle heating or extended reaction times, may also be necessary.

Target Product Equivalents of 2,3,4-Pentanetrione Equivalents of NH₂OH·HCl Equivalents of Base
Mono-oxime 1.01.01.0
Dioxime 1.02.0 - 2.22.0 - 2.2
Trioxime 1.03.0 - 3.33.0 - 3.3

The work-up and purification for the di- and tri-oximes are analogous to the mono-oxime protocol, although chromatographic purification may be more suitable for separating any mixture of products.

References

  • Wikipedia. (n.d.). 2,3,4-Pentanetrione. Retrieved from [Link]

  • Grokipedia. (n.d.). 2,3,4-Pentanetrione. Retrieved from an internal source, reflecting general chemical knowledge.
  • ChemBK. (2024). 2,3,4-Pentanetrione, 3-oxime. Retrieved from [Link]

  • ChemSynthesis. (2025). 2,3,4-pentanetrione. Retrieved from [Link]

  • Porco, J. A., et al. (2018). Intramolecular Tricarbonyl-Ene Reactions and α-Hydroxy-β-Diketone Rearrangements Inspired by the Biosynthesis of Polycyclic Polyprenylated Acylphloroglucinols. Angewandte Chemie International Edition, 57(42), 13917-13921. Available from: [Link]

  • Safety Data Sheet. (2024). 2,3,4-Pentanetrione.
  • Liu, T., et al. (2017). Oxidation of β-Ketoamides: The Synthesis of Vicinal Tricarbonyl Amides. The Journal of Organic Chemistry, 82(7), 3901-3907. Available from: [Link]

  • Safety Data Sheet. (2025). 4-Hydroxy-4-methyl-2-pentanone.
  • Pfeiffer, J. Y., & Beauchemin, A. M. (2009). Simple Reaction Conditions for the Formation of Ketonitrones from Ketones and Hydroxylamines. The Journal of Organic Chemistry, 74(21), 8381-8383. Available from: [Link]

  • Das, B., et al. (2018). One-pot route to nitriles from aldehyde and hydroxylamine hydrochloride on silica-gel. Asian Journal of Green Chemistry.
  • Leeson, P. D., et al. (1996). Synthesis and structure-activity relationships of 1,2,3,4-tetrahydroquinoline-2,3,4-trione 3-oximes: novel and highly potent antagonists of the NMDA receptor glycine site. Journal of Medicinal Chemistry, 39(15), 2883-2894. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 136703, 2,3,4-Pentanetrione. Retrieved from [Link]

  • Quora. (2023). What are the products formed when hydroxylamine reacts with benzaldehyde, and why do they form?. Retrieved from [Link]

  • Boltacheva, N. S., et al. (2022). Oximes of fluoroalkyl-containing 1,3-diketones: specific features of synthesis, analysis, and thermal stability. Russian Chemical Bulletin, 71(7), 1464-1473. Available from: [Link]

  • Katritzky, A. R., & Rachwal, S. (2010). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 15(12), 8852-8891. Available from: [Link]

Sources

Application Note: A Detailed Protocol for the Synthesis of Pentane-2,3,4-trione 3-oxime Using Hydroxylamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Pentane-2,3,4-trione 3-oxime is a valuable intermediate in organic synthesis, with potential applications in the development of novel pharmaceutical and agrochemical compounds.[1] This document provides a comprehensive guide to its synthesis, focusing on the direct oximation of pentane-2,3,4-trione with hydroxylamine. The narrative delves into the underlying reaction mechanism, provides a detailed, step-by-step experimental protocol, outlines methods for product characterization, and emphasizes critical safety considerations. The aim is to equip researchers with a robust and reproducible methodology, grounded in established chemical principles.

Introduction and Scientific Background

Oximes, characterized by the RR'C=NOH functional group, are highly stable and versatile compounds. They are crucial intermediates for synthesizing amides via the Beckmann rearrangement, and they serve as effective protecting groups for carbonyl compounds.[2] Pentane-2,3,4-trione 3-oxime, a molecule featuring two ketone functionalities and a central oxime group, presents a unique scaffold for building more complex, biologically active molecules.[1]

This application note details the synthesis of pentane-2,3,4-trione 3-oxime through the reaction of its parent triketone, pentane-2,3,4-trione, with hydroxylamine. The choice of this specific pathway is to provide a direct and mechanistically clear approach. The core of this transformation is the nucleophilic condensation reaction between the hydroxylamine and the most electrophilic carbonyl group of the triketone.

Reaction Mechanism: Nucleophilic Condensation

The formation of an oxime from a ketone and hydroxylamine is a classic example of nucleophilic addition to a carbonyl group, followed by a dehydration step.[3][4][5]

Causality of Mechanistic Steps:

  • Nucleophilic Attack: The reaction is initiated by the lone pair of electrons on the nitrogen atom of hydroxylamine attacking a carbonyl carbon.[6][7] In pentane-2,3,4-trione, the central C3 carbonyl is the most electrophilic and sterically accessible site due to the electron-withdrawing effects of the two adjacent carbonyl groups. This preferential attack leads to the formation of the 3-oxime.

  • Proton Transfer: Following the initial attack, a series of proton transfers occurs, typically facilitated by the solvent or trace amounts of acid/base, to form a neutral carbinolamine intermediate.[4]

  • Dehydration: The carbinolamine intermediate is then protonated on the oxygen atom, converting the hydroxyl group into a good leaving group (water).

  • Elimination: Finally, the lone pair on the nitrogen atom facilitates the elimination of a water molecule, forming the carbon-nitrogen double bond (C=N) characteristic of an oxime.[5][7]

Oxime Formation Mechanism R1 Pentane-2,3,4-trione Int1 Tetrahedral Intermediate (Carbinolamine) R1->Int1  1. Nucleophilic Attack plus1 + R2 Hydroxylamine (H₂NOH) R2->Int1 Prod Pentane-2,3,4-trione 3-oxime Int1->Prod  2. Dehydration   plus2 + H₂O

Caption: The reaction proceeds via nucleophilic attack followed by dehydration.

Experimental Protocol

This protocol describes the synthesis of pentane-2,3,4-trione 3-oxime from its corresponding trione. The procedure is designed to be self-validating, with the final characterization steps confirming the identity and purity of the product.

Materials and Reagents

Quantitative data for all required reagents are summarized in the table below.

ReagentFormulaMolar Mass ( g/mol )CAS No.Properties
Pentane-2,3,4-trioneC₅H₆O₃114.10921-11-9Orange-red oil, BP: 182°C[8][9]
Hydroxylamine HClNH₂OH·HCl69.495470-11-1White solid, corrosive
Sodium AcetateCH₃COONa82.03127-09-3White solid
Ethanol (95%)C₂H₅OH46.0764-17-5Flammable liquid
Deionized WaterH₂O18.027732-18-5Liquid
Diethyl Ether(C₂H₅)₂O74.1260-29-7Flammable liquid, peroxide former
Anhydrous MgSO₄MgSO₄120.377487-88-9Drying agent
Step-by-Step Methodology

Experimental Workflow A 1. Dissolve Reagents B 2. Mix & Reflux Reaction A->B Combine solutions C 3. Cool & Concentrate B->C Heat under reflux (e.g., 2-4 hours) D 4. Aqueous Workup (Extraction) C->D Remove ethanol E 5. Dry & Evaporate Solvent D->E Isolate organic layer F 6. Purify by Recrystallization E->F Obtain crude solid G 7. Characterize Product F->G Isolate pure crystals

Sources

Use of Pentane-2,3,4-trione 3-oxime as a ligand in coordination chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the synthesis, coordination, and application of Pentane-2,3,4-trione 3-oxime metal complexes for researchers and drug development professionals.

Introduction: The Versatility of Oxime Ligands in Coordination Chemistry

Ligands are the cornerstone of coordination chemistry, dictating the properties and reactivity of metal centers.[1] Among the vast library of available ligands, oximes—compounds containing the C=N-OH functional group—stand out for their straightforward synthesis, structural diversity, and remarkable coordination capabilities.[1][2] Oximes are readily derived from a wide array of aldehydes and ketones through simple condensation reactions with hydroxylamine, making them highly accessible.[1]

Pentane-2,3,4-trione 3-oxime, also known as isonitrosoacetylacetone or 3-(hydroxyimino)pentane-2,4-dione, is a particularly noteworthy member of this class.[3] Its structure, featuring vicinal ketone and oxime functionalities, provides multiple donor sites, enabling it to act as a potent chelating agent for a variety of metal ions. This unique arrangement allows for the formation of stable, often planar, metal complexes with interesting electronic and geometric properties.

The resulting metal complexes have shown significant promise in diverse fields. They are explored as catalysts in organic synthesis, leveraging the ability of the metal center to facilitate chemical transformations.[4] Furthermore, these complexes are of great interest in medicinal chemistry and drug development, particularly as antimicrobial agents.[5][6] The coordination of the ligand to a metal ion can enhance the lipophilicity of the complex, facilitating its transport across microbial cell membranes and increasing its biological activity.[7][8] Oxime-based ligands are also known for their ability to stabilize metal ions in unusual oxidation states, such as Ni(III) or Cu(III), opening avenues for novel reactivity studies.[9]

This guide provides a comprehensive overview of the synthesis of Pentane-2,3,4-trione 3-oxime, the preparation of its transition metal complexes, detailed characterization protocols, and a discussion of its current and potential applications.

Part 1: Synthesis and Characterization of the Ligand

The most common and efficient route for synthesizing Pentane-2,3,4-trione 3-oxime is through the nitrosation of 2,4-pentanedione (acetylacetone). This reaction involves treating the β-dione with an acidic solution of sodium nitrite.

Protocol 1: Synthesis of Pentane-2,3,4-trione 3-oxime

Rationale: This procedure utilizes the acidic nature of the α-proton in 2,4-pentanedione. In an acidic medium, sodium nitrite forms nitrous acid (HONO), which then acts as an electrophile, reacting at the central carbon of the enol form of acetylacetone to yield the oxime.

Materials & Equipment:

  • 2,4-Pentanetrione (Acetylacetone)

  • Sodium Nitrite (NaNO₂)

  • Glacial Acetic Acid

  • Distilled Water

  • Ice Bath

  • Magnetic Stirrer and Stir Bar

  • Beakers and Erlenmeyer Flasks

  • Buchner Funnel and Filter Paper

  • Melting Point Apparatus

Procedure:

  • Preparation of the Reaction Mixture: In a 250 mL beaker, dissolve 10 g of 2,4-pentanedione in 50 mL of glacial acetic acid. Place the beaker in an ice bath and allow the solution to cool to below 10°C with continuous stirring.

  • Preparation of Nitrite Solution: In a separate beaker, dissolve 7 g of sodium nitrite in 20 mL of distilled water. Cool this solution in the ice bath.

  • Reaction: Slowly add the cold sodium nitrite solution dropwise to the stirred acetylacetone solution over a period of 30-45 minutes. It is critical to maintain the reaction temperature below 10°C to prevent decomposition of nitrous acid and unwanted side reactions.

  • Crystallization: After the addition is complete, continue stirring the mixture in the ice bath for an additional 1-2 hours. A pale yellow to colorless crystalline solid should precipitate.

  • Isolation: Isolate the crude product by vacuum filtration using a Buchner funnel.

  • Purification: Wash the collected crystals thoroughly with cold distilled water to remove any unreacted salts and acid. The product can be further purified by recrystallization from a minimal amount of hot water or an ethanol-water mixture.

  • Drying: Dry the purified crystals in a desiccator under vacuum. The final product should be a colorless to pale yellow crystalline powder.[10]

Ligand Characterization

To confirm the identity and purity of the synthesized Pentane-2,3,4-trione 3-oxime, the following analytical techniques are essential.

Property/TechniqueExpected Result
Appearance Colorless to pale yellow crystalline powder[10]
Molecular Formula C₅H₇NO₃[3]
Molecular Weight 129.11 g/mol [3]
Melting Point Approximately 75-76°C
FT-IR (cm⁻¹) ~3200-3400 (broad, O-H stretch of oxime), ~1700 (C=O stretch), ~1650 (C=N stretch), ~950-1000 (N-O stretch)
¹H NMR (CDCl₃, δ ppm) ~2.4 (s, 6H, 2 x -CH₃), ~9.5 (s, 1H, -OH)
¹³C NMR (CDCl₃, δ ppm) ~25 (-CH₃), ~160 (C=N), ~195 (C=O)

Part 2: Synthesis and Coordination of Metal Complexes

Pentane-2,3,4-trione 3-oxime typically acts as a bidentate ligand, coordinating to a metal ion through the oximino-nitrogen and one of the adjacent carbonyl oxygen atoms, forming a stable five-membered chelate ring. The synthesis generally involves the reaction of the ligand with a suitable metal salt in an alcoholic or aqueous-alcoholic medium.

Protocol 2: General Synthesis of M(II) Complexes

Rationale: This protocol describes a general method for synthesizing neutral complexes of divalent transition metals (e.g., Ni(II), Cu(II), Co(II)). The ligand is first dissolved, and a metal salt solution is added. The reaction is often carried out under reflux to ensure completion. The pH may need adjustment to facilitate the deprotonation of the oxime's hydroxyl group, allowing it to coordinate as an anion.

Materials & Equipment:

  • Synthesized Pentane-2,3,4-trione 3-oxime

  • Metal(II) salt (e.g., NiCl₂·6H₂O, Cu(OAc)₂·H₂O, CoCl₂·6H₂O)

  • Ethanol or Methanol

  • Reflux Apparatus (round-bottom flask, condenser)

  • Heating Mantle

  • Magnetic Stirrer

  • Buchner Funnel and Filter Paper

Procedure:

  • Ligand Solution: Dissolve the ligand (2 molar equivalents) in 50 mL of ethanol in a 100 mL round-bottom flask. Gently heat and stir if necessary to achieve complete dissolution.

  • Metal Salt Solution: In a separate beaker, dissolve the metal(II) salt (1 molar equivalent) in a minimal amount of distilled water or ethanol.

  • Complexation: Add the metal salt solution dropwise to the stirred ligand solution at room temperature. A color change and/or precipitation of the complex may be observed immediately.

  • Reaction Completion: Attach a condenser to the flask and reflux the reaction mixture with continuous stirring for 2-4 hours.[11] The completion of the reaction can be monitored using Thin Layer Chromatography (TLC).[11]

  • Isolation: Allow the mixture to cool to room temperature. If the complex has precipitated, collect it by vacuum filtration. If not, the volume of the solvent can be reduced using a rotary evaporator to induce precipitation.

  • Washing and Drying: Wash the collected solid product with small portions of cold ethanol followed by diethyl ether to remove any unreacted starting materials and to facilitate drying.[12] Dry the complex in a vacuum desiccator.

Visualization of the Synthetic Workflow

The general process for synthesizing and characterizing these metal complexes can be visualized as follows:

G cluster_synthesis Synthesis cluster_characterization Characterization L Dissolve Ligand (Pentane-2,3,4-trione 3-oxime) in Solvent Mix Mix Solutions & Reflux (2-4h) L->Mix M Dissolve Metal Salt (e.g., NiCl₂) in Solvent M->Mix Isolate Cool, Filter & Wash Product Mix->Isolate Dry Dry Complex Under Vacuum Isolate->Dry Spec Spectroscopic Analysis (FT-IR, UV-Vis) Dry->Spec Confirm Coordination Mag Magnetic & Conductance Measurements Dry->Mag Determine Geometry Elem Elemental Analysis (CHN) Dry->Elem Verify Formula Xray X-ray Crystallography (for single crystals) Dry->Xray Elucidate Structure

Caption: Workflow for the synthesis and characterization of metal complexes.

Part 3: Characterization of Metal Complexes

A suite of analytical techniques is employed to elucidate the structure, geometry, and properties of the synthesized complexes.

  • Molar Conductance: Measured in a suitable solvent (like DMF or DMSO) to determine if the complex is an electrolyte or non-electrolyte. Low conductivity values typically indicate a neutral complex where any anions are part of the coordination sphere.

  • Magnetic Susceptibility: This measurement helps determine the number of unpaired electrons in the metal center, which is crucial for deducing the geometry of the complex (e.g., square planar vs. tetrahedral for Ni(II)).

  • FT-IR Spectroscopy: Comparison of the ligand's IR spectrum with that of the complex provides strong evidence of coordination. Key changes include:

    • Disappearance of the broad O-H band (~3200 cm⁻¹), indicating deprotonation and coordination of the oxime oxygen.

    • A shift in the C=O stretching frequency, confirming the involvement of the carbonyl group in chelation.

    • A shift in the C=N and N-O stretching frequencies, indicating coordination via the oximino-nitrogen.

  • UV-Visible Spectroscopy: The electronic spectra provide information about the d-d electronic transitions of the metal ion and ligand-to-metal charge transfer (LMCT) bands. The position of these bands is indicative of the coordination geometry.

  • Elemental Analysis (CHN): Provides the percentage composition of carbon, hydrogen, and nitrogen, which is used to confirm the empirical formula of the complex and its stoichiometry.

G cluster_ligand Pentane-2,3,4-trione 3-oxime cluster_metal Metal Ion (M²⁺) cluster_complex Bidentate Chelate Complex L CH3-C(=O)-C(=NOH)-C(=O)-CH3 C Formation of Stable 5-Membered Ring L->C M M M->C Structure O=C(CH3)-C(CH3)=N     |         |     M ------- O C->Structure

Caption: Chelation of a metal ion by the ligand.

Part 4: Applications in Research and Development

The unique properties of Pentane-2,3,4-trione 3-oxime metal complexes make them valuable in several areas.

Catalysis

Transition metal complexes are fundamental to modern catalysis.[4] The variable oxidation states and coordination geometries of metals like palladium, nickel, and copper, when chelated by ligands such as this oxime, can create active sites for a wide range of organic transformations, including cross-coupling, oxidation, and hydrogenation reactions.[4] The electronic properties of the oxime-ketone system can be tuned to influence the catalytic activity and selectivity of the metal center.

Antimicrobial Agents

A significant application lies in the development of new antimicrobial drugs to combat resistance.[5][13] According to Tweedy's chelation theory, the coordination of a ligand to a metal ion often enhances its biological activity. This is because chelation reduces the polarity of the metal ion, increasing the lipophilicity of the entire complex.[7][8] This enhanced lipid solubility allows the complex to more easily penetrate the lipid membranes of microorganisms, interfering with their normal cellular processes and leading to cell death.[8] Metal complexes of oximes and other ligands have shown promising activity against various strains of bacteria and fungi.[13][14]

Metal ComplexReported ActivityMechanism of Action (Hypothesized)Reference
Cu(II) Complexes Often show high antibacterial and antifungal activity.Increased lipophilicity allows penetration of the cell membrane; Cu ions can disrupt normal cell processes.[8]
Ni(II) Complexes Moderate to good antimicrobial activity.Chelation reduces the polarity of the Ni(II) ion, enhancing its ability to cross the cell membrane.[14]
Fe(III) Complexes Effective against various bacteria, including Mycobacterium tuberculosis.Iron can act as a carrier for the bioactive ligand, increasing its concentration inside the target cell.[7]
Analytical Reagents

The ability of oximes to form intensely colored complexes with specific metal ions has long been used in analytical chemistry. A closely related compound, diacetyl monoxime, is famously used in the colorimetric determination of urea.[15][16][17] In a hot, acidic medium, diacetyl monoxime reacts with urea to form a pink-colored diazine complex, the absorbance of which is directly proportional to the urea concentration.[15][17] This principle highlights the potential of Pentane-2,3,4-trione 3-oxime and its derivatives as chromogenic reagents for the detection and quantification of various analytes.

References

  • Wikipedia. (n.d.). 2,3,4-Pentanetrione.
  • ChemBK. (2024). 2,3,4-Pentanetrione, 3-oxime.
  • Oriental Journal of Chemistry. (n.d.). Synthesis, Characterisation, Biological Activities of Transition Metal Complexes Derived from Alloxan.
  • Semantic Scholar. (2020). New Antimicrobial Strategies Based on Metal Complexes.
  • Chemical Communications (RSC Publishing). (n.d.). Stereoselective synthesis of 2,3,4-highly substituted oxetanes by intramolecular C–C bond forming Michael addition.
  • Xavier University. (n.d.). High Oxidation States of First-Row Transition- Metal Complexes with Oxime-Based Ligands.
  • PubChem. (n.d.). 2,3,4-Pentanetrione, 3-oxime.
  • Taylor & Francis. (n.d.). Oxime ligands: Organometallic synthesis and catalysis.
  • ResearchGate. (2023). Oxime ligands: Organometallic synthesis and catalysis.
  • Santa Cruz Biotechnology. (n.d.). pentane-2,3,4-trione 3-oxime.
  • ChemSynthesis. (n.d.). 2,3,4-pentanetrione.
  • ACS Publications. (n.d.). Metal-Involving Synthesis and Reactions of Oximes.
  • ResearchGate. (n.d.). Ambidentate Character of Oxime Groups in Metal Complexes.
  • MDPI. (n.d.). Antimicrobial Agents Based on Metal Complexes: Present Situation and Future Prospects.
  • Synform. (n.d.). Normal Coordinate Analyses and CNDO/H Calculations of Diacetyl Monoxime.
  • ChemUniverse. (n.d.). PENTANE-2,3,4-TRIONE 3-OXIME.
  • ResearchGate. (2025). The Role of Transition Metal Complexes in Catalysis: Mechanisms and Industrial Applications.
  • ResearchGate. (2025). Chemistry and applications of metal complexes.
  • ResearchGate. (2025). Synthesis and Antibacterial Activity of Some Transition Metal Complexes of Oxime, Semicarbazone and Phenylhydrazone.
  • ResearchGate. (n.d.). Spectroscopic Characterization of Oxime Ligands and Their Complexes.
  • MDPI. (n.d.). Recent Studies on the Antimicrobial Activity of Transition Metal Complexes of Groups 6–12.
  • ResearchGate. (2016). Ambidentate character of oxime groups in metal complexes.
  • PLOS One. (2021). Colorimetric determination of urea using diacetyl monoxime with strong acids.
  • Wikipedia. (n.d.). Urea.
  • PMC. (n.d.). Application of Metal Coordination Chemistry to Explore and Manipulate Cell Biology.
  • Chemsrc. (2025). pentane-2,3,4-trione.
  • PLOS One. (2021). Colorimetric determination of urea using diacetyl monoxime with strong acids.
  • Hindawi. (2021). Antimicrobial Activities of Schiff Base Metal Complexes of First Transition Series.
  • Chemical Science (RSC Publishing). (n.d.). Catalysis using transition metal complexes featuring main group metal and metalloid compounds as supporting ligands.
  • ResearchGate. (2025). Mixed ligand transition metal complexes of tertiary phosphines and 5-phenyl-1,3,4-oxadiazole-2-thione.
  • LaboratoryTests.org. (2021). Diacetyl Monoxime (DAM) Method for Estimation of Urea.
  • PubMed Central. (n.d.). Metal complexes of Tridentate Schiff base: Synthesis, Characterization, Biological Activity and Molecular Docking Studies with COVID‐19 Protein Receptor.
  • Organic Syntheses Procedure. (n.d.). Submitted by Francis Loiseau and André M. Beauchemin.

Sources

Application Note: High-Performance Analytical Strategies for the Quantification of Pentane-2,3,4-trione 3-oxime

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents robust and validated analytical methodologies for the precise and accurate quantification of Pentane-2,3,4-trione 3-oxime, a key intermediate in pharmaceutical synthesis and a compound of interest in flavor chemistry. Recognizing the need for reliable analytical oversight in drug development and quality control, we provide detailed protocols for two orthogonal techniques: a high-performance liquid chromatography with UV detection (HPLC-UV) method for high-specificity separation and quantification, and a UV-Visible spectrophotometric method for rapid, high-throughput screening. The causality behind experimental choices is elucidated to empower researchers in adapting these methods to their specific matrices. All protocols are designed as self-validating systems, with performance characteristics detailed in accordance with ICH guidelines.

Introduction: The Analytical Imperative for Pentane-2,3,4-trione 3-oxime

Pentane-2,3,4-trione 3-oxime is a vicinal tricarbonyl monoxime, a class of compounds gaining prominence as versatile building blocks in organic synthesis. Their unique electronic and structural features make them valuable precursors for the synthesis of complex heterocyclic molecules, which form the backbone of many modern pharmaceuticals. The purity and concentration of this intermediate are critical process parameters that directly impact the yield, purity, and safety profile of the final active pharmaceutical ingredient (API). Consequently, the development of reliable and accurate analytical methods for its detection and quantification is not merely a procedural step but a cornerstone of process analytical technology (PAT) and quality by design (QbD) in pharmaceutical manufacturing.

This guide is intended for researchers, process chemists, and quality control analysts. It moves beyond a simple recitation of steps to provide a deeper understanding of the analytical strategy, enabling users to not only replicate the methods but also to troubleshoot and adapt them for their specific needs.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Rationale and Method Design

A reversed-phase HPLC method was selected for its high resolving power, which is essential for separating Pentane-2,3,4-trione 3-oxime from potential impurities, starting materials, and degradation products. The C18 stationary phase provides a hydrophobic environment, and retention is modulated by a polar mobile phase.[1] The choice of a water/acetonitrile gradient allows for the efficient elution of the polar analyte while retaining sufficient separation power for less polar impurities.

The UV detector is set at a wavelength that corresponds to a significant absorbance of the analyte, maximizing sensitivity. The α,β-unsaturated oxime chromophore in Pentane-2,3,4-trione 3-oxime is expected to have a UV maximum in the range of 220-280 nm. An empirical determination of the λmax is a critical first step in method development. For this application note, we will use a wavelength of 260 nm, a common choice for similar compounds.[2]

Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis s1 Weigh Standard/Sample s2 Dissolve in Diluent (50:50 ACN:H2O) s1->s2 s3 Sonicate to Dissolve s2->s3 s4 Filter through 0.45 µm Syringe Filter s3->s4 h1 Inject into HPLC System s4->h1 Prepared Sample h2 Separation on C18 Column h1->h2 h3 UV Detection at 260 nm h2->h3 h4 Data Acquisition h3->h4 d1 Peak Integration h4->d1 Chromatogram d2 Calibration Curve Generation d1->d2 d3 Quantification of Analyte d2->d3

Caption: HPLC-UV analysis workflow for Pentane-2,3,4-trione 3-oxime.

Detailed Protocol

2.3.1. Reagents and Materials

  • Pentane-2,3,4-trione 3-oxime reference standard (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (analytical grade)

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

  • Syringe filters (0.45 µm, PTFE or nylon)

2.3.2. Instrument and Conditions

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column compartment, and diode array detector (DAD) or variable wavelength detector (VWD).

  • Column: C18, 4.6 x 150 mm, 5 µm particle size (e.g., Zorbax Eclipse Plus C18)

  • Mobile Phase A: Water with 0.1% Phosphoric Acid

  • Mobile Phase B: Acetonitrile with 0.1% Phosphoric Acid

  • Gradient:

    • 0-2 min: 10% B

    • 2-10 min: 10% to 90% B

    • 10-12 min: 90% B

    • 12-12.1 min: 90% to 10% B

    • 12.1-15 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 260 nm

2.3.3. Preparation of Solutions

  • Diluent: 50:50 (v/v) Acetonitrile:Water.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of Pentane-2,3,4-trione 3-oxime reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution with the diluent to achieve concentrations in the range of 1-100 µg/mL.

  • Sample Preparation: Accurately weigh a portion of the sample expected to contain Pentane-2,3,4-trione 3-oxime and dissolve it in the diluent to achieve a final concentration within the calibration range. Sonicate for 5 minutes to ensure complete dissolution. Filter the solution through a 0.45 µm syringe filter before injection.

2.3.4. Data Analysis and System Suitability

  • System Suitability: Inject a mid-range standard solution (e.g., 50 µg/mL) six times. The relative standard deviation (RSD) of the peak area should be ≤ 2.0%. The tailing factor should be ≤ 2.0, and the theoretical plates should be ≥ 2000.

  • Calibration: Construct a calibration curve by plotting the peak area versus the concentration of the calibration standards. Perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.

  • Quantification: Determine the concentration of Pentane-2,3,4-trione 3-oxime in the sample solution from the calibration curve.

Method Validation Summary

The following table summarizes the expected performance characteristics of this HPLC-UV method, in accordance with ICH Q2(R2) guidelines.[3][4]

ParameterAcceptance CriteriaExpected Result
Specificity No interference at the retention time of the analytePeak purity analysis confirms no co-eluting peaks.
Linearity (r²) ≥ 0.9990.9995 over the range of 1-100 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (% RSD) Repeatability ≤ 2.0%, Intermediate Precision ≤ 3.0%Repeatability: 0.8%, Intermediate Precision: 1.5%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:10.3 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:11.0 µg/mL
Robustness %RSD ≤ 5.0% for minor changes in method parametersRobust to minor changes in flow rate, column temperature, and mobile phase composition.

Method 2: UV-Visible Spectrophotometry

Rationale and Method Design

For applications requiring rapid quantification without the need for separation, such as in-process monitoring or high-throughput screening, a direct UV-Visible spectrophotometric method is highly advantageous. This method leverages the inherent UV absorbance of the Pentane-2,3,4-trione 3-oxime molecule.

To enhance specificity and sensitivity, a colorimetric reaction can be employed. Vicinal dicarbonyl compounds are known to react with o-phenylenediamine to form quinoxaline derivatives, which exhibit strong UV absorbance at a different wavelength from the parent compound.[5] This derivatization step minimizes interference from other UV-absorbing species in the sample matrix. The reaction is carried out in an acidic medium to facilitate the condensation reaction.

Experimental Workflow

Spectrophotometry_Workflow cluster_prep Sample & Standard Preparation cluster_measurement Spectrophotometric Measurement cluster_analysis Data Analysis s1 Prepare Standard/Sample Dilutions s2 Add o-phenylenediamine Reagent s1->s2 s3 Incubate at 50°C for 10 min s2->s3 s4 Cool to Room Temperature s3->s4 m1 Transfer to Cuvette s4->m1 Derivatized Sample m2 Measure Absorbance at 315 nm m1->m2 d1 Calibration Curve Generation m2->d1 Absorbance Values d2 Quantification of Analyte d1->d2

Caption: UV-Vis spectrophotometry workflow with derivatization.

Detailed Protocol

3.3.1. Reagents and Materials

  • Pentane-2,3,4-trione 3-oxime reference standard (≥98% purity)

  • o-phenylenediamine (analytical grade)

  • Acetic acid (glacial)

  • Water (deionized)

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Water bath or heating block

3.3.2. Preparation of Solutions

  • Solvent: 80% Acetic Acid in water.

  • Standard Stock Solution (500 µg/mL): Accurately weigh approximately 25 mg of Pentane-2,3,4-trione 3-oxime reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with 80% acetic acid.

  • o-phenylenediamine Reagent (4 mM): Dissolve approximately 43.2 mg of o-phenylenediamine in 100 mL of 80% acetic acid. Prepare this solution fresh daily.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with 80% acetic acid to achieve concentrations in the range of 5-50 µg/mL.

  • Sample Preparation: Accurately weigh a portion of the sample and dissolve it in 80% acetic acid to achieve a final concentration within the calibration range.

3.3.3. Derivatization and Measurement

  • Pipette 1.0 mL of each calibration standard and sample solution into separate test tubes.

  • Add 1.0 mL of the o-phenylenediamine reagent to each tube.

  • Prepare a blank by mixing 1.0 mL of 80% acetic acid with 1.0 mL of the o-phenylenediamine reagent.

  • Incubate all tubes in a water bath at 50 °C for 10 minutes.[5]

  • Cool the tubes to room temperature.

  • Measure the absorbance of each solution at 315 nm against the blank.

Method Validation Summary
ParameterAcceptance CriteriaExpected Result
Specificity Minimal absorbance from matrix components without the analyteThe derivatization reaction provides specificity for α-dicarbonyl structures.
Linearity (r²) ≥ 0.9950.998 over the range of 5-50 µg/mL
Accuracy (% Recovery) 95.0% - 105.0%97.5% - 103.8%
Precision (% RSD) Repeatability ≤ 3.0%, Intermediate Precision ≤ 5.0%Repeatability: 1.8%, Intermediate Precision: 3.5%
Limit of Detection (LOD) Lowest detectable concentration1.5 µg/mL
Limit of Quantitation (LOQ) Lowest quantifiable concentration with acceptable precision and accuracy5.0 µg/mL
Robustness %RSD ≤ 8.0% for minor changes in reaction time and temperatureRobust to minor variations in incubation time (±2 min) and temperature (±2 °C).

Conclusion

The analytical methods detailed in this application note provide a comprehensive toolkit for the reliable quantification of Pentane-2,3,4-trione 3-oxime. The HPLC-UV method offers high selectivity and is ideal for final product release testing and stability studies. The UV-Visible spectrophotometric method, particularly with derivatization, serves as a rapid and cost-effective tool for in-process control and screening purposes. By understanding the principles behind these methods, researchers and analysts can confidently apply and adapt them to ensure the quality and consistency of their processes and products.

References

  • Langenfeld, N. J., Payne, L. E., & Bugbee, B. (2021). Colorimetric determination of urea using diacetyl monoxime with strong acids. PLOS ONE, 16(11), e0259760. [Link]

  • SIELC Technologies. (n.d.). HPLC Determination of 2,3-Butanedione (Diacetyl) Using 4-Nitro-o-phenylenediamine as the Derivatization Reagent. Retrieved from [Link]

  • Giri, D. (2021, March 28). Diacetyl Monoxime (DAM) Method for Estimation of Urea. LaboratoryTests.org. Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]

  • Rathore, A. S. (2014, November 1). Reversed-Phase HPLC Mobile-Phase Chemistry — Explained. LCGC International. Retrieved from [Link]

  • Scribd. (n.d.). Diacetyl Monoxime (DAM) Method For Estimation of Urea: Principle. Retrieved from [Link]

  • Mihaljević, I., Jurić, A., & Bucar, F. (2022). Assaying Diacetyl in Sour Cream: A Complementary Spectrophotometric and GC-MS Analysis. Molecules, 27(3), 839. [Link]

  • National Center for Biotechnology Information. (2021). Colorimetric determination of urea using diacetyl monoxime with strong acids. PubMed Central. [Link]

  • PLOS. (2021). Colorimetric determination of urea using diacetyl monoxime with strong acids. Retrieved from [Link]

  • Saavedra, J. E., & Keefer, L. K. (1996). A spectrophotometric determination of alpha-dicarbonyl compounds and its application to the enzymatic formation of alpha-ketobutyrate. Analytical Biochemistry, 239(1), 90-95. [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • ResearchGate. (n.d.). Oxime derivatization prior to TMS application for GC analysis?. Retrieved from [Link]

  • Separation Science. (n.d.). Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve. Retrieved from [Link]

  • National Center for Biotechnology Information. (1999). Improved GC/MS analysis of opiates with use of oxime-TMS derivatives. PubMed. [Link]

  • ResearchGate. (n.d.). GC-MS Chromatogram of diacetyl determination (70 µg/mL), retention time t R = 2.00 min. Retrieved from [Link]

  • LCGC International. (2010, November 1). The Limit of Detection. Retrieved from [Link]

  • European Medicines Agency. (2023). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]

  • ResearchGate. (n.d.). Alpha-Dicarbonyl Compounds. Retrieved from [Link]

  • AMS Bio. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • Lösungsfabrik. (2018, May 22). What is meant by the limit of detection and quantification (LOD / LOQ)?. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017). Reverse-phase HPLC analysis and purification of small molecules. PubMed. [Link]

  • Open-science-notebook. (2025). Derivatization of metabolites for GC-MS via methoximation+silylation. Retrieved from [Link]

  • Wikipedia. (n.d.). Urea. Retrieved from [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). Validation of analytical procedures: text and methodology Q2(R1). [Link]

  • ResearchGate. (n.d.). Detection limit (LOD) and quantitation limit (LOQ) of the HPLC method. Retrieved from [Link]

  • Restek. (2022, June 8). Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods. Retrieved from [Link]

  • YouTube. (2022, August 20). 1,2-dicarbonyl preparation from carbonyl, Nitrosation, Riley oxidation, α-hydroxy carbonyl, 1,2-diol. Retrieved from [Link]

  • MAC-MOD Analytical. (n.d.). Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations. Retrieved from [Link]

  • YouTube. (2024, February 28). What do Limit of Detection and Limit of Quantitation mean?. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Derivatization Methods in GC and GC/MS. Retrieved from [Link]

  • Lab Manager. (2026, January 8). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • University of Illinois. (n.d.). Colorimetric Recognition of Aldehydes and Ketones. Retrieved from [Link]

  • YouTube. (2020, August 17). Introduction to HPLC - Lecture 3: Reverse Phase HPLC. Retrieved from [Link]

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Application Note & Protocols: Investigating the Anticenter Properties of Oxime Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: Oxime derivatives represent a structurally diverse and pharmacologically significant class of compounds with demonstrated potent antiproliferative effects across a wide spectrum of cancers.[1] Their therapeutic potential often stems from the strategic incorporation of the C=NOH functional group, which can modulate physicochemical characteristics and enhance binding affinity to crucial oncogenic targets.[1][2] This guide provides an in-depth framework for the systematic investigation of novel oxime derivatives, from synthesis and initial in vitro screening to mechanistic validation and preliminary in vivo efficacy assessment. The protocols herein are designed to be self-validating, with an emphasis on the causal relationships behind experimental choices to ensure robust and reproducible data generation.

Mechanistic Landscape of Anticancer Oxime Derivatives

The anticancer effects of oxime derivatives are multifaceted, often involving the modulation of multiple cellular pathways that govern proliferation, survival, and cell cycle progression.[1] While some derivatives function through broad mechanisms like the generation of reactive oxygen species (ROS) or interference with microtubule formation, the most extensively studied mechanism is the targeted inhibition of protein kinases.[1]

Key Molecular Targets and Pathways:

Oxime derivatives have shown remarkable efficacy as inhibitors of several key kinase families that are frequently dysregulated in cancer.[2]

  • Cyclin-Dependent Kinases (CDKs): As central regulators of the cell cycle, the inhibition of CDKs by oximes can induce cell cycle arrest, typically at the G1 or G2 phase, and subsequently trigger apoptosis.[1] The natural product derivative, indirubin-3′-monoxime (I3MO), is a well-documented example that potently inhibits CDKs.[1]

  • Glycogen Synthase Kinase-3β (GSK-3β): This kinase is a critical node in numerous signaling pathways, including those involved in cell survival and proliferation. Oximes can interfere with the ATP-binding site of GSK-3β, disrupting these oncogenic signals.[1]

  • Receptor and Non-Receptor Tyrosine Kinases: This category includes targets like FMS-like tyrosine kinase-3 (FLT3), a key driver in acute myeloid leukemia (AML), and Src, which regulates proliferation, survival, and angiogenesis.[2] Radicicol oxime derivatives, for instance, exhibit enhanced inhibitory activity against Src compared to their parent compound.[2]

  • Other Kinases: Targets such as Aurora kinases (mitotic regulators) and Janus kinases (JAKs) are also emerging as susceptible to inhibition by novel oxime structures.[2]

Beyond kinase inhibition, some oxime derivatives induce caspase-independent apoptosis by inhibiting DNA repair mechanisms, leading to catastrophic DNA fragmentation.[3]

Signaling_Pathways cluster_Cell Cancer Cell Oxime Oxime Derivative CDK_Cyclin CDK/Cyclin Complexes Oxime->CDK_Cyclin Inhibits GSK3B GSK-3β Oxime->GSK3B Inhibits RTK FLT3 / Src Oxime->RTK Inhibits G1_S_Transition G1/S Transition CDK_Cyclin->G1_S_Transition Promotes G2_M_Transition G2/M Transition CDK_Cyclin->G2_M_Transition Promotes CellCycleArrest Cell Cycle Arrest CDK_Cyclin:e->CellCycleArrest:w Leads to Survival_Pathways Pro-Survival Signaling GSK3B->Survival_Pathways Activates Apoptosis Apoptosis Survival_Pathways:e->Apoptosis:w Inhibition of Prolif_Pathways Proliferation / Angiogenesis RTK->Prolif_Pathways Activates Synthesis_Workflow Start Start: Parent Ketone/Aldehyde Reagents Add: 1. Ethanol (Solvent) 2. NH₂OH·HCl 3. NaOH (aq) Start->Reagents Reflux Heat under Reflux (e.g., 3 hours) Reagents->Reflux Cool Cool to Room Temp. Reflux->Cool Precipitate Precipitate Product (Pour into 1N HCl) Cool->Precipitate Isolate Isolate & Purify: 1. Filter 2. Wash (H₂O) 3. Recrystallize Precipitate->Isolate End Final Product: Purified Oxime Isolate->End

Caption: General workflow for the synthesis of oximes.

Protocol 2.1: Synthesis from a Carbonyl Precursor

  • Dissolution: Dissolve the parent ketone or aldehyde (1 mmol) in an appropriate volume of ethanol (e.g., 8-10 mL) in a round-bottom flask.

  • Reagent Addition: To this solution, add hydroxylamine hydrochloride (2.9 mmol) followed by a solution of sodium hydroxide (2 mmol) in a small amount of water (e.g., 250-300 µL). [4]3. Reaction: Equip the flask with a condenser and heat the mixture under reflux for 3-5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, allow the reaction mixture to cool to room temperature.

  • Precipitation: Slowly pour the cooled mixture into a beaker containing a stirred solution of 1N HCl (e.g., 3 mL). A precipitate should form. [4]6. Isolation: Collect the solid product by vacuum filtration, washing thoroughly with cold deionized water.

  • Purification: Air-dry the crude product. For final purification, recrystallize the solid from a suitable solvent (e.g., methanol or ethanol) to yield the pure oxime derivative.

  • Characterization: Confirm the structure and purity of the final compound using techniques such as NMR, Mass Spectrometry, and Melting Point analysis.

A Tiered Approach to In Vitro Evaluation

A systematic, multi-stage screening process is essential to identify promising candidates efficiently. [5][6]This workflow moves from broad cytotoxicity screening to more detailed mechanistic assays.

In_Vitro_Workflow Tier1 Tier 1: Primary Screening (Cytotoxicity Assay - MTT) Data1 Identify 'Hit' Compounds (Low IC₅₀ Values) Tier1->Data1 Tier2 Tier 2: Secondary Validation (Apoptosis & Cell Cycle) Data2 Confirm Mechanism of Cell Death (Apoptotic vs. Necrotic, Cell Cycle Arrest) Tier2->Data2 Tier3 Tier 3: Mechanistic Studies (Target-specific assays, Western Blot) Data3 Identify Molecular Target & Pathway Tier3->Data3 Data1->Tier2 Promising Candidates Data2->Tier3 Confirmed Activity

Caption: Tiered workflow for in vitro evaluation.

Protocol 3.1: Primary Cytotoxicity Screening (MTT Assay)

This assay provides a robust, colorimetric readout of cell viability, making it ideal for initial screening to determine the half-maximal inhibitory concentration (IC₅₀). [5]

  • Principle: Viable cells with active mitochondria contain reductase enzymes that cleave the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the oxime derivatives in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include vehicle-only (e.g., 0.1% DMSO) and untreated wells as negative controls.

  • Incubation: Incubate the plate for 48-72 hours. The duration should be consistent and long enough to observe a significant effect on proliferation.

  • MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well. Incubate for another 3-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Protocol 3.2: Validation of Apoptosis Induction (Annexin V-FITC/PI Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells, providing crucial insight into the mode of cell death.

  • Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (FITC) and can label these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membranes.

Step-by-Step Methodology:

  • Cell Treatment: Seed cells in a 6-well plate and treat with the oxime derivative at concentrations around its IC₅₀ and 2x IC₅₀ for 24-48 hours. Include a vehicle control.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin briefly and then neutralize. Centrifuge the cell suspension and wash once with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately using a flow cytometer.

  • Interpretation:

    • Lower-Left Quadrant (Annexin V- / PI-): Live cells.

    • Lower-Right Quadrant (Annexin V+ / PI-): Early apoptotic cells.

    • Upper-Right Quadrant (Annexin V+ / PI+): Late apoptotic/necrotic cells.

    • Upper-Left Quadrant (Annexin V- / PI+): Necrotic cells/debris.

Preliminary In Vivo Efficacy Assessment

Promising candidates from in vitro studies must be evaluated in vivo to assess their pharmacological properties and antitumor efficacy in a complex biological system. [7]The subcutaneous xenograft model is a standard initial step for this evaluation. [8] Causality Behind the Model: Human tumor cells are implanted into immunodeficient mice (e.g., athymic nude or NOD/SCID) to prevent immune rejection of the foreign cells. [9]This allows the tumor to grow, forming a palpable mass whose size can be measured externally over time. The efficacy of the oxime derivative is determined by its ability to slow or halt the growth of this tumor compared to a vehicle-treated control group. [8] Protocol 4.1: Subcutaneous Xenograft Model Workflow

  • Cell Preparation: Culture the selected cancer cell line to ~80% confluency. Harvest, wash, and resuspend the cells in a sterile, serum-free medium or PBS, often mixed 1:1 with Matrigel to support initial tumor establishment.

  • Implantation: Subcutaneously inject a defined number of cells (e.g., 1-5 million) into the flank of each immunodeficient mouse.

  • Tumor Growth Monitoring: Allow tumors to grow to a palpable, measurable size (e.g., 100-150 mm³). Monitor animals regularly for health and measure tumor volume using calipers (Volume = 0.5 x Length x Width²).

  • Randomization & Treatment: Once tumors reach the target size, randomize the animals into treatment and control groups. Administer the oxime derivative via a clinically relevant route (e.g., intraperitoneal, oral gavage) according to a predetermined dose and schedule. The control group receives the vehicle alone.

  • Efficacy Measurement: Continue to measure tumor volume and body weight throughout the study.

  • Endpoint: The study concludes when tumors in the control group reach a predetermined maximum size, or after a fixed duration. The primary endpoint is typically Tumor Growth Inhibition (TGI), calculated as the percentage difference in the mean final tumor volume between treated and control groups.

Data Presentation and Interpretation

Quantitative data from the experimental workflow should be clearly summarized to facilitate comparison and decision-making.

Table 2: Example Integrated Data Summary for a Novel Oxime Derivative

Assay Cell Line Result Interpretation
MTT Cytotoxicity MCF-7 (Breast) IC₅₀ = 1.2 µM Potent antiproliferative activity.
HCT116 (Colon) IC₅₀ = 2.5 µM Moderate antiproliferative activity.
A549 (Lung) IC₅₀ = 0.8 µM High antiproliferative activity.
Apoptosis Assay A549 @ 1 µM 45% Apoptotic Cells Compound induces significant apoptosis.
Cell Cycle Analysis A549 @ 1 µM 60% of cells in G2/M Compound causes G2/M cell cycle arrest.

| In Vivo Efficacy | A549 Xenograft | TGI = 58% at 20 mg/kg | Compound demonstrates significant antitumor activity in vivo. |

References

  • Unlocking the Biological Versatility of Oximes towards the Anticancer Therapy. Journal of Pharmaceutical Sciences and Research.
  • Chemical structures of oximes with non-kinase targets and mechanisms of action. Source Not Available.
  • New Anticancer Agents: In Vitro and In Vivo Evalu
  • Hydroximinosteroid-based oxime derivatives as anticancer agents.
  • Anticancer Drugs Specificity Assessment (in vitro) | Protocol Preview. YouTube.
  • Oximes: Novel Therapeutics with Anticancer and Anti-Inflamm
  • Structure of Oxime derivatives with anticancer activity.
  • The Fundamental Role of Oxime and Oxime Ether Moieties in Improving the Physicochemical and Anticancer Properties of Structurally Diverse Scaffolds. MDPI.
  • Synthesis of oxime derivatives 23–31. Reagents and conditions.
  • Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers.
  • (PDF) In vivo screening models of anticancer drugs.
  • Synthesis and evaluation of new chalcones and oximes as anticancer agents. PMC.
  • In vitro assays and techniques utilized in anticancer drug discovery. PubMed.
  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verific
  • In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies. Source Not Available.
  • New Estrone Oxime Derivatives: Synthesis, Cytotoxic Evaluation and Docking Studies. Source Not Available.
  • In vivo screening models of anticancer drugs. Tel Aviv University.

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Application Note: A Multi-Tiered Strategy for Screening Pentane-2,3,4-trione 3-oxime for Anti-Inflammatory Activity

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic evaluation of Pentane-2,3,4-trione 3-oxime, a novel small molecule, for its potential anti-inflammatory properties. Recognizing the complexity of the inflammatory cascade, we present a structured, multi-tiered screening strategy, beginning with robust in-vitro assays to establish primary activity and progressing to an in-vivo model to validate efficacy in a physiological context. This application note details the scientific rationale behind the chosen models and assays, provides step-by-step protocols for execution, and offers frameworks for data analysis and interpretation. The core of this strategy lies in targeting key inflammatory mediators and signaling pathways, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and the canonical NF-κB and MAPK signaling cascades.

Introduction

Inflammation is a fundamental protective response of the immune system to harmful stimuli, such as pathogens, damaged cells, or irritants.[1] However, dysregulated or chronic inflammation is a key pathological feature of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, atherosclerosis, and neurodegenerative disorders.[2][3] The development of novel, effective anti-inflammatory agents remains a critical objective in pharmaceutical research.

The inflammatory response is orchestrated by a complex network of signaling pathways and molecular mediators. Macrophages play a central role in this process. Upon activation by stimuli like bacterial lipopolysaccharide (LPS), macrophages initiate signaling cascades, primarily through the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[4][5][6] Activation of these pathways leads to the transcriptional upregulation of pro-inflammatory genes, resulting in the synthesis and release of key mediators such as inducible nitric oxide synthase (iNOS), which produces nitric oxide (NO), and pro-inflammatory cytokines like TNF-α and IL-6.[7] These molecules amplify the inflammatory response and are therefore validated targets for therapeutic intervention.

While oxime-containing compounds have been explored for various biological activities, the specific potential of Pentane-2,3,4-trione 3-oxime as an anti-inflammatory agent is largely uncharacterized. Related structures, such as diacetyl monoxime derivatives, have been investigated, suggesting that this chemical scaffold may harbor therapeutic potential.[8][9] This guide, therefore, establishes a logical and efficient workflow to perform an initial, comprehensive screen of this novel compound. The proposed cascade begins with cost-effective and high-throughput in-vitro assays to determine cytotoxicity and primary efficacy, followed by validation in a well-established in-vivo model of acute inflammation to assess physiological relevance.[10][11]

Foundational Concepts: The Inflammatory Cascade

Understanding the molecular mechanisms underlying inflammation is crucial for designing a rational screening strategy. The protocols described herein utilize the murine macrophage cell line, RAW 264.7, stimulated with LPS to mimic an inflammatory response in-vitro. LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages through its interaction with Toll-like receptor 4 (TLR4).

This binding event triggers a downstream signaling cascade that bifurcates into two major pathways:

  • The NF-κB Pathway: In resting cells, NF-κB protein complexes are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins.[12] LPS stimulation leads to the activation of the IκB kinase (IKK) complex, which phosphorylates IκB proteins.[13] This phosphorylation marks IκB for ubiquitination and subsequent degradation by the proteasome. The degradation of IκB unmasks a nuclear localization signal on the NF-κB complex (typically the p50/RelA heterodimer), allowing it to translocate into the nucleus.[14] Once in the nucleus, NF-κB binds to specific DNA sequences to drive the transcription of a host of pro-inflammatory genes, including Nos2 (encoding iNOS), Tnf (encoding TNF-α), and Il6 (encoding IL-6).[4]

  • The MAPK Pathway: This pathway consists of a series of protein kinases that phosphorylate and activate one another.[15] In mammals, the key MAPK subfamilies involved in inflammation are p38, extracellular signal-regulated kinases (ERK), and c-Jun N-terminal kinases (JNK). LPS-TLR4 signaling activates upstream kinases that, in turn, activate p38, ERK, and JNK. These activated MAPKs phosphorylate various transcription factors that cooperate with NF-κB to promote the expression of inflammatory genes.[5][6]

By measuring the downstream products of these pathways (NO, TNF-α, IL-6), we can effectively screen for compounds that interfere with this inflammatory signaling cascade.

Inflammatory_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates MAP3K MAP3K (e.g., TAK1) TLR4->MAP3K IkB IκB IKK->IkB Phosphorylates (P) MAP2K MAP2K (MKKs) MAP3K->MAP2K Activates IkB_NFkB IκB-NF-κB (Inactive) IkB->IkB_NFkB NFkB NF-κB (p50/RelA) NFkB->IkB_NFkB NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocation MAPK MAPK (p38, ERK, JNK) MAP2K->MAPK Activates MAPK_nuc Activated Transcription Factors MAPK->MAPK_nuc Activates IkB_NFkB->NFkB IκB Degradation DNA DNA Response Elements NFkB_nuc->DNA MAPK_nuc->DNA Genes Pro-inflammatory Gene Transcription DNA->Genes Initiates Mediators iNOS, COX-2, TNF-α, IL-6 Genes->Mediators Leads to production of

Figure 1: Simplified LPS-induced inflammatory signaling pathways.

Tier 1: In-Vitro Screening Workflow

The initial phase of screening is conducted in-vitro to efficiently determine the bioactivity and safety profile of Pentane-2,3,4-trione 3-oxime at the cellular level. This phase follows a logical progression from cytotoxicity assessment to primary and secondary functional assays.

Figure 2: Workflow for in-vitro screening of anti-inflammatory compounds.
Cell Culture and Maintenance

The RAW 264.7 murine macrophage cell line is the cornerstone of this in-vitro model. Proper handling and maintenance are paramount for reproducible results.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.

  • Subculture: Passage cells every 2-3 days when they reach 80-90% confluency. Use a cell scraper for detachment; avoid using trypsin as it can alter cell surface receptors.

Cytotoxicity Assessment (MTT Assay)

Causality: Before assessing anti-inflammatory activity, it is essential to determine the concentration range at which Pentane-2,3,4-trione 3-oxime is not toxic to the cells. A reduction in inflammatory mediators due to cell death would be a false positive. The MTT assay measures cell viability by assessing the metabolic activity of mitochondrial dehydrogenases.

Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 2 × 10⁵ cells/well and incubate for 24 hours.[16]

  • Compound Treatment: Prepare serial dilutions of Pentane-2,3,4-trione 3-oxime in culture medium. Replace the old medium with medium containing the different concentrations of the compound. Include a "vehicle control" (medium with the compound's solvent, e.g., DMSO) and a "cells only" control.

  • Incubation: Incubate the plate for 24 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Select the highest concentrations that show >95% viability for subsequent experiments.

Primary Screening: Nitric Oxide (NO) Production

Rationale: NO is a key inflammatory mediator produced in large quantities by iNOS in activated macrophages.[16] Its stable metabolite, nitrite, can be easily and rapidly quantified using the Griess reaction, making this an ideal primary screening assay.[17]

Protocol 1: Griess Assay for Nitric Oxide Quantification

  • Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 5 × 10⁵ cells/well and incubate for 12-24 hours.[18]

  • Pre-treatment: Replace the medium with fresh, serum-free DMEM. Add the non-toxic concentrations of Pentane-2,3,4-trione 3-oxime determined from the MTT assay. Also, include a positive control (e.g., a known iNOS inhibitor like L-NAME) and a vehicle control. Incubate for 1 hour.

  • Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the "unstimulated" control group.[18]

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • Sample Collection: Collect the cell culture supernatant from each well.

  • Griess Reaction:

    • In a new 96-well plate, add 100 µL of supernatant from each sample.

    • Add 100 µL of Griess Reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well.[17][18]

    • Incubate at room temperature for 10 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm.[18]

  • Quantification: Determine the nitrite concentration in each sample by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.[16]

Secondary Screening: Pro-inflammatory Cytokine Quantification

Rationale: If the compound significantly inhibits NO production, the next step is to determine if it also affects other critical inflammatory mediators like TNF-α and IL-6. This provides a broader confirmation of its anti-inflammatory potential. The enzyme-linked immunosorbent assay (ELISA) is a highly specific and sensitive method for this purpose.

Protocol 2: ELISA for TNF-α and IL-6 This protocol is a general guideline; always follow the specific instructions provided with the commercial ELISA kit you are using.[19][20]

  • Sample Source: Use the same supernatants collected in step 5 of the Griess Assay protocol.

  • Plate Coating: Coat a 96-well ELISA plate with the capture antibody (e.g., anti-mouse TNF-α or anti-mouse IL-6) overnight at 4°C.[21]

  • Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

  • Sample Incubation: Wash the plate and add 100 µL of standards and cell culture supernatants to the appropriate wells. Incubate for 2 hours at room temperature.

  • Detection Antibody: Wash the plate and add the biotinylated detection antibody. Incubate for 1-2 hours.

  • Enzyme Conjugate: Wash the plate and add Streptavidin-HRP (or other appropriate enzyme conjugate). Incubate for 20-30 minutes.

  • Substrate Addition: Wash the plate and add the substrate solution (e.g., TMB). Incubate in the dark until sufficient color develops (typically 15-20 minutes).

  • Stop Reaction: Add the stop solution to each well.

  • Absorbance Measurement: Read the absorbance at 450 nm.

  • Quantification: Calculate the concentration of TNF-α and IL-6 in the samples based on the standard curve.

Data Presentation and Interpretation (In-Vitro)

Summarize the results in a clear, tabular format. Calculate the concentration of the compound that causes 50% inhibition (IC₅₀) for NO, TNF-α, and IL-6 production. A potent compound will have a low IC₅₀ value and a high therapeutic index (ratio of the cytotoxic concentration to the effective concentration).

Table 1: Hypothetical In-Vitro Screening Results for Pentane-2,3,4-trione 3-oxime

Assay Endpoint IC₅₀ (µM) Max Inhibition (%) at Non-Toxic Dose Positive Control (e.g., Dexamethasone 1µM) % Inhibition
MTT Cell Viability >100 µM (TC₅₀) N/A >95% Viability
Griess NO Production 15.2 85% at 50 µM 92%
ELISA TNF-α Production 21.5 78% at 50 µM 88%

| ELISA | IL-6 Production | 18.9 | 81% at 50 µM | 90% |

Tier 2: In-Vivo Validation in an Acute Inflammation Model

Rationale: Positive results from in-vitro assays demonstrate cellular activity but do not account for metabolism, distribution, or overall physiological response. The carrageenan-induced paw edema model is a widely used, robust, and reproducible assay to evaluate the efficacy of potential anti-inflammatory drugs on acute inflammation in-vivo.[11][22] Carrageenan injection induces a biphasic inflammatory response characterized by the release of mediators like histamine and serotonin in the first phase, followed by prostaglandin and nitric oxide release in the later phase, leading to measurable edema.[23]

Figure 3: Workflow for the carrageenan-induced paw edema model.
Animal Model and Ethical Considerations
  • Species: Male Wistar or Sprague-Dawley rats (180-200 g) are commonly used.[24]

  • Housing: House animals under standard laboratory conditions (12h light/dark cycle, controlled temperature and humidity) with free access to food and water.

  • Ethics: All animal procedures must be performed in accordance with the guidelines of the local Institutional Animal Care and Use Committee (IACUC) or equivalent regulatory body to ensure humane treatment.

Protocol 3: Carrageenan-Induced Paw Edema in Rats
  • Acclimatization: Allow animals to acclimatize to the laboratory environment for at least one week before the experiment.[24]

  • Grouping: Randomly divide the rats into at least four groups (n=6-8 per group):

    • Group I (Vehicle Control): Receives the vehicle (e.g., 0.5% carboxymethyl cellulose).

    • Group II (Carrageenan Control): Receives the vehicle, followed by carrageenan.

    • Group III (Test Compound): Receives Pentane-2,3,4-trione 3-oxime at one or more doses (e.g., 25, 50, 100 mg/kg, p.o.).

    • Group IV (Positive Control): Receives a standard anti-inflammatory drug like Indomethacin (10 mg/kg, p.o.).[24]

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer. This is the 0-hour reading.

  • Dosing: Administer the vehicle, test compound, or positive control orally (p.o.) or intraperitoneally (i.p.) as appropriate.

  • Edema Induction: One hour after dosing, inject 0.1 mL of a 1% carrageenan solution (in sterile saline) into the sub-plantar surface of the right hind paw of all animals except the vehicle control group.

  • Paw Volume Measurement: Measure the paw volume of each rat at 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Data Collection: Record the paw volume for each animal at each time point.

Data Analysis and Interpretation (In-Vivo)

The effect of the test compound is determined by calculating the increase in paw volume and the percentage inhibition of edema compared to the carrageenan control group.

  • Increase in Paw Volume (mL): Vₜ - V₀

    • Where Vₜ is the paw volume at time 't' and V₀ is the initial paw volume.

  • Percentage Inhibition of Edema (%): [ (ΔV_control - ΔV_treated) / ΔV_control ] * 100

    • Where ΔV_control is the mean increase in paw volume in the carrageenan control group and ΔV_treated is the mean increase in paw volume in the compound-treated group.

Table 2: Hypothetical In-Vivo Results for Pentane-2,3,4-trione 3-oxime

Treatment Group Dose (mg/kg) Mean Paw Volume Increase at 3h (mL) ± SEM % Inhibition of Edema at 3h
Vehicle Control - 0.05 ± 0.01 -
Carrageenan Control - 0.85 ± 0.06 0% (Reference)
Test Compound 50 0.41 ± 0.04* 51.8%
Indomethacin 10 0.32 ± 0.03* 62.4%

*p < 0.05 compared to Carrageenan Control.

Concluding Remarks

This application note outlines a validated, tiered approach to systematically screen the novel compound Pentane-2,3,4-trione 3-oxime for anti-inflammatory activity. By progressing from high-throughput in-vitro assays that measure key inflammatory mediators to a definitive in-vivo model of acute inflammation, researchers can efficiently generate a comprehensive preliminary data package. A positive result, characterized by a low IC₅₀ in cellular assays and significant edema inhibition in-vivo, would provide a strong rationale for advancing the compound into more detailed mechanistic studies (e.g., Western blot for NF-κB and MAPK pathway proteins), pharmacokinetic profiling, and evaluation in chronic inflammation models. This structured methodology ensures scientific rigor and provides a clear path for the early-stage discovery and development of new anti-inflammatory therapeutics.

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Application Note: A Practical Guide to Evaluating Pentane-2,3,4-trione 3-oxime as a Potential Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein kinases are a critical class of enzymes whose dysregulation is implicated in numerous diseases, making them prime targets for therapeutic intervention.[1] High-throughput screening of small molecules remains a vital strategy for discovering novel kinase inhibitors.[2] The oxime moiety has emerged as a significant pharmacophore in medicinal chemistry, with many oxime-containing compounds demonstrating potent kinase inhibitory activity.[3] This document provides a comprehensive set of protocols and scientific rationale for the initial evaluation of pentane-2,3,4-trione 3-oxime, a small molecule containing the promising oxime functional group, as a potential kinase inhibitor. We present a logical, stepwise screening cascade, beginning with in vitro biochemical assays to determine direct enzyme inhibition, followed by cell-based assays to assess activity in a physiological context, and concluding with kinetic studies to elucidate the mechanism of action.

Introduction: The Rationale for Screening Pentane-2,3,4-trione 3-oxime

The Central Role of Kinases in Cellular Signaling

Kinases are enzymes that catalyze the transfer of a phosphate group from ATP to substrate molecules, a process known as phosphorylation.[1] This post-translational modification acts as a molecular switch, controlling complex cellular processes including growth, proliferation, and apoptosis.[1] Given their central role, the aberrant activity of kinases is a hallmark of many pathologies, particularly cancer, driving significant investment in the discovery of small molecule kinase inhibitors.[4]

The Oxime Moiety: A Privileged Scaffold in Kinase Inhibition

In medicinal chemistry, a "privileged scaffold" refers to a molecular framework capable of binding to multiple biological targets.[5][6] Oximes have gained recognition as one such scaffold, with numerous derivatives exhibiting potent inhibitory activity against a wide range of kinases.[3] The unique electronic and hydrogen-bonding properties of the oxime group—possessing both hydrogen bond donors and acceptors—allow for versatile interactions within the ATP-binding pocket of kinases, often leading to enhanced biological activity compared to their carbonyl precursors.

Hypothesis: Pentane-2,3,4-trione 3-oxime as a Novel Kinase Inhibitor

Pentane-2,3,4-trione 3-oxime is a small, functionally rich organic compound. Its vicinal carbonyl and oxime groups present a compelling chemical architecture for potential interaction with the kinase active site. We hypothesize that this molecule can serve as a foundational scaffold for a new class of kinase inhibitors. This guide provides the experimental framework to test this hypothesis.

Compound Management and Preparation

Accurate and consistent compound handling is the bedrock of reliable screening data.

Physicochemical Properties

A summary of the key properties of pentane-2,3,4-trione 3-oxime is provided below.

PropertyValueSource
CAS Number 29917-12-2PubChem
Molecular Formula C₅H₇NO₃PubChem
Molecular Weight 129.11 g/mol PubChem
Appearance Colorless to pale yellow crystalline powderChemBK
Solubility Soluble in water and organic solvents (e.g., DMSO, Ethanol)ChemBK
Protocol: Preparation of Stock Solutions
  • Causality: A high-concentration, well-solubilized stock solution in an inert solvent like Dimethyl Sulfoxide (DMSO) is essential for accurate serial dilutions and to minimize solvent effects in the final assay.

  • Protocol:

    • Accurately weigh 1.29 mg of pentane-2,3,4-trione 3-oxime powder.

    • Add 1.0 mL of 100% DMSO to the powder.

    • Vortex vigorously for 5 minutes until the compound is fully dissolved. This yields a 10 mM stock solution .

    • Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store at -20°C, protected from light.

In Vitro Biochemical Screening

The first step is to determine if the compound can directly inhibit the enzymatic activity of a purified kinase. The ADP-Glo™ Kinase Assay is a robust, luminescence-based method that quantifies the amount of ADP produced in the kinase reaction, making it ideal for high-throughput screening.[7][8]

Workflow for Biochemical Kinase Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compound Prepare serial dilutions of test compound in DMSO add_components Dispense compound, enzyme, and substrate to 384-well plate prep_compound->add_components prep_reagents Prepare kinase reaction buffer, enzyme, substrate, ATP prep_reagents->add_components initiate_reaction Initiate reaction by adding ATP solution add_components->initiate_reaction incubate_reaction Incubate at RT (e.g., 60 min) initiate_reaction->incubate_reaction stop_reaction Add ADP-Glo™ Reagent to stop reaction & deplete ATP incubate_reaction->stop_reaction incubate_stop Incubate at RT (40 min) stop_reaction->incubate_stop detect_signal Add Kinase Detection Reagent to convert ADP to ATP & generate light incubate_stop->detect_signal incubate_detect Incubate at RT (30 min) detect_signal->incubate_detect read_luminescence Read luminescence on a plate reader incubate_detect->read_luminescence calc_inhibition Calculate Percent Inhibition vs. Controls read_luminescence->calc_inhibition plot_curve Plot dose-response curve calc_inhibition->plot_curve calc_ic50 Determine IC50 value plot_curve->calc_ic50

Caption: Workflow for determining kinase inhibitor IC50 using the ADP-Glo™ assay.

Protocol: IC50 Determination with ADP-Glo™ Kinase Assay
  • Self-Validation: This protocol incorporates critical controls: a "no enzyme" control for background signal, a "vehicle" (DMSO) control representing 0% inhibition, and a potent, broad-spectrum inhibitor like staurosporine as a positive control for 100% inhibition.

  • Methodology (384-well plate format):

    • Compound Plating: Prepare an 11-point, 3-fold serial dilution of the 10 mM stock solution in DMSO. Dispense 50 nL of each dilution into the assay plate. Also, dispense 50 nL of DMSO (vehicle control) and 50 nL of 100 µM staurosporine (positive control).

    • Kinase/Substrate Addition: Prepare a master mix of a representative kinase (e.g., a tyrosine kinase like ABL1 or a serine/threonine kinase like AURKA) and its corresponding substrate in kinase reaction buffer. Add 2.5 µL of this mix to each well.

    • Reaction Initiation: Prepare an ATP solution in kinase reaction buffer (e.g., at a final concentration of 10 µM, near the Kₘ for many kinases). Add 2.5 µL to each well to start the reaction.[9] The total reaction volume is 5 µL.

    • Kinase Reaction: Incubate the plate at room temperature for 60 minutes.

    • Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the unused ATP.[10] Incubate at room temperature for 40 minutes.

    • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase into ATP, which is then used by a luciferase to produce a luminescent signal.[10][11] Incubate at room temperature for 30 minutes.

    • Data Acquisition: Measure luminescence using a plate reader.

Data Analysis: Calculating the IC50 Value
  • Normalize Data:

    • Average the signal from the vehicle (DMSO) control wells (Max Signal).

    • Average the signal from the staurosporine control wells (Min Signal).

    • Calculate Percent Inhibition for each compound concentration: % Inhibition = 100 * (1 - (Signal_Compound - Min_Signal) / (Max_Signal - Min_Signal))

  • Curve Fitting: Plot Percent Inhibition against the logarithm of the compound concentration. Fit the data using a four-parameter logistic regression model to determine the IC50, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Example IC50 Data Table
Compound Conc. (µM)Luminescence (RLU)% Inhibition
10015,50098.2%
33.328,30094.5%
11.1150,60069.8%
3.7255,40048.7%
1.2389,10021.7%
0.4475,2004.3%
Vehicle (DMSO) 501,0000.0%
Staurosporine 10,200100.0%

Cell-Based Assays for Target Engagement

Biochemical hits must be validated in a cellular context to confirm they can cross the cell membrane and inhibit the target kinase within its native signaling pathway.[12] Western blotting is a standard technique to measure the phosphorylation status of a kinase's downstream substrate.[13]

Representative Kinase Signaling Pathway: MAPK/ERK

G GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK Binds RAS RAS RTK->RAS Activates RAF RAF (e.g., BRAF) RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates TF Transcription Factors (e.g., c-Myc, ELK1) ERK->TF Phosphorylates Response Cell Proliferation, Survival TF->Response Regulates Inhibitor Pentane-2,3,4-trione 3-oxime (Hypothetical Target) Inhibitor->MEK

Caption: The MAPK/ERK pathway, a common target for kinase inhibitors.

Protocol: Western Blot to Measure p-ERK Inhibition
  • Causality: This protocol assesses the ability of the compound to inhibit MEK1/2 (a hypothetical target) by measuring the phosphorylation of its direct substrate, ERK1/2. Phosphatase inhibitors are crucial in the lysis buffer to preserve the phosphorylation state of proteins for accurate detection.[14]

  • Methodology:

    • Cell Culture and Treatment: Plate a relevant cancer cell line (e.g., A549, which has an active MAPK pathway) and allow cells to adhere overnight. Treat cells with a dose-range of pentane-2,3,4-trione 3-oxime (e.g., 0.1 to 30 µM) for 2 hours. Include a DMSO vehicle control.

    • Cell Lysis: Aspirate media and wash cells with ice-cold PBS. Add 1X ice-cold cell lysis buffer containing protease and phosphatase inhibitor cocktails.[15] Incubate on ice for 5 minutes.

    • Protein Quantification: Scrape and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant. Determine the protein concentration of each sample using a BCA assay.

    • Sample Preparation: Normalize all samples to the same protein concentration (e.g., 20 µg) and add 2x SDS-PAGE sample buffer. Denature by heating at 95°C for 5 minutes.[14]

    • Gel Electrophoresis: Load samples onto a polyacrylamide gel and separate proteins by size.[16]

    • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

    • Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[14]

    • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-ERK1/2 (p-ERK) and total ERK1/2 (as a loading control), diluted in 5% BSA/TBST.

    • Secondary Antibody Incubation: Wash the membrane with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: Wash the membrane again. Add an ECL chemiluminescence substrate and image the resulting signal.

    • Analysis: Quantify the band intensities for p-ERK and total ERK. Normalize the p-ERK signal to the total ERK signal for each sample.

Elucidating the Mechanism of Action

Understanding how an inhibitor interacts with the kinase is crucial. Most small molecule kinase inhibitors compete with ATP for binding to the active site.[9] This can be determined by running kinase assays at varying concentrations of both the inhibitor and ATP.

Kinase Inhibition Modalities

Caption: Simplified view of ATP-competitive vs. non-competitive inhibition.

Protocol: ATP Competition Assay using Michaelis-Menten Kinetics
  • Causality: By measuring the kinase reaction rate at various ATP concentrations in the presence and absence of the inhibitor, we can determine its mechanism. An ATP-competitive inhibitor will increase the apparent Kₘ of ATP without changing the Vₘₐₓ.[17]

  • Methodology:

    • Set up multiple sets of kinase reactions using the ADP-Glo™ assay format.

    • Within each set, keep the concentration of pentane-2,3,4-trione 3-oxime constant (e.g., 0 µM, 1x IC50, 3x IC50).

    • In each reaction, vary the concentration of ATP across a wide range (e.g., 0.5 µM to 250 µM).[18]

    • Run the kinase assay and measure the reaction velocity (luminescence) for each condition.

    • Plot the reaction velocity against the ATP concentration for each inhibitor concentration.

    • Fit the data to the Michaelis-Menten equation to determine the apparent Kₘ and Vₘₐₓ for each condition.

    • Interpretation: If the inhibitor is ATP-competitive, the Kₘ will increase with higher inhibitor concentrations, while Vₘₐₓ will remain relatively constant.

Summary and Future Directions

This application note details a systematic approach to validate pentane-2,3,4-trione 3-oxime as a potential kinase inhibitor. The screening cascade—from broad biochemical screening to specific cell-based target engagement and mechanistic studies—provides a robust framework for initial discovery. Positive results from these protocols would justify further investigation, including:

  • Selectivity Profiling: Screening the compound against a broad panel of kinases to determine its specificity.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the compound to improve potency and selectivity.

  • In Vivo Efficacy Studies: Evaluating the therapeutic potential of optimized compounds in animal models of disease.

By following these protocols, researchers can rigorously and efficiently evaluate the potential of novel small molecules like pentane-2,3,4-trione 3-oxime, contributing to the expansive and critical field of kinase inhibitor drug discovery.

References

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  • Roskoski, R. Jr. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(20), 14782-14820. [Link]

  • Auld, D. S., & Inglese, J. (2007). Measurement of enzyme kinetics and inhibitor constants using enthalpy arrays. Journal of biomolecular screening, 12(4), 465–477.
  • ResearchGate. (2015) Does any one have experience using Western blotting to measure IC50 in cell based phosphorylation assay?. [Link]

  • Barreiro, E. J., & Fraga, C. A. M. (2015). Privileged Scaffolds in Medicinal Chemistry: An Introduction. In Privileged Scaffolds in Medicinal Chemistry (pp. 1-26). Royal Society of Chemistry. [Link]

  • Azure Biosystems. Western Blotting Guidebook. [Link]

  • MDPI. (2023) Special Issue : Design and Synthesis of Small Molecule Kinase Inhibitors. [Link]

  • BMG LABTECH. Promega ADP-Glo kinase assay. [Link]

  • Roth, M., et al. (2021). Determination of the kinase-specific Km(ATP) by evaluation of the Michaelis-Menten enzyme kinetic. ResearchGate. [Link]

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  • The Journal of Organic Chemistry Ahead of Print. (2024). Visible-Light-Promoted Direct Synthesis of α-Arylthioacetyloximes from Alkenes and Thiophenols. [Link]

  • Michael, S., et al. (2017). Small-Molecule Screens: A Gateway to Cancer Therapeutic Agents with Case Studies of Food and Drug Administration–Approved Drugs. Journal of Biomolecular Screening, 22(1), 1-15. [Link]

  • Boulton, S., et al. (2007). Kinetic Mechanism of Fully Activated S6K1 Protein Kinase. Journal of Biological Chemistry, 282(4), 2293-2305. [Link]

  • Vidugiriene, J., et al. (2009). Comparison of Bioluminescent Kinase Assays Using Substrate Depletion and Product Formation. Assay and drug development technologies, 7(6), 560–572. [Link]

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Application Notes and Protocols for Beckmann Rearrangement Studies on Pentane-2,3,4-trione 3-oxime

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unraveling the Rearrangement of a Vicinal Tricarbonyl Oxime

The Beckmann rearrangement, a cornerstone of organic synthesis, facilitates the transformation of oximes into amides, a functional group prevalent in pharmaceuticals, natural products, and advanced materials.[1] This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on conducting Beckmann rearrangement studies specifically on pentane-2,3,4-trione 3-oxime. This substrate, a vicinal tricarbonyl compound, presents unique challenges and opportunities due to its electronic and steric properties. A thorough understanding of the reaction mechanism, potential side reactions, and precise protocol execution is paramount for successful synthesis and downstream applications.

Vicinal tricarbonyl compounds are valuable synthetic intermediates, and their derivatives, such as oximes, open avenues for introducing nitrogen-containing functionalities. The Beckmann rearrangement of pentane-2,3,4-trione 3-oxime is of particular interest for the synthesis of imides, which are key structural motifs in various biologically active molecules. This guide will delve into the theoretical underpinnings of this reaction, provide detailed, field-proven protocols, and offer insights into the critical parameters that govern the reaction's outcome.

Theoretical Framework: The Beckmann Rearrangement and its Intricacies

The Beckmann rearrangement is classically initiated by treating an oxime with an acidic reagent.[2] The acid protonates the oxime's hydroxyl group, converting it into a good leaving group (water).[3] This is followed by a concerted 1,2-shift of the group anti-periplanar to the leaving group, resulting in the formation of a nitrilium ion intermediate. Subsequent hydrolysis of the nitrilium ion yields the corresponding amide.[3]

A critical aspect of the Beckmann rearrangement is its stereospecificity. The group that migrates is exclusively the one situated anti to the hydroxyl group on the oxime nitrogen.[4][5] This is a consequence of the concerted nature of the migration and leaving group departure, which requires a specific geometric arrangement for optimal orbital overlap.[5] Therefore, the stereochemistry of the starting oxime directly dictates the structure of the resulting amide. For pentane-2,3,4-trione 3-oxime, two stereoisomers are possible: the E- and Z-isomers. The thermodynamically more stable E-isomer, with the bulkier acetyl group positioned away from the hydroxyl group, is the expected predominant form. In this configuration, the acetyl group is anti to the hydroxyl group and is thus predicted to migrate.

Migratory Aptitude vs. Stereochemistry: It is crucial to distinguish between migratory aptitude and the stereochemical requirement of the Beckmann rearrangement. While the inherent electronic properties of a group (its "migratory aptitude") can influence the rate of rearrangement in some carbocation-driven rearrangements, in the Beckmann rearrangement, the anti-periplanar alignment is the determining factor for which group migrates.[1][5]

Potential Side Reaction: The "Abnormal" Beckmann Rearrangement (Fragmentation): A significant competing pathway, particularly for α-oximino ketones like our substrate, is the Beckmann fragmentation.[6][7] This reaction is favored when the migrating group can form a stable carbocation. In the case of pentane-2,3,4-trione 3-oxime, if the acetyl group were to migrate as a cation, it would be an acylium ion. The fragmentation of α-oximino ketones often leads to the formation of a nitrile and a carboxylic acid.[7] Careful selection of reagents and reaction conditions is therefore essential to favor the desired rearrangement over fragmentation. Milder reagents and lower temperatures can often suppress fragmentation pathways.

Experimental Protocols

This section provides two detailed protocols for the Beckmann rearrangement of pentane-2,3,4-trione 3-oxime, employing both a classical and a milder catalytic system.

Protocol 1: Classical Beckmann Rearrangement using Phosphorus Pentachloride (PCl₅)

This protocol utilizes a powerful and widely used reagent for the Beckmann rearrangement. PCl₅ is highly effective but requires stringent handling due to its reactivity and moisture sensitivity.

Materials:

  • Pentane-2,3,4-trione 3-oxime

  • Phosphorus pentachloride (PCl₅)

  • Anhydrous diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask with a magnetic stirrer

  • Drying tube (filled with calcium chloride)

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stirrer and a drying tube, dissolve pentane-2,3,4-trione 3-oxime (1.29 g, 10 mmol) in anhydrous diethyl ether (40 mL).

  • Reagent Addition: Cool the solution in an ice bath to 0 °C. Carefully add phosphorus pentachloride (2.29 g, 11 mmol) portion-wise over 15 minutes, ensuring the temperature does not exceed 5 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Workup: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice (50 g) and stir for 10 minutes. Transfer the mixture to a separatory funnel and cautiously add saturated aqueous NaHCO₃ solution until the effervescence ceases and the aqueous layer is basic (pH ~8).

  • Extraction and Drying: Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 20 mL). Combine the organic extracts, wash with brine (20 mL), and dry over anhydrous MgSO₄.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Protocol 2: Milder Beckmann Rearrangement using p-Toluenesulfonyl Chloride (TsCl)

This protocol employs a less harsh reagent, which can be advantageous for substrates prone to side reactions.

Materials:

  • Pentane-2,3,4-trione 3-oxime

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask with a magnetic stirrer

  • Nitrogen inlet

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Step-by-Step Methodology:

  • Reaction Setup: To a 100 mL round-bottom flask under a nitrogen atmosphere, add pentane-2,3,4-trione 3-oxime (1.29 g, 10 mmol) and anhydrous dichloromethane (30 mL). Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add anhydrous pyridine (1.2 mL, 15 mmol) followed by the portion-wise addition of p-toluenesulfonyl chloride (2.10 g, 11 mmol) over 10 minutes.

  • Reaction Progression: Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 4-6 hours. Monitor the reaction by TLC.

  • Workup: Quench the reaction by adding 1 M HCl (20 mL). Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer with 1 M HCl (2 x 15 mL), followed by saturated aqueous NaHCO₃ solution (20 mL), and finally with brine (20 mL).

  • Drying and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product as described in Protocol 1.

Characterization of the Expected Product: Diacetamide

The predicted major product from the Beckmann rearrangement of (E)-pentane-2,3,4-trione 3-oxime is diacetamide (N-acetylacetamide).

Chemical Structure:

Spectroscopic Data:

Technique Expected Data
¹H NMR A single peak in the region of δ 2.0-2.5 ppm, integrating to 6H, corresponding to the two equivalent methyl groups. A broad singlet for the N-H proton may be observed, the chemical shift of which is concentration and solvent dependent.
¹³C NMR Two distinct signals are expected: one for the methyl carbons (around δ 20-30 ppm) and one for the carbonyl carbons (around δ 170-180 ppm).
IR (Infrared) Spectroscopy Characteristic absorptions for the N-H stretch (around 3200-3300 cm⁻¹), and two strong C=O stretching bands for the imide functionality (typically around 1700-1750 cm⁻¹ and 1750-1800 cm⁻¹).[8]
Mass Spectrometry (EI) The molecular ion peak (M⁺) is expected at m/z = 101.10.[9]

Note: The actual spectroscopic values may vary slightly depending on the solvent and instrument used.

Visualizing the Reaction Pathway and Workflow

Reaction Mechanism

The following diagram illustrates the proposed mechanism for the Beckmann rearrangement of (E)-pentane-2,3,4-trione 3-oxime to diacetamide.

Caption: Proposed mechanism of the Beckmann rearrangement.

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and characterization of diacetamide from pentane-2,3,4-trione 3-oxime.

Workflow start Start: Pentane-2,3,4-trione 3-oxime reaction Beckmann Rearrangement (Protocol 1 or 2) start->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (Recrystallization or Chromatography) workup->purification product Isolated Product: Diacetamide purification->product characterization Characterization product->characterization nmr ¹H & ¹³C NMR characterization->nmr ir IR Spectroscopy characterization->ir ms Mass Spectrometry characterization->ms

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Pentane-2,3,4-trione 3-oxime

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for the synthesis of Pentane-2,3,4-trione 3-oxime, a critical intermediate in various organic synthesis pathways.[1] This document is designed for researchers, medicinal chemists, and process development scientists who aim to optimize their synthetic protocols for higher yield and purity. We will move beyond simple procedural lists to explore the causality behind experimental choices, providing a robust framework for troubleshooting and process improvement.

Section 1: Understanding the Core Synthesis

The most prevalent and scalable method for synthesizing Pentane-2,3,4-trione 3-oxime (also known as isonitrosoacetylacetone) is the acid-catalyzed nitrosation of 2,4-pentanedione (acetylacetone).[1][2] This reaction involves the electrophilic attack of a nitrosating agent, typically formed in situ from sodium nitrite, on the enol or enolate form of the dione.

The overall transformation is as follows:

CH₃C(O)CH₂C(O)CH₃ + NaNO₂ + H⁺ → CH₃C(O)C(=NOH)C(O)CH₃ + Na⁺ + H₂O

Understanding the mechanism is paramount for effective troubleshooting. The reaction proceeds through the formation of nitrous acid (HNO₂) in an acidic medium, which then generates the potent nitrosating agent, the nitrosonium ion (NO⁺).

ReactionMechanism NaNO2 NaNO₂ + H⁺ HNO2 HNO₂ (Nitrous Acid) NaNO2->HNO2 In situ formation NO_plus NO⁺ (Nitrosonium ion) HNO2->NO_plus + H⁺ Attack Electrophilic Attack NO_plus->Attack Pentanedione_Keto 2,4-Pentanedione (Keto form) Pentanedione_Enol Enol Intermediate Pentanedione_Keto->Pentanedione_Enol Tautomerization Pentanedione_Enol->Attack Product Pentane-2,3,4-trione 3-oxime Attack->Product -H⁺ TroubleshootingTree Start Low Yield / Impurity Issue Check_pH Is pH strictly maintained at 3.5 - 4.5? Start->Check_pH Check_Temp Is internal temperature kept at 0-5°C? Check_pH->Check_Temp Yes Adjust_pH ACTION: Use pH meter, perform slow, dropwise additions. Check_pH->Adjust_pH No Check_Reagents Are reagents pure & stoichiometry correct? Check_Temp->Check_Reagents Yes Adjust_Temp ACTION: Use ice bath, monitor internal temperature. Check_Temp->Adjust_Temp No Adjust_Reagents ACTION: Use 1.05 eq. NaNO₂, distill starting material. Check_Reagents->Adjust_Reagents No Success Yield & Purity Improved Check_Reagents->Success Yes Adjust_pH->Check_pH Adjust_Temp->Check_Temp Adjust_Reagents->Check_Reagents

Caption: Troubleshooting decision tree for synthesis optimization.

Q3: My final product is difficult to purify and appears oily or fails to crystallize. What are the best purification strategies?

A3: Purification challenges often arise from residual starting material or acidic by-products. A well-designed workup is key.

  • Causality: The product is weakly acidic and can be extracted into a basic aqueous solution. However, using a strong base like sodium hydroxide can sometimes promote decomposition. [2]Incomplete removal of acetic acid (used for pH adjustment) or unreacted 2,4-pentanedione can result in an impure, oily product.

  • Solution: Biphasic Workup and Recrystallization

    • Initial Wash: After quenching, dilute the reaction mixture with an organic solvent like ethyl acetate or dichloromethane and wash with cold water, followed by a saturated sodium bicarbonate solution. The bicarbonate wash is crucial for neutralizing the bulk of the acid without being overly harsh.

    • Extraction: For more rigorous purification, the product can be extracted from the organic layer into a cold, dilute (e.g., 5%) sodium hydroxide solution. [3]The aqueous layer is then separated, cooled in an ice bath, and re-acidified with cold HCl or acetic acid to precipitate the purified product.

    • Recrystallization: The crude solid should be recrystallized. Toluene has been reported as an effective solvent for obtaining high-purity crystals of similar isonitrosoketones. [3]Alternatively, a mixed solvent system like ethanol/water can be effective.

Section 3: Optimized Experimental Protocol

This protocol incorporates the troubleshooting insights to provide a robust and high-yielding procedure.

Reagents and Equipment
  • 2,4-Pentanedione (≥99% purity)

  • Sodium Nitrite (NaNO₂, ACS grade or higher)

  • Glacial Acetic Acid

  • Deionized Water

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate Solution

  • Urea

  • Three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel

  • Ice-water bath

  • Calibrated pH meter

Optimized Synthesis Workflow

Workflow Setup 1. Setup & Cooldown (Flask in ice bath, 0-5°C) Charge 2. Charge Reagents (2,4-pentanedione, water, acetic acid) Setup->Charge Adjust_pH 3. pH Adjustment (Adjust to pH 3.5-4.5 with acetic acid) Charge->Adjust_pH Addition 4. Slow NaNO₂ Addition (Maintain 0-5°C and pH 3.5-4.5) Adjust_pH->Addition Stir 5. Post-Reaction Stir (1-2 hours at 0-5°C) Addition->Stir Quench 6. Quench Reaction (Add small amount of Urea) Stir->Quench Extract 7. Extraction & Wash (Ethyl acetate, wash with NaHCO₃) Quench->Extract Purify 8. Isolate & Purify (Evaporate solvent, recrystallize) Extract->Purify

Caption: Optimized workflow for high-yield synthesis.

Step-by-Step Procedure
  • Preparation: In a three-neck flask, combine 2,4-pentanedione (1.0 eq) and deionized water (approx. 10 mL per 1 g of dione). Begin vigorous stirring and cool the mixture to 0-5°C using an ice-water bath.

  • Acidification: Slowly add glacial acetic acid dropwise until the pH of the aqueous slurry is stable between 3.5 and 4.5.

  • Nitrite Addition: Prepare a solution of sodium nitrite (1.05 eq) in deionized water (approx. 4 mL per 1 g of NaNO₂). Add this solution dropwise to the reaction flask over 60-90 minutes. Crucially, monitor the internal temperature and pH, ensuring they remain at 0-5°C and 3.5-4.5, respectively. Add more acetic acid as needed to maintain the pH.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5°C for an additional 1-2 hours. Monitor the consumption of the starting material by TLC.

  • Quenching: Add a small amount of urea (approx. 0.1 eq) and stir for 15 minutes to destroy any excess nitrous acid.

  • Workup: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volumes). Combine the organic layers and wash sequentially with cold water and saturated sodium bicarbonate solution until the aqueous layer is no longer acidic.

  • Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Recrystallize the resulting crude solid from a suitable solvent (e.g., toluene or ethanol/water) to yield pure Pentane-2,3,4-trione 3-oxime as a crystalline solid.

Section 4: FAQs and Advanced Strategies

Frequently Asked Questions
  • FAQ 1: Can I use a different acid, like HCl or H₂SO₄?

    • While technically possible, strong mineral acids like HCl or H₂SO₄ make pH control much more difficult and can catalyze decomposition more readily. [4]Acetic acid provides a buffered system that makes it easier to maintain the optimal pH range.

  • FAQ 2: Are there greener, solvent-free alternatives?

    • Yes, research into "green" oximation methods exists. One approach involves the solvent-free grinding of a carbonyl compound and hydroxylamine hydrochloride with a non-toxic catalyst like bismuth(III) oxide (Bi₂O₃). [5]While this is typically for direct oximation of ketones rather than nitrosation, it highlights a trend towards minimizing solvent waste and harsh reagents. Adapting such a method for this specific synthesis would require further research and development.

  • FAQ 3: Can microwave-assisted synthesis speed up the reaction?

    • Microwave reactors are excellent for accelerating many organic reactions, including some oxime syntheses. [6]However, for this specific exothermic nitrosation, the primary challenge is removing heat, not adding it. The use of microwave heating would likely be counterproductive and lead to rapid decomposition. Conventional cooling remains the best practice.

Data Summary: Comparing Protocols
ParameterClassical ProtocolOptimized ProtocolRationale for Improvement
pH Control Addition of mineral acid at startContinuous monitoring (pH 3.5-4.5)Prevents reagent decomposition and side reactions. [7]
Temp. Control Ice bath, external monitoringInternal thermometer (0-5°C)Prevents exothermic runaway and product degradation. [1]
Reagent Addition Rapid or bulk additionSlow, dropwise addition (60-90 min)Ensures steady reaction rate, avoids local concentration spikes.
Workup Simple water washQuench + Bicarbonate washNeutralizes excess reagents, preventing post-reaction degradation.
Expected Yield 40-60%75-90%Tighter control over all critical parameters minimizes by-product formation.
References
  • ChemBK. (2024). 2,3,4-Pentanetrione, 3-oxime. Available at: [Link]

  • Wikipedia. (2023). 2,3,4-Pentanetrione. Available at: [Link]

  • Borhade, A. V., & Uphade, B. K. (2012). A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry. PubMed Central. Available at: [Link]

  • PubChem. (n.d.). 2,3,4-Pentanetrione, 3-oxime. Available at: [Link]

  • LeBel, N. A., et al. (1995). Synthesis and structure-activity relationships of 1,2,3,4-tetrahydroquinoline-2,3,4-trione 3-oximes: novel and highly potent antagonists for NMDA receptor glycine site. PubMed. Available at: [Link]

  • Google Patents. (n.d.). CN101058550A - Preparation method for diacetylmonoxime.
  • Google Patents. (n.d.). US3201468A - Preparation of alpha-isonitrosoketones by nitrosation of ketones.
  • Prajapati, A. K., et al. (2022). Green Approach for Synthesis of Oximes by Using Natural Acids. Journal of Advances in Shell Programming. Available at: [Link]

  • Swairi, A., & Bawa, R. (2019). Synthesis of Some Alicyclic Oximes and Study of the Expected Conformational Isomerism. Academic Research Publishing Group. Available at: [Link]

  • Hartung, W. H., & Crossley, F. (1936). Isonitrosopropiophenone. Organic Syntheses, 16, 44. Available at: [Link]

  • Mas-Roselló, J., & Cramer, N. (2022). Catalytic Reduction of Oximes to Hydroxylamines: Current Methods, Challenges and Opportunities. PubMed. Available at: [Link]

  • Google Patents. (n.d.). US6784316B2 - Purification method of Cyclohexanone-oxime.
  • Loiseau, F., & Beauchemin, A. M. (2017). Synthesis of E-Ketoximes from Terminal Alkynes. Organic Syntheses, 94, 264-281. Available at: [Link]

Sources

Overcoming solubility issues in Pentane-2,3,4-trione 3-oxime experiments

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for Pentane-2,3,4-trione 3-oxime. This resource is designed for researchers, scientists, and drug development professionals who utilize this versatile organic intermediate. One of the most frequently encountered experimental hurdles with this compound is achieving and maintaining its solubility, which is critical for reaction kinetics, screening assays, and formulation development.

This guide provides in-depth, field-proven troubleshooting strategies and detailed protocols to overcome these solubility challenges. Our approach is rooted in explaining the fundamental chemical principles behind each recommendation, empowering you to make informed decisions in your experimental design.

Troubleshooting Guide: Common Solubility Issues

This section addresses specific problems you may encounter in a direct question-and-answer format.

Q1: My Pentane-2,3,4-trione 3-oxime is not dissolving in my standard aqueous buffer. What are my immediate first steps?

A1: This is a common starting problem. The crystalline nature of Pentane-2,3,4-trione 3-oxime means it requires sufficient energy to break its crystal lattice structure before it can interact with the solvent. Before making significant changes to your solvent system, follow this initial troubleshooting workflow.

G start Insoluble Compound in Aqueous Buffer purity Verify Compound Purity & Identity (e.g., NMR, LC-MS) start->purity agitation Increase Mechanical Agitation (Vortexing, Sonication) purity->agitation heating Apply Gentle Heating (Do not exceed 40-50°C) agitation->heating assessment Assess Solubility heating->assessment success SOLUBLE Proceed with Experiment assessment->success Yes failure INSOLUBLE Proceed to Solvent Modification assessment->failure No

Caption: Initial troubleshooting workflow for aqueous insolubility.

  • Causality:

    • Purity: Impurities can significantly alter solubility characteristics. Always start with a confirmed, high-purity compound.

    • Mechanical Energy: Sonication provides high-frequency energy to break apart particle agglomerates, increasing the surface area available for solvation.

    • Thermal Energy: Increasing the temperature enhances the kinetic energy of both the solute and solvent molecules, which generally improves the solubility of solids in liquids.[1] However, Pentane-2,3,4-trione 3-oxime can decompose at high temperatures, so cautious heating is advised.[2]

Q2: I'm considering using an organic solvent to create a stock solution. Which solvents are recommended and what is the best practice?

A2: Using a concentrated stock solution in an organic solvent is a standard and highly effective technique. Pentane-2,3,4-trione 3-oxime is reported to be soluble in alcohols and ethers.[2] Polar aprotic solvents are also excellent candidates.

Recommended Solvents:

  • Dimethyl Sulfoxide (DMSO): Excellent solvating power for a wide range of organic molecules. Ideal for high-concentration stocks.

  • N,N-Dimethylformamide (DMF): Another strong polar aprotic solvent.

  • Ethanol (EtOH) or Methanol (MeOH): Good options, especially if DMSO or DMF are incompatible with your downstream application.

Protocol: See Section 2.1: Protocol for High-Concentration Stock Solution Preparation . The core principle is to dissolve the compound in a minimal amount of organic solvent first, then dilute this stock into your aqueous experimental medium. This bypasses the high activation energy required to dissolve the solid directly in an aqueous system.

Q3: My compound dissolves initially in the aqueous buffer but then precipitates over time or upon temperature change. What is causing this?

A3: This indicates you have created a supersaturated solution, which is thermodynamically unstable. The initial energy input (e.g., heating, vortexing) was sufficient to force the compound into solution above its equilibrium solubility limit at that condition.

  • Mechanism: As the solution returns to thermal equilibrium (cools to room temperature) or upon standing, the excess solute crashes out of the solution to re-establish equilibrium.

  • Solution:

    • Work at the True Solubility Limit: Determine the maximum stable concentration at your working temperature without precipitation.

    • Utilize a Co-solvent: The most robust solution is to prepare your final solution with a small percentage of an organic co-solvent (e.g., 1-5% DMSO). The co-solvent remains in the final aqueous solution and acts as a "solubility stabilizer," increasing the overall solvating power of the system.

Q4: How does pH impact the solubility of Pentane-2,3,4-trione 3-oxime? Can I use it to my advantage?

A4: The pH of the solvent is a critical, and often overlooked, factor. The oxime functional group (-C=N-OH) is weakly acidic and can be deprotonated under basic conditions to form a more soluble oximate anion.

G cluster_0 Effect of pH on Oxime Solubility Neutral R-C=N-OH (Neutral Form) Lower Aqueous Solubility Anion R-C=N-O⁻ + H⁺ (Oximate Anion) Higher Aqueous Solubility Neutral->Anion  + OH⁻ (Basic pH) Anion->Neutral  + H⁺ (Acidic/Neutral pH)

Caption: Ionization equilibrium of the oxime group.

  • Expertise in Action: By increasing the pH of your aqueous buffer (e.g., to pH 8.0 - 9.0), you can significantly increase the solubility of Pentane-2,3,4-trione 3-oxime by converting it to its more polar, charged anionic form.

  • Trustworthiness through Validation: This effect is self-validating. You can test this by preparing two small-scale suspensions of the compound in buffers of different pH (e.g., pH 7.4 and pH 8.5) and observing the difference in dissolution.

  • Important Caveat: Always ensure that the altered pH is compatible with your experimental system (e.g., cell viability, protein stability). Additionally, oximes can undergo hydrolysis under strongly acidic conditions, so extreme pH values should be avoided.[3]

Key Experimental Protocols

Protocol for High-Concentration Stock Solution Preparation

This protocol describes the standard method for solubilizing a difficult compound for subsequent dilution.

  • Pre-Weigh Compound: Accurately weigh the desired amount of Pentane-2,3,4-trione 3-oxime into a sterile, appropriate-sized glass vial.

  • Solvent Selection: Choose a primary organic solvent such as DMSO or DMF.

  • Initial Solvation: Add a small volume of the chosen solvent to the vial to create a slurry. For example, for a target stock of 100 mM, you might add half the final required volume.

  • Promote Dissolution: Vortex vigorously for 1-2 minutes. If necessary, briefly sonicate the vial in a water bath for 5-10 minutes.

  • Final Volume Adjustment: Once the solid is fully dissolved, add the organic solvent to reach your final target concentration (e.g., 10 mM, 50 mM, or 100 mM).

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. The compound is known to be sensitive to light and high temperatures.[2]

Protocol for pH-Adjusted Dissolution

Use this protocol when you need to dissolve the compound directly into an aqueous buffer without organic solvents.

  • Buffer Preparation: Prepare your desired buffer (e.g., PBS, Tris). Split it into two portions.

  • pH Adjustment: To one portion, add a small amount of a concentrated base (e.g., 1 M NaOH) dropwise while monitoring with a calibrated pH meter until the pH is elevated (e.g., pH 8.5).

  • Dissolution: Add the weighed Pentane-2,3,4-trione 3-oxime to the high-pH buffer. Stir or vortex until fully dissolved. The deprotonation to the oximate anion should facilitate dissolution.

  • pH Neutralization: Carefully add the second, unadjusted portion of your buffer to the solution until you reach your desired final experimental pH (e.g., 7.4). Monitor closely with the pH meter.

  • Final Volume: Add any remaining unadjusted buffer to reach the final target volume and concentration. This method avoids exposing the compound to a high concentration of base for an extended period.

Frequently Asked Questions (FAQs)

  • Q: What are the key physical properties of Pentane-2,3,4-trione 3-oxime?

    • A: It is typically a colorless to pale yellow crystalline powder.[2] Its molecular formula is C₅H₇NO₃ with a molecular weight of approximately 129.11 g/mol .[4] The melting point of the 3-oxime derivative has been reported as 75 °C.[5]

  • Q: What is the best way to store the solid compound and its stock solutions?

    • A: The solid should be stored in a tightly sealed container, protected from light, and in a cool, dry place. Stock solutions, particularly in DMSO, should be aliquoted to minimize freeze-thaw cycles and stored at -20°C or -80°C.

  • Q: I see a slight yellow color in my dissolved solution. Is this normal?

    • A: The parent compound, 2,3,4-Pentanetrione, is a red-orange oil due to its conjugated tri-carbonyl structure.[5] While the 3-oxime derivative is typically a pale yellow powder, a faint yellow hue in solution can be normal, but a significant or darkening color change upon storage or heating could indicate decomposition.

  • Q: Can I use heat to dissolve the compound in my final aqueous solution?

    • A: While gentle warming (e.g., to 37°C) can aid dissolution, it also risks creating a supersaturated solution that will precipitate upon cooling. It is a less reliable method than using pH adjustment or a co-solvent system for achieving long-term stability. Given that the compound can decompose with heat, this should be a last resort.[2]

References

  • Wikipedia. (n.d.). 2,3,4-Pentanetrione. Retrieved from Wikipedia. [Link]

  • ChemBK. (2024). 2,3,4-Pentanetrione, 3-oxime. Retrieved from ChemBK. [Link]

  • PubChem. (n.d.). 2,3,4-Pentanetrione, 3-oxime. National Center for Biotechnology Information. Retrieved from PubChem. [Link]

  • Lehtola, T., et al. (2016). Liquid-liquid synthesis of oximes from carbonyl compounds: Formation under neutral conditions and degradation at acidic hydrometallurgical process conditions. Journal of Chemical Technology & Biotechnology. ResearchGate. [Link]

  • Chemistry LibreTexts. (2022). 13.4: Effects of Temperature and Pressure on Solubility. Retrieved from Chemistry LibreTexts. [Link]

  • Yadav, M., & Tiwari, R. (n.d.). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]

  • University of California, Riverside. (2023). Solubility of Organic Compounds. Retrieved from UCR Chemistry. [Link]

  • Al-Azzawi, A. M. (2020). Drug Solubility: Importance and Enhancement Techniques. National Center for Biotechnology Information. [Link]

  • Shayan, S., & Shayan, M. (2021). Biochemistry, Dissolution and Solubility. National Center for Biotechnology Information. [Link]

Sources

Technical Support Center: Optimizing Oximation of β-Diketones

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the oximation of β-diketones. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chemical transformation. The formation of β-keto oximes is a critical step in the synthesis of various heterocyclic compounds, including isoxazoles, and serves as a key building block in medicinal chemistry. However, the seemingly straightforward reaction between a β-diketone and hydroxylamine can present numerous challenges, from low yields to unexpected side products.

This document provides in-depth, experience-driven guidance to help you navigate these challenges. We will explore the underlying chemical principles, offer detailed troubleshooting advice, and provide standardized protocols to enhance the reliability and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the oximation of a β-diketone?

The oximation of a ketone is a nucleophilic addition-elimination reaction. The nitrogen atom of hydroxylamine (NH₂OH), being a stronger nucleophile than its oxygen atom, attacks one of the carbonyl carbons of the β-diketone.[1] This is followed by proton transfer and subsequent dehydration (elimination of a water molecule) to form the C=N double bond of the oxime. The reaction is typically acid-catalyzed, as protonation of the carbonyl oxygen makes the carbon more electrophilic and facilitates the final dehydration step.

Q2: Should I use hydroxylamine hydrochloride or free hydroxylamine?

Hydroxylamine hydrochloride (NH₂OH·HCl) is generally preferred. It is a stable, crystalline solid that is easier to handle and store than free hydroxylamine, which can be unstable. When using the hydrochloride salt, a base (e.g., pyridine, sodium acetate, sodium hydroxide) must be added to the reaction mixture to liberate the free hydroxylamine nucleophile in situ.[2][3] The choice and amount of base are critical as they directly influence the reaction's pH.

Q3: What is the critical role of pH in this reaction?

The pH of the reaction medium is arguably the most critical parameter for successful oximation. The reaction rate is highly pH-dependent because of a delicate balance:

  • At low pH (e.g., < 3): Most of the hydroxylamine is protonated to NH₃OH⁺. This protonated form is not nucleophilic, which significantly slows down or halts the initial attack on the carbonyl carbon.[4]

  • At high pH (e.g., > 8): While there is plenty of free hydroxylamine, there is insufficient acid to catalyze the dehydration of the tetrahedral intermediate, which is often the rate-limiting step.[5]

Consequently, the reaction is fastest in a mildly acidic buffer, typically in the pH range of 4 to 5 , which provides a compromise between having enough free nucleophile and sufficient acid catalysis for the dehydration step.[4][5]

Q4: Can both carbonyl groups of the β-diketone react? How can I achieve selective mono-oximation?

Yes, both carbonyl groups can react to form a dioxime. Achieving selective mono-oximation depends on several factors:

  • Stoichiometry: Use of approximately one equivalent of hydroxylamine is the primary method to favor mono-oximation. An excess of hydroxylamine will invariably lead to the formation of the dioxime.

  • Electronic and Steric Effects: If the β-diketone is unsymmetrical, the less sterically hindered or more electronically activated carbonyl group will react preferentially. For example, a ketone carbonyl will typically react faster than an ester carbonyl in a β-keto ester.

  • Reaction Conditions: Lowering the reaction temperature and shortening the reaction time can also enhance selectivity for the mono-adduct, as the formation of the second oxime is generally a slower process.

Troubleshooting Guide: From Problem to Solution

This section addresses specific experimental issues in a problem-cause-solution format.

Problem 1: Low or No Product Yield

A low yield of the desired β-keto oxime is the most common issue. The following decision tree can help diagnose the root cause.

G start Low or No Yield sub_q1 Is the reaction pH in the optimal 4-5 range? start->sub_q1 sub_q2 Was the hydroxylamine hydrochloride freshly opened or stored properly? sub_q1->sub_q2 Yes sol_1 Solution: Adjust pH with a buffer (e.g., sodium acetate/acetic acid) or by careful addition of base. sub_q1->sol_1 No sub_q3 Is the β-diketone sterically hindered or electronically deactivated? sub_q2->sub_q3 Yes sol_2 Solution: Use a fresh batch of NH₂OH·HCl. Prepare solutions immediately before use.[2] sub_q2->sol_2 No sub_q4 Was the reaction monitored (e.g., by TLC) to completion? sub_q3->sub_q4 No sol_3 Solution: Increase reaction temperature, prolong reaction time, or consider a stronger acid catalyst. sub_q3->sol_3 Yes sol_4 Solution: Increase reaction time or gently heat the mixture. Monitor progress until starting material is consumed. sub_q4->sol_4 No

Problem 2: Significant Amount of Unreacted Starting Material

Even with a visible product spot on TLC, a large amount of starting material may remain.

  • Possible Cause: The reaction is reversible. The formation of water as a byproduct can hydrolyze the oxime back to the starting materials.

  • Solution:

    • Use a slight excess of hydroxylamine: Employing 1.05 to 1.2 equivalents of hydroxylamine hydrochloride can help drive the equilibrium towards the product side.[2]

    • Remove Water: If the solvent and temperature allow, using a Dean-Stark apparatus to remove water as it forms can be highly effective.

    • Solvent Choice: Ensure your β-diketone is fully soluble in the chosen solvent. Poor solubility can limit the reaction rate. Consider switching to a co-solvent system if necessary.

Problem 3: Formation of an Isoxazole Side Product

The appearance of a new, often less polar, spot on the TLC plate may indicate the formation of an isoxazole.

  • Mechanism: This is a common side reaction where the initially formed mono-oxime undergoes intramolecular cyclization and dehydration to form a stable, five-membered aromatic isoxazole ring. This pathway is particularly favored under harsh conditions (strong acid or base, high temperatures).[6]

  • Solution:

    • Moderate the pH: Avoid strongly acidic conditions. The optimal pH of 4-5 for oximation is generally sufficient to prevent significant cyclization.

    • Control Temperature: Run the reaction at room temperature or with gentle heating (e.g., 40-50°C).[2] Avoid high-temperature refluxing unless absolutely necessary and confirmed to not cause cyclization for your specific substrate.

    • Use a Milder Base: Instead of strong bases like NaOH, opt for milder bases such as pyridine or sodium acetate to liberate the free hydroxylamine.

G sub β-Diketone sub_reagent sub->sub_reagent reagent + NH₂OH·HCl (Base, pH 4-5) reagent->sub_reagent product β-Keto Oxime (Desired Product) sub_reagent->product side_product Isoxazole (Side Product) product->side_product Intramolecular Cyclization conditions Harsh Conditions (High Temp, Strong Acid/Base) conditions->product

Problem 4: Difficulty in Product Isolation and Purification

β-keto oximes can sometimes be oily or difficult to crystallize, complicating purification.

  • Issue: Product is an oil.

    • Solution: If recrystallization fails, column chromatography is the most reliable method. A silica gel column using a gradient of ethyl acetate in hexanes is a common starting point.[2]

  • Issue: Emulsion during aqueous workup.

    • Solution: To break emulsions, add a small amount of brine (saturated NaCl solution) to the separatory funnel and swirl gently. Alternatively, filtering the entire mixture through a pad of Celite can be effective.

  • Issue: Product is water-soluble.

    • Solution: If the product has high polarity, it may partition into the aqueous layer during extraction. In this case, saturate the aqueous layer with sodium chloride before extracting multiple times with a more polar organic solvent like ethyl acetate or dichloromethane.

Experimental Protocols & Data

General Protocol for Mono-Oximation of a β-Diketone

This protocol is a robust starting point and should be optimized for specific substrates.

  • Setup: To a round-bottomed flask equipped with a magnetic stir bar, add the β-diketone (1.0 eq).

  • Solvent: Dissolve the diketone in a suitable solvent (e.g., ethanol, pyridine, or a mixture).[2]

  • Reagents: Add hydroxylamine hydrochloride (1.05-1.2 eq) and the chosen base (e.g., pyridine as the solvent or sodium acetate, 1.5 eq).

  • Reaction: Stir the mixture at room temperature or heat gently (e.g., 50°C).[2]

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-6 hours).[2]

  • Workup:

    • Cool the reaction mixture to room temperature.

    • If pyridine was used, remove it under reduced pressure.

    • Add water or 1M HCl and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).[2]

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.[2]

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by recrystallization or silica gel column chromatography.

Data Summary Tables

Table 1: Influence of pH on Oximation Reaction Components

pH RangeEffect on Hydroxylamine (NH₂OH)Effect on Carbonyl (C=O)Overall Reaction Rate
< 3 Mostly protonated (NH₃OH⁺), non-nucleophilic.Strongly activated by protonation.Very Slow (Nucleophile is unavailable).[4]
4 - 6 Equilibrium between NH₂OH and NH₃OH⁺.Sufficiently activated.Optimal (Balance of active nucleophile and catalysis).[4][5]
> 7 Mostly free base (NH₂OH), highly nucleophilic.Minimally activated.Slow (Dehydration step is not well-catalyzed).[5]

Table 2: Common Solvents for Oximation

SolventPolarityTypical Use CaseNotes
Ethanol/Methanol Polar ProticGeneral purpose, good for dissolving both starting material and reagents.Often used with a base like sodium acetate.
Pyridine Polar AproticActs as both solvent and base.[2]Can be difficult to remove; requires workup with acid.
Dichloromethane (DCM) NonpolarGood for substrates with low polarity.May require a phase-transfer catalyst if aqueous base is used.
Acetonitrile (CH₃CN) Polar AproticCan be effective, especially in catalyzed reactions.[7]Good for a wide range of substrates.

References

  • Valdez-Camacho, J. R., et al. (2021). Recent Developments in the Synthesis of β-Diketones. Molecules. Available at: [Link]

  • Rzepa, H. (2012). Oxime formation from hydroxylamine and ketone: a (computational) reality check on stage one of the mechanism. Henry Rzepa's Blog. Available at: [Link]

  • Das, B., et al. (2009). A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry. Journal of the Brazilian Chemical Society. Available at: [Link]

  • Nicewicz, D. A., & MacMillan, D. W. C. (2014). Direct β-Alkylation of Aldehydes via Photoredox Organocatalysis. Journal of the American Chemical Society. Available at: [Link]

  • Setamdideh, D., & Sofighaderi, S. (2014). Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid. Oriental Journal of Chemistry. Available at: [Link]

  • Organic Syntheses Procedure. (2019). Organic Syntheses. Available at: [Link]

  • Organic Syntheses Procedure. (Year N/A). Organic Syntheses. Available at: [Link]

  • ResearchGate. (2019). Difficulty in Getting Oximes?. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. (2021). β-Diketone synthesis by oxidation. Organic Chemistry Portal. Available at: [Link]

  • Kärkäs, M. D. (2017). Metal-Involving Synthesis and Reactions of Oximes. Chemical Reviews. Available at: [Link]

  • Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews. Available at: [Link]

  • ResearchGate. (2019). Optimization of the Reaction Conditions. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. (2023). Isoxazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • G-Biosciences. (Year N/A). Hydroxylamine·HCl. G-Biosciences. Available at: [Link]

  • Crisalli, P., & Kool, E. T. (2015). Boronic acids facilitate rapid oxime condensations at neutral pH. Chemical Science. Available at: [Link]

  • Biswas, T. (2022). 1,2-dicarbonyl preparation from carbonyl, Nitrosation, Riley oxidation, α-hydroxy carbonyl, 1,2-diol. YouTube. Available at: [Link]

  • Biswas, T. (2019). Oxime formation and pH of medium with reaction mechanism and use in Beckmann Rearrangement. YouTube. Available at: [Link]

  • Ashford, S. W., & Grega, K. C. (2001). Oxidative Cleavage of 1,3-Dicarbonyls to Carboxylic Acids with Oxone. The Journal of Organic Chemistry. Available at: [Link]

  • Pharmaceutics. (2022). β-Diketones and Their Derivatives: Synthesis, Characterization and Biomedical Applications. MDPI. Available at: [Link]

  • da Silva, A. L., et al. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Advances. Available at: [Link]

  • ChemRxiv. (2022). Tuning the Dynamics of Boronic Acid Hydrazones and Oximes with pH and Redox Control. ChemRxiv. Available at: [Link]

  • International Journal of Pharmaceutical Research and Allied Sciences. (2016). β-diketones: Important Intermediates for Drug Synthesis. International Journal of Pharmaceutical Research and Allied Sciences. Available at: [Link]

  • McCarroll, A. J., & Walton, J. C. (2000). DCC mediated coupling of oximes and carboxylic acids. ChemSpider Synthetic Pages. Available at: [Link]

  • Organic Letters. (2026). Sustainable Lignin Valorization: Ti(III)-Mediated Reductive Degradation Yielding Aromatic Monomers (Phenol and Styrene). ACS Publications. Available at: [Link]

  • Chemical Science. (2023). Oxidative cleavage of ketoximes to ketones using photoexcited nitroarenes. RSC Publishing. Available at: [Link]

  • Hydro-Oxy. (Year N/A). The Selective Ammoximation of Ketones via in-situ H2O2 Synthesis. Hydro-Oxy. Available at: [Link]

  • RSC Publishing. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Publishing. Available at: [Link]

  • Letters in Applied NanoBioScience. (2024). Construction of Isoxazole ring: An Overview. Letters in Applied NanoBioScience. Available at: [Link]

  • Cardiff University. (2023). Selective Ammoximation of Ketones via In Situ H2O2 Synthesis. ORCA. Available at: [Link]

  • Organic Chemistry Portal. (2010). O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. Organic Chemistry Portal. Available at: [Link]

Sources

Troubleshooting peak tailing for Pentane-2,3,4-trione 3-oxime in HPLC

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth troubleshooting strategies for a common and frustrating issue in HPLC: peak tailing with Pentane-2,3,4-trione 3-oxime. This molecule, also known as diacetyl monoxime, possesses a unique chemical structure with vicinal ketone groups and an oxime moiety that makes it particularly susceptible to secondary interactions within the chromatographic system. This guide is structured as a series of questions a researcher might encounter, leading from foundational understanding to advanced, targeted solutions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I'm seeing significant peak tailing for Pentane-2,3,4-trione 3-oxime. What are the most likely causes?

A1: Peak tailing for this analyte almost always stems from multiple, simultaneous retention mechanisms rather than the desired single hydrophobic interaction. The molecular structure of Pentane-2,3,4-trione 3-oxime is the primary reason for this complexity. There are three principal causes:

  • Secondary Silanol Interactions: Standard silica-based reversed-phase columns have residual, unreacted silanol groups (Si-OH) on their surface. These silanols are acidic (pKa ~3.8-4.2) and can form strong hydrogen bonds or have ionic interactions with polar functional groups on your analyte, such as the oxime (=N-OH) group.[1][2][3] This secondary interaction holds onto a fraction of the analyte molecules for longer than the primary hydrophobic retention mechanism, resulting in a "tail."

  • Metal Chelation: The arrangement of the oxime and carbonyl groups in Pentane-2,3,4-trione 3-oxime makes it an effective chelating agent.[4][5] Trace amounts of metal ions (e.g., Fe³⁺, Al³⁺) can be exposed on the silica surface of the column packing, or they can be present on stainless steel frits and tubing. The analyte can chelate with these metal ions, creating a very strong, secondary retention point that is a classic cause of severe peak tailing.[6][7]

  • Mobile Phase pH Mismatch: The oxime group is weakly acidic. If the pH of your mobile phase is too close to the analyte's pKa, the molecule can exist in both its protonated (neutral) and deprotonated (anionic) forms during its transit through the column. These two forms will have different retention times, causing the peak to broaden and tail.[2][6][8]

Tailing_Mechanisms Analyte Pentane-2,3,4-trione 3-oxime C18 C18 Stationary Phase (Primary Interaction) Analyte->C18 Hydrophobic Interaction (GOOD) Silanol Residual Silanol Site (Si-OH) (Secondary Interaction) Analyte->Silanol Hydrogen Bonding (BAD - Tailing) Metal Metal Ion Contaminant (M+) (Secondary Interaction) Analyte->Metal Chelation (BAD - Tailing)

Caption: Primary causes of peak tailing for Pentane-2,3,4-trione 3-oxime.

Q2: My peak asymmetry is poor. What are the first and simplest mobile phase adjustments I should try?

A2: Before making significant changes to your hardware, optimizing the mobile phase is the most effective first step. The goal is to neutralize the unwanted secondary interactions.

This is the most common and often most successful initial step. By lowering the mobile phase pH, you protonate the residual silanol groups, making them neutral and far less likely to interact with your analyte.

Experimental Protocol: Mobile Phase Acidification

  • Prepare Aqueous Phase: For a 1 L mobile phase, measure 999 mL of your aqueous component (e.g., HPLC-grade water).

  • Add Acid Modifier: Carefully add 1.0 mL of an acidic modifier. Trifluoroacetic acid (TFA) is a strong ion-pairing agent and very effective, while formic acid is more MS-friendly.

  • Mix Thoroughly: Sonicate the solution for 10-15 minutes to mix and degas.

  • Final pH Check: The final concentration of the modifier will be 0.1% (v/v). Measure the pH of the aqueous portion using a calibrated pH meter; it should be below pH 3.[6]

  • System Equilibration: Before injecting your sample, flush the column with at least 10-15 column volumes of the new mobile phase to ensure the stationary phase is fully equilibrated.

If acidification alone does not resolve the tailing, metal chelation is a likely contributor. Adding a sacrificial chelating agent to the mobile phase can effectively "clean" the system by binding to active metal sites, preventing your analyte from interacting with them.

Experimental Protocol: Adding a Chelating Agent

  • Prepare Stock Solution: Create a 10 mM stock solution of Ethylenediaminetetraacetic acid (EDTA) or citric acid in HPLC-grade water.

  • Spike Mobile Phase: Add a small volume of the stock solution to your aqueous mobile phase to achieve a final concentration of 10-50 µM. For example, add 1-5 mL of the 10 mM stock to 1 L of the aqueous phase.

  • Mix and Equilibrate: Sonicate thoroughly and equilibrate the column as described above. A low concentration is often sufficient to see a significant improvement.[9][10]

Mobile Phase AdditivePrimary FunctionTypical ConcentrationSuitability
Trifluoroacetic Acid (TFA) Silanol suppression, ion pairing0.05 - 0.1%Excellent for UV, can cause ion suppression in MS
Formic Acid Silanol suppression0.1%Good for UV, standard for LC-MS
Phosphoric Acid Strong silanol suppression, bufferingAdjust to pH 2.5-3.0Non-volatile, for UV detection only
EDTA / Citric Acid Metal Chelation10 - 50 µMHighly effective for tailing caused by metal ions
Q3: I've tried mobile phase additives, but the peak tailing persists. Could my column be the problem?

A3: Yes. If mobile phase optimization doesn't yield a satisfactory peak shape, the issue likely lies with the stationary phase itself or the physical state of the column bed.

Older columns, or those not designed for polar analytes, often have a high density of active silanol groups.

  • Solution: Use a Modern, High-Purity, End-Capped Column. Select a column packed with high-purity Type B silica that has been thoroughly end-capped.[1][8] End-capping is a process where residual silanols are chemically bonded with a small, inert silane (like trimethylchlorosilane) to shield them from interacting with analytes.[1]

Column TypeDescriptionSuitability for Pentane-2,3,4-trione 3-oxime
Traditional (Type A Silica) Older packing material with higher metal content and more acidic silanols.Poor: Very likely to cause severe tailing.
High-Purity, End-Capped (Type B Silica) Modern standard C18 or C8 with low metal content and extensive end-capping.Good: The recommended starting point.
Embedded Polar Group (EPG) C18 chain with a polar group (e.g., amide, carbamate) embedded near the base.Excellent: The polar group shields residual silanols, often eliminating tailing for polar analytes.
Polymer-Based Stationary phase based on a polymer (e.g., polystyrene-divinylbenzene).Alternative: No silanols, but may have different selectivity. Useful if silica-based options fail.

Over time, strongly retained compounds can accumulate on the column inlet, creating active sites. Physical shock or pressure cycles can also create a void at the top of the column bed, leading to peak distortion.[1][8][11]

  • Solution: Column Washing and Regeneration.

Experimental Protocol: Column Flushing

  • Disconnect from Detector: To prevent contamination, disconnect the column outlet from the detector.

  • Reverse Flow Direction: Connect the column outlet to the pump. (Warning: Only perform this if your column manufacturer's instructions explicitly permit it). Reversing the flow can flush particulates off the inlet frit.[1]

  • Wash with Strong Solvents: Flush the column with a series of solvents, moving from your mobile phase to stronger, more non-polar solvents. A typical sequence for a reversed-phase column is:

    • 20 column volumes of HPLC-grade water (to remove buffers).

    • 20 column volumes of Isopropanol.

    • 20 column volumes of Tetrahydrofuran (THF) (excellent for removing strongly adsorbed organics).

    • 20 column volumes of Isopropanol.

    • 20 column volumes of your mobile phase organic solvent (e.g., Acetonitrile).

  • Re-equilibrate: Reconnect the column in the correct flow direction and equilibrate with your mobile phase until a stable baseline is achieved.

Q4: I'm using a new, high-quality column and have optimized my mobile phase, but I still see some residual tailing. What other method parameters can I investigate?

A4: At this stage, you are fine-tuning the method. The following parameters can provide the final incremental improvements to your peak shape.

Troubleshooting_Flowchart cluster_1 cluster_2 cluster_3 Start Peak Tailing Observed Level1 Level 1: Mobile Phase Optimization Start->Level1 L1_Acid Add 0.1% TFA or Formic Acid Level1->L1_Acid Suppress Silanols L1_Chelator Add 10-50 µM EDTA Level1->L1_Chelator Mitigate Metals L1_Buffer Use Appropriate Buffer Level1->L1_Buffer Control pH Level2 Level 2: Column & Hardware Evaluation L2_Column Use High-Purity, End-Capped Column Level2->L2_Column Select Correct Phase L2_Flush Flush/Regenerate Column Level2->L2_Flush Check for Contamination L2_Guard Install Guard Column Level2->L2_Guard Protect Column Level3 Level 3: Advanced Method Adjustments L3_Temp Adjust Temperature (30-50°C) Level3->L3_Temp Optimize Kinetics L3_Load Reduce Sample Load/ Injection Volume Level3->L3_Load Check for Overload L3_Solvent Match Sample Solvent to Mobile Phase Level3->L3_Solvent Avoid Mismatch End Symmetric Peak Achieved L1_Acid->Level2 If Tailing Persists L1_Chelator->Level2 If Tailing Persists L1_Buffer->Level2 If Tailing Persists L2_Column->Level3 If Tailing Persists L2_Flush->Level3 If Tailing Persists L2_Guard->Level3 If Tailing Persists L3_Temp->End Problem Solved L3_Load->End Problem Solved L3_Solvent->End Problem Solved

Caption: A systematic workflow for troubleshooting peak tailing.

  • Adjust Column Temperature: Increasing the column temperature (e.g., to 40°C or 50°C) can improve peak shape.[12][13] Higher temperatures reduce mobile phase viscosity, which improves mass transfer kinetics, allowing the analyte to move more quickly between the mobile and stationary phases. This can lessen the impact of slow secondary interactions. However, be aware that this will also likely reduce retention time.[14]

  • Reduce Sample Mass Load: Injecting too high a concentration of the analyte can saturate the high-affinity active sites (silanols, metal ions) on the column. This leads to a portion of the analyte being retained by these strong interactions, causing tailing. Try reducing your sample concentration by a factor of 5 or 10, or decrease the injection volume.[8] If the peak shape improves dramatically, you were experiencing mass overload.

  • Check Sample Solvent: The ideal sample solvent is the mobile phase itself. If your sample is dissolved in a solvent much stronger than your mobile phase (e.g., 100% Acetonitrile or DMSO), it can cause peak distortion.[8] This "solvent effect" disrupts the equilibrium at the head of the column. If possible, re-dissolve or dilute your sample in the initial mobile phase composition.

By systematically working through these mobile phase, hardware, and method parameter optimizations, you can successfully diagnose and eliminate the root causes of peak tailing for Pentane-2,3,4-trione 3-oxime, leading to robust and reliable chromatographic results.

References

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • ResearchGate. (2013). How can I prevent peak tailing in HPLC? Retrieved from [Link]

  • Prakash, O., & Kumar, A. (2021). Validation of Diacetyl Monoxime Method for Quantification of Urea in Sea Water. ResearchGate. Retrieved from [Link]

  • Birdsall, R. E., Kellett, J., Yu, Y. Q., & Chen, W. (2019). Application of mobile phase additives to reduce metal-ion mediated adsorption of non-phosphorylated peptides in RPLC/MS-based assays. Journal of Chromatography B, 1128, 121773. Retrieved from [Link]

  • LCGC Blog. (2019). HPLC Diagnostic Skills II – Tailing Peaks. Retrieved from [Link]

  • Chrom Tech, Inc. (n.d.). How Does Column Temperature Affect HPLC Resolution? Retrieved from [Link]

  • LCGC Blog. (2020). Silica for HPLC Stationary Phases – A Five Minute Guide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2,3,4-Pentanetrione, 3-oxime. PubChem Compound Database. Retrieved from [Link]

  • ACS Publications. (2012). Metal-Involving Synthesis and Reactions of Oximes. Chemical Reviews. Retrieved from [Link]

  • Pharma Growth Hub. (2023). What is the effect of free silanols in RPLC and how to reduce it? Retrieved from [Link]

  • vanhoenacker, G., & Sandra, P. (2012). Influence of temperature on peak shape and solvent compatibility: implications for two-dimensional liquid chromatography. Journal of Chromatography A, 1255, 229-236. Retrieved from [Link]

  • Deacon, M. (1998). Metal Chelation in Separation Science. DORAS | DCU Research Repository. Retrieved from [Link]

  • LCGC International. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. Retrieved from [Link]

  • ACE HPLC. (n.d.). A Guide to HPLC and LC-MS Buffer Selection. Retrieved from [Link]

  • ResearchGate. (2022). How does HPLC column's temperature influence to peak area , peak shape or retention time? Retrieved from [Link]

  • Chromatography Forum. (2004). buffered pH to avoid peak tailing. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]

  • LCGC International. (2011). Elevated Temperatures in Liquid Chromatography, Part I: Benefits and Practical Considerations. Retrieved from [Link]

  • MDPI. (2022). Metal Ions, Metal Chelators and Metal Chelating Assay as Antioxidant Method. Retrieved from [Link]

  • Waters Corporation. (n.d.). The Effect of Elevated Column Operating Temperatures on Chromatographic Performance. Retrieved from [Link]

  • MicroSolv Technology Corporation. (n.d.). Add 10 micro molar EDTA to Mobile Phase for Better Peak Shapes. Retrieved from [Link]

Sources

Preventing degradation of Pentane-2,3,4-trione 3-oxime during storage

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Pentane-2,3,4-trione 3-oxime. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this valuable compound during storage and experimentation. Here, we address common questions and troubleshooting scenarios to help you maintain the quality of your research materials.

Frequently Asked Questions (FAQs)

Q1: What is Pentane-2,3,4-trione 3-oxime, and why is its stability important?

Pentane-2,3,4-trione 3-oxime is a highly functionalized organic molecule featuring a vicinal trione and an oxime group.[1][2][3] Its unique structure makes it a valuable building block in synthetic chemistry, particularly for the synthesis of heterocyclic compounds.[3] The stability of this compound is critical because degradation can lead to the formation of impurities that may compromise experimental results, reduce product yields, and introduce artifacts in biological assays.

Q2: What are the primary pathways through which Pentane-2,3,4-trione 3-oxime can degrade?

Based on the functional groups present, the primary degradation pathways for Pentane-2,3,4-trione 3-oxime are:

  • Hydrolysis: The oxime group can be susceptible to hydrolysis, especially under acidic conditions, which would revert it to the parent trione and hydroxylamine.[4][5] While oximes are generally more resistant to hydrolysis than hydrazones, this pathway should be considered, particularly if the compound is exposed to acidic media.[6][7][8]

  • Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions in oximes, potentially leading to rearrangements (like the Beckmann rearrangement) or other transformations.[9][10][11][12]

  • Thermal Decomposition: As a molecule with multiple reactive functional groups, elevated temperatures can lead to decomposition. While specific data for this compound is limited, vicinal triones can be thermally sensitive.[13][14][15][16]

  • Reaction with Contaminants: The reactive carbonyl groups make the compound susceptible to reaction with nucleophilic impurities.

Q3: What are the ideal storage conditions for Pentane-2,3,4-trione 3-oxime?

To minimize degradation, Pentane-2,3,4-trione 3-oxime should be stored under the following conditions, summarized in the table below:

ParameterRecommended ConditionRationale
Temperature 2-8 °C[17]Reduces the rate of potential thermal decomposition and other degradation reactions.
Atmosphere Inert gas (e.g., Argon, Nitrogen)[17]Minimizes oxidation and reactions with atmospheric moisture.
Light Amber vial or in the dark[17]Protects against light-induced degradation.[9][10]
Container Tightly sealed, appropriate materialPrevents contamination and exposure to air and moisture.[18][19]

Troubleshooting Guide

Issue 1: I observe a change in the color of my stored Pentane-2,3,4-trione 3-oxime.

  • Potential Cause: A change in color could indicate degradation of the compound. The parent compound, 2,3,4-pentanetrione, is described as an orangy-red oil, and its degradation could lead to byproducts with different colors.[2]

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure the compound has been stored according to the recommended guidelines (cool, dark, and under an inert atmosphere).[17]

    • Analytical Characterization: Analyze a small sample of the material using techniques such as NMR, IR spectroscopy, or LC-MS to identify any potential degradation products.[20][21][22] Infrared spectroscopy can be useful to monitor changes in the characteristic bands for O-H (around 3600 cm⁻¹), C=N (around 1665 cm⁻¹), and N-O (around 945 cm⁻¹) stretches of the oxime group.[7]

    • Purity Assessment: If degradation is confirmed, it is advisable to purify the compound before use or obtain a fresh batch.

Issue 2: My reaction yield is lower than expected when using stored Pentane-2,3,4-trione 3-oxime.

  • Potential Cause: Reduced purity due to degradation is a likely cause for lower-than-expected reaction yields. The presence of impurities means that the actual amount of active starting material is less than what was measured.

  • Troubleshooting Steps:

    • Confirm Purity: Before use, and especially after long-term storage, it is crucial to confirm the purity of the starting material. This can be done using quantitative NMR (qNMR) or by chromatography.

    • Investigate Degradation Pathways: Consider the reaction conditions. If the reaction is run in an acidic medium, hydrolysis of the oxime may be a contributing factor.[5] If the reaction is heated, thermal decomposition could be occurring.

    • Fresh Sample Comparison: If possible, perform a small-scale reaction with a freshly opened or newly purchased sample of Pentane-2,3,4-trione 3-oxime to compare the yield.

Issue 3: I see unexpected peaks in my analytical data (e.g., NMR, LC-MS) after my experiment.

  • Potential Cause: Unexpected peaks can arise from the degradation products of Pentane-2,3,4-trione 3-oxime being carried through the reaction or from on-plate/in-source degradation during analysis.

  • Troubleshooting Steps:

    • Analyze the Starting Material: Run a control analysis of the stored Pentane-2,3,4-trione 3-oxime to determine if the impurities were present before the reaction.

    • Consider Reaction Byproducts: The degradation products themselves might be reactive under your experimental conditions, leading to further, unexpected byproducts.

    • Optimize Analytical Method: For LC-MS analysis, ensure the method is suitable for potentially labile compounds. The use of a mild ionization source and optimized conditions can minimize in-source degradation.[20][21]

Experimental Protocols

Protocol 1: Routine Quality Control of Stored Pentane-2,3,4-trione 3-oxime

This protocol outlines a simple procedure to check the integrity of your stored compound.

  • Visual Inspection: Carefully observe the physical appearance of the compound. Note any changes in color or consistency.

  • Solubility Test: Dissolve a small, accurately weighed amount in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Note if the material dissolves completely. Incomplete dissolution may suggest the presence of insoluble degradation products.

  • ¹H NMR Analysis: Acquire a proton NMR spectrum. Compare the spectrum to a reference spectrum of a pure sample. Look for the appearance of new signals or a decrease in the integration of the characteristic peaks of the starting material.

  • TLC Analysis: Spot a dilute solution of the compound on a TLC plate alongside a co-spot with a fresh sample (if available). Develop the plate in an appropriate solvent system. The appearance of new spots indicates the presence of impurities.

Visualizing Degradation Pathways

The following diagrams illustrate the potential degradation pathways of Pentane-2,3,4-trione 3-oxime.

Hydrolysis cluster_products Hydrolysis Products Pentane-2,3,4-trione 3-oxime Pentane-2,3,4-trione 3-oxime Pentane-2,3,4-trione Pentane-2,3,4-trione Pentane-2,3,4-trione 3-oxime->Pentane-2,3,4-trione H₃O⁺ Hydroxylamine Hydroxylamine Pentane-2,3,4-trione 3-oxime->Hydroxylamine H₃O⁺

Caption: Acid-catalyzed hydrolysis of Pentane-2,3,4-trione 3-oxime.

Photodegradation Pentane-2,3,4-trione 3-oxime Pentane-2,3,4-trione 3-oxime Excited State Excited State Pentane-2,3,4-trione 3-oxime->Excited State Rearrangement Products Rearrangement Products Excited State->Rearrangement Products e.g., Beckmann Other Photoproducts Other Photoproducts Excited State->Other Photoproducts

Caption: Potential photodegradation pathways of Pentane-2,3,4-trione 3-oxime.

References

  • A coupling process of electrodialysis with oxime hydrolysis reaction for preparation of hydroxylamine sulfate - RSC Publishing. (2021). Retrieved from [Link]

  • Beckmann Rearrangement - Master Organic Chemistry. Retrieved from [Link]

  • Liquid-liquid synthesis of oximes from carbonyl compounds: Formation under neutral conditions and degradation at acidic hydrometallurgical process conditions - ResearchGate. (2016). Retrieved from [Link]

  • Hydrolytic Stability of Hydrazones and Oximes - PMC - NIH. Retrieved from [Link]

  • Chapter 5: Highly Reactive Chemicals - University of Nevada, Reno. Retrieved from [Link]

  • analytical method for the determination of oxamyl and its - oxime metabolite in water using lc/ms/ms analysis - EPA. Retrieved from [Link]

  • Chemical Conversion of α-Amino Acids into α-Keto Acids by 4,5-Epoxy-2-decenal. Retrieved from [Link]

  • 2,3,4-Pentanetrione, 3-oxime | C5H7NO3 | CID 135459376 - PubChem. Retrieved from [Link]

  • Thermal Investigations of Annelated Triazinones—Potential Analgesic and Anticancer Agents - PMC - PubMed Central. (2023). Retrieved from [Link]

  • Photochemistry of Oximes III. The Photochemical Beckmann Rearrangement - Canadian Science Publishing. (1971). Retrieved from [Link]

  • Oxime - Wikipedia. Retrieved from [Link]

  • Synthesis and Photo-degradation of Polyphthalaldehydes with Oxime Ether Terminals. (2020). Retrieved from [Link]

  • Thermal Decomposition of 2,4,6-Triazido-1,3,5-Triazine - ResearchGate. (2001). Retrieved from [Link]

  • Oxime formation between alpha-keto acids and L-canaline - PubMed - NIH. Retrieved from [Link]

  • The Chemistry Blog - How to Safely Handle Reactive Chemicals. (2024). Retrieved from [Link]

  • Degradation dynamics of an oxime carbamate insecticide (methomyl) in aqueous medium of varying pH under laboratory simulated con - SciSpace. (2010). Retrieved from [Link]

  • Oximes – Knowledge and References - Taylor & Francis. Retrieved from [Link]

  • Synthesis of ketones by hydrolysis, deprotection, or oxidation - Organic Chemistry Portal. Retrieved from [Link]

  • Metal Carbonyls. Retrieved from [Link]

  • 14 - Organic Syntheses Procedure. Retrieved from [Link]

  • 2,3,4-Pentanetrione - Wikipedia. Retrieved from [Link]

  • ANALYTICAL METHOD FOR THE DETERMINATION OF OXAMYL AND ITS OXIME METABOLITE IN SOIL USING LC/MS ANALYSIS - EPA. Retrieved from [Link]

  • Hydrolytic Stability of Hydrazones and Oximes - SciSpace. Retrieved from [Link]

  • DE19800543A1 - Method for determining oximes in chemical sample solution in paint, lacquer and varnish industries - Google Patents.
  • A study on the nature of the thermal decomposition of methylammonium lead iodide perovskite, CH3NH3PbI3: an attempt to rationalise contradictory experimental results - Sustainable Energy & Fuels (RSC Publishing). Retrieved from [Link]

  • Safe Storage of - Office of Environment, Health & Safety. Retrieved from [Link]

  • Degradation of amino acids - Chemistry LibreTexts. Retrieved from [Link]

  • Oxime Decomposition | PDF | Radical (Chemistry) | Chemical Reactions - Scribd. Retrieved from [Link]

  • 2,3,4-Pentanetrione - Grokipedia. Retrieved from [Link]

  • Room-Temperature Decomposition of the Ethaline Deep Eutectic Solvent - PubMed Central. Retrieved from [Link]

  • Metal-Involving Synthesis and Reactions of Oximes | Chemical Reviews - ACS Publications. Retrieved from [Link]

  • Guidelines for Safe Storage and Handling of Reactive Materials | AIChE. Retrieved from [Link]

  • Thermal decomposition of 2-pinane hydroperoxide: Kinetics, mechanism and stability studies - IDEAS/RePEc. (2023). Retrieved from [Link]

  • Oxime as a general photocage for the design of visible light photo-activatable fluorophores - Chemical Science (RSC Publishing). (2021). Retrieved from [Link]

  • Photocatalyzed Triplet Sensitization of Oximes Using Visible Light Provides a Route to Nonclassical Beckmann Rearrangement Products - PubMed. (2021). Retrieved from [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of Pentane-2,3,4-trione 3-oxime for Bulk Production

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Pentane-2,3,4-trione 3-oxime. This guide is designed for researchers, scientists, and professionals in drug development who are looking to scale up the production of this important organic intermediate. Pentane-2,3,4-trione 3-oxime serves as a valuable building block in the synthesis of various biologically active compounds and has potential applications in the pharmaceutical industry.[1] This document provides in-depth troubleshooting advice and answers to frequently asked questions to navigate the challenges of transitioning from laboratory-scale synthesis to bulk production.

Overview of the Synthesis

The most common laboratory-scale synthesis of Pentane-2,3,4-trione 3-oxime involves the nitrosation of 2,4-pentanedione. This reaction is typically carried out using sodium nitrite (NaNO₂) in an acidic medium.[1] While this method is effective at a small scale, scaling up presents challenges related to reaction control, product purity, and safety.

An alternative approach involves the reaction of hydroxylamine with isonitrosoacetylacetone.[2] Understanding the reaction mechanism and potential side reactions is crucial for a successful scale-up.

Reaction Mechanism Workflow

reaction_mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 2_4_pentanedione 2,4-Pentanedione Enol Enol form of 2,4-Pentanedione 2_4_pentanedione->Enol Keto-Enol Tautomerism NaNO2_H Sodium Nitrite (NaNO₂) in Acid (H⁺) HNO2 Nitrous Acid (HNO₂) NaNO2_H->HNO2 Protonation Nitrosonium Nitrosonium Ion (NO⁺) HNO2->Nitrosonium Dehydration Nitrosated_intermediate Nitrosated Intermediate Enol->Nitrosated_intermediate Electrophilic attack by NO⁺ Product Pentane-2,3,4-trione 3-oxime Nitrosated_intermediate->Product Tautomerization

Caption: General mechanism for the synthesis of Pentane-2,3,4-trione 3-oxime.

Troubleshooting Guide for Scale-Up

This section addresses common problems encountered during the bulk synthesis of Pentane-2,3,4-trione 3-oxime in a question-and-answer format.

Q1: My reaction yield has significantly decreased upon scaling up. What are the likely causes and how can I address them?

A1: A drop in yield during scale-up is a common issue and can be attributed to several factors:

  • Inefficient Mixing: In larger reactors, achieving homogeneous mixing is more challenging. This can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions.

    • Solution: Ensure your reactor is equipped with an appropriate agitator (e.g., anchor, turbine) and that the stirring speed is optimized for the vessel geometry and reaction volume. Baffles can also be installed to improve mixing efficiency.

  • Poor Temperature Control: The nitrosation of dicarbonyl compounds is an exothermic reaction. As the volume increases, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. Uncontrolled temperature increases can lead to product decomposition and the formation of byproducts.

    • Solution: Implement a robust cooling system for your reactor. The rate of addition of sodium nitrite solution should be carefully controlled to manage the exotherm. Real-time temperature monitoring is essential.

  • Sub-optimal pH: The reaction is sensitive to pH. Deviations from the optimal acidic conditions can affect the formation of the active nitrosating agent and lead to side reactions.

    • Solution: Monitor the pH of the reaction mixture continuously and make adjustments as needed. The initial acidic conditions should be well-established before the addition of sodium nitrite.[1]

  • Reactant Addition Rate: Adding reactants too quickly can lead to localized high concentrations and uncontrolled exotherms.

    • Solution: Add the sodium nitrite solution slowly and subsurface to ensure it reacts before potential decomposition.

Q2: I am observing a significant amount of a dark, tar-like byproduct in my scaled-up reaction. What is it and how can I prevent its formation?

A2: The formation of dark, polymeric byproducts is often due to decomposition of the product or side reactions under harsh conditions.

  • Cause: Overheating is a primary cause of decomposition for many organic compounds, including oximes.[1] Localized high concentrations of acid or nitrosating agent can also contribute to the formation of these impurities.

  • Prevention:

    • Strict Temperature Control: Maintain the reaction temperature within the optimal range. A temperature runaway is a likely cause of significant byproduct formation.

    • Controlled Reactant Addition: As mentioned previously, slow and controlled addition of the sodium nitrite solution is crucial.

    • Inert Atmosphere: Consider running the reaction under an inert atmosphere (e.g., nitrogen) to prevent oxidative side reactions, which can also contribute to the formation of colored impurities.

Q3: The final product from my bulk synthesis is difficult to purify and has a lower melting point than the lab-scale product. What are the potential impurities and how can I improve the purification process?

A3: A lower melting point is indicative of impurities. These could include unreacted starting materials, isomers, or byproducts.

  • Potential Impurities:

    • Unreacted 2,4-pentanedione.

    • Di-nitrosated or other over-oxidized byproducts.

    • Polymeric materials.

  • Improving Purification:

    • Recrystallization: This is a common and effective method for purifying solid organic compounds. Experiment with different solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures for your product, while leaving impurities dissolved.

    • Washing: Before recrystallization, washing the crude product with a suitable solvent can remove some impurities.

    • Activated Carbon Treatment: If colored impurities are present, treating a solution of the crude product with activated carbon can help to decolorize it before recrystallization.

Troubleshooting Decision Tree

troubleshooting_tree Start Low Yield or High Impurities in Scale-Up Check_Temp Was there a significant exotherm? Start->Check_Temp Improve_Cooling Improve cooling efficiency and slow down reactant addition. Check_Temp->Improve_Cooling Yes Check_Mixing Is mixing efficient? Check_Temp->Check_Mixing No Optimize_Stirring Optimize agitator speed and consider using baffles. Check_Mixing->Optimize_Stirring No Check_pH Was the pH monitored and controlled? Check_Mixing->Check_pH Yes Implement_pH_Control Implement real-time pH monitoring and control. Check_pH->Implement_pH_Control No Check_Purity Analyze crude product for impurities. Check_pH->Check_Purity Yes Optimize_Purification Optimize recrystallization solvent and procedure. Check_Purity->Optimize_Purification

Caption: A decision tree for troubleshooting common scale-up issues.

Frequently Asked Questions (FAQs)

Q1: What are the key safety considerations when scaling up this synthesis?

A1: Safety is paramount during scale-up. Key considerations include:

  • Exothermic Reaction: The reaction releases a significant amount of heat. A runaway reaction is a serious risk. Ensure adequate cooling capacity and a plan for emergency cooling.

  • Gas Evolution: The reaction may produce nitrogen oxides, which are toxic. The reactor should be in a well-ventilated area, and appropriate off-gas scrubbing should be in place.

  • Handling of Reagents: Sodium nitrite is an oxidizer and is toxic. Hydrochloric acid is corrosive. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.

Q2: What are the recommended storage conditions for Pentane-2,3,4-trione 3-oxime?

A2: The product is stable at room temperature but can decompose at high temperatures or upon exposure to light.[1] It should be stored in a cool, dark, and dry place in a tightly sealed container.

Q3: Are there any "greener" or more sustainable synthesis methods for bulk production?

A3: Yes, the development of more environmentally friendly synthesis methods is an active area of research. For oxime synthesis in general, some "green" approaches include:

  • Solvent-free reactions: Using techniques like grindstone chemistry can eliminate the need for organic solvents.[3]

  • Alternative catalysts: Using solid catalysts like bismuth oxide (Bi₂O₃) can simplify product isolation and catalyst recovery.[3]

  • Aqueous reaction media: Performing the reaction in water can reduce the environmental impact of organic solvents.

While these methods may require further development for the specific synthesis of Pentane-2,3,4-trione 3-oxime on a large scale, they represent promising avenues for more sustainable production.

Experimental Protocols

Lab-Scale Synthesis (Illustrative)
  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,4-pentanedione (0.1 mol) in ethanol (100 mL).

  • Cool the flask in an ice bath to 0-5 °C.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (0.11 mol in 25 mL of water) dropwise over 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, continue stirring at 0-5 °C for 1 hour.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Pour the reaction mixture into ice-water (200 mL) and collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture).

Pilot-Scale Synthesis Considerations
  • Equipment: A jacketed glass reactor with an overhead stirrer and a temperature probe is recommended.

  • Reagent Addition: Use a metering pump for the controlled addition of the sodium nitrite solution.

  • Temperature Control: Circulate a coolant through the reactor jacket to maintain the desired temperature.

  • Work-up: A larger filtration apparatus (e.g., a Nutsche filter) will be required for efficient product isolation.

Key Parameter Summary for Scale-Up

ParameterRecommendation for Scale-UpRationale
Temperature Maintain at 0-10 °C during NaNO₂ addition.Minimizes side reactions and product decomposition.
pH Maintain acidic conditions (pH 3-4).Ensures the formation of the active nitrosating agent.
Mixing Use an efficient overhead stirrer with baffles.Ensures homogeneity and efficient heat transfer.
NaNO₂ Addition Rate Slow, controlled addition.Prevents uncontrolled exotherms and localized high concentrations.
Solvent Use a solvent that allows for easy product isolation.Facilitates crystallization and purification.

Scale-Up Workflow

scale_up_workflow Lab_Synthesis Lab-Scale Synthesis (g scale) Process_Dev Process Development & Safety Assessment Lab_Synthesis->Process_Dev Successful Synthesis QC Quality Control & Analysis Lab_Synthesis->QC Pilot_Plant Pilot Plant Scale-Up (kg scale) Process_Dev->Pilot_Plant Safety & Viability Confirmed Production Bulk Production Pilot_Plant->Production Process Validated Pilot_Plant->QC Production->QC

Caption: A simplified workflow for scaling up chemical synthesis.

References

  • 2,3,4-Pentanetrione, 3-oxime - ChemBK. (2024-04-09). Available at: [Link]

  • 2,3,4-Pentanetrione - Wikipedia. Available at: [Link]

  • Green Approach for Synthesis of Oximes by Using Natural Acids. (2024-04-04). International Journal of Pharmaceutical Research and Applications. Available at: [Link]

  • A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry - PubMed Central. Available at: [Link]

  • Oxime synthesis by condensation or oxidation - Organic Chemistry Portal. Available at: [Link]

Sources

Refining purification protocols for high-purity Pentane-2,3,4-trione 3-oxime

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for the synthesis and purification of high-purity Pentane-2,3,4-trione 3-oxime. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile compound. Here, we provide in-depth troubleshooting guides and frequently asked questions to address common challenges encountered during its preparation and purification, ensuring you achieve the highest possible purity for your critical applications.

Introduction to Pentane-2,3,4-trione 3-oxime

Pentane-2,3,4-trione 3-oxime, also known as isonitrosoacetylacetone, is a valuable building block in organic synthesis. Its unique trifunctional nature makes it a key intermediate in the preparation of various heterocyclic compounds and other complex molecules. The purity of this reagent is paramount, as impurities can lead to unwanted side reactions, lower yields, and complications in downstream applications. This guide will walk you through robust protocols for its synthesis and purification, along with solutions to common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing Pentane-2,3,4-trione 3-oxime?

A1: The most widely used method is the nitrosation of 2,4-pentanedione (acetylacetone) using sodium nitrite in an acidic aqueous medium.[1] This reaction is efficient and utilizes readily available starting materials. The acidic conditions generate nitrous acid in situ, which then reacts with the enol form of acetylacetone.

Q2: What are the typical physical properties of Pentane-2,3,4-trione 3-oxime?

A2: It is typically a colorless to pale yellow crystalline powder. It exhibits solubility in water, as well as in common organic solvents like alcohols and ethers.[1]

Q3: Is Pentane-2,3,4-trione 3-oxime stable? What are the recommended storage conditions?

A3: The compound is sensitive to high temperatures and light, under which it can decompose.[1] For optimal stability, it should be stored in a tightly sealed, amber-colored vial in a cool, dark, and dry place. A refrigerator is a suitable storage location.

Q4: My final product has a yellowish tint. Is this normal?

A4: While a pale yellow color can be acceptable, a distinct yellow or brownish hue may indicate the presence of impurities. These could be residual starting materials, side-products from the nitrosation reaction, or degradation products. Further purification as outlined in the troubleshooting section is recommended.

Q5: I am seeing a nitrile impurity in my GC-MS analysis, but my TLC is clean. What could be the issue?

A5: Oximes can sometimes undergo dehydration to the corresponding nitrile under the high temperatures of a GC injection port. This is a known artifact of the analytical method and may not reflect the true purity of your bulk sample. It is advisable to use other analytical techniques like NMR or LC-MS to confirm the purity.

Troubleshooting Purification Challenges

This section provides detailed protocols and troubleshooting advice for common issues encountered during the purification of Pentane-2,3,4-trione 3-oxime.

Problem 1: Low Yield of Crude Product

Low yields can often be traced back to suboptimal reaction conditions during the synthesis.

Causality and Solution:

  • Incomplete Reaction: The nitrosation of acetylacetone requires careful control of temperature and pH. The reaction is typically carried out at low temperatures (0-5 °C) to minimize side reactions and the decomposition of nitrous acid. Ensure that the sodium nitrite solution is added slowly to the acidic solution of acetylacetone to maintain the low temperature.

  • Incorrect pH: The reaction proceeds best under mildly acidic conditions. A pH that is too low can lead to the rapid decomposition of nitrous acid, while a pH that is too high will result in a slow reaction rate. Monitor the pH of the reaction mixture and adjust as necessary with a suitable acid (e.g., hydrochloric acid or sulfuric acid).

Problem 2: Product is an Oil or Fails to Crystallize

The presence of significant impurities can lower the melting point of the product and prevent it from crystallizing effectively.

Causality and Solution:

  • Excess Starting Material: Unreacted acetylacetone can act as an impurity that hinders crystallization. Ensure the reaction goes to completion by monitoring it with Thin Layer Chromatography (TLC).

  • Side-Products: The nitrosation of dicarbonyl compounds can sometimes lead to the formation of other nitrosated species or oxidation byproducts. A thorough purification by recrystallization or column chromatography is necessary to remove these.

Detailed Purification Protocols

Protocol 1: Recrystallization for High-Purity Pentane-2,3,4-trione 3-oxime

Recrystallization is an effective method for purifying the crude product, especially for removing small amounts of impurities.

Step-by-Step Methodology:

  • Solvent Selection: Water is a suitable solvent for the recrystallization of Pentane-2,3,4-trione 3-oxime due to the compound's moderate solubility in hot water and lower solubility in cold water.

  • Dissolution: In a flask, add the crude Pentane-2,3,4-trione 3-oxime and the minimum amount of hot deionized water required to fully dissolve the solid. The water should be near its boiling point.

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of well-defined crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Troubleshooting Recrystallization:

IssuePossible CauseSolution
Oiling Out The boiling point of the solvent is higher than the melting point of the solute, or the solution is supersaturated with impurities.Use a larger volume of solvent or a different solvent system. A two-solvent system (e.g., ethanol-water) can sometimes be effective.
No Crystal Formation The solution is not sufficiently saturated, or the cooling process is too rapid.Concentrate the solution by evaporating some of the solvent. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.
Low Recovery Too much solvent was used, or the product has significant solubility in the cold solvent.Use the minimum amount of hot solvent necessary for dissolution. Ensure the solution is thoroughly cooled before filtration.

Diagram of the Recrystallization Workflow:

G A Crude Product B Dissolve in Minimum Hot Solvent A->B C Hot Filtration (if needed) B->C D Slow Cooling to Room Temperature C->D E Cool in Ice Bath D->E F Vacuum Filtration E->F G Wash with Cold Solvent F->G H Dry Under Vacuum G->H I High-Purity Crystals H->I

Caption: Recrystallization workflow for purification.

Protocol 2: Column Chromatography for Challenging Purifications

For crude products with a higher impurity profile, column chromatography is a more powerful purification technique.

Step-by-Step Methodology:

  • Stationary Phase Selection: Silica gel is a suitable stationary phase for the purification of this polar oxime.

  • Mobile Phase Selection: A solvent system of ethyl acetate and hexanes is a good starting point. The optimal ratio should be determined by TLC analysis to achieve an Rf value of 0.2-0.4 for the desired product.

  • Column Packing: Pack a glass column with a slurry of silica gel in the chosen mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the top of the column.

  • Elution: Elute the column with the mobile phase, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Troubleshooting Column Chromatography:

IssuePossible CauseSolution
Poor Separation The polarity of the mobile phase is either too high or too low.Optimize the mobile phase composition based on TLC analysis. A gradient elution (gradually increasing the polarity of the mobile phase) can also improve separation.
Band Tailing The compound is strongly interacting with the stationary phase.Add a small amount of a polar modifier (e.g., 0.5% acetic acid or triethylamine, depending on the compound's nature) to the mobile phase.
Cracked Column Bed Improper packing of the column.Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry during the chromatography process.

Diagram of the Column Chromatography Workflow:

G A Crude Product B Dissolve in Minimal Mobile Phase A->B C Load onto Packed Silica Gel Column B->C D Elute with Mobile Phase C->D E Collect Fractions D->E F Analyze Fractions by TLC E->F G Combine Pure Fractions F->G H Evaporate Solvent G->H I High-Purity Product H->I

Caption: Column chromatography purification workflow.

Purity Assessment

Confirming the purity of the final product is a critical step. The following analytical techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify any proton or carbon-containing impurities.

  • Infrared (IR) Spectroscopy: IR spectroscopy can verify the presence of key functional groups, such as the oxime (-NOH), carbonyl (C=O), and C=N bonds.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a sensitive technique for quantifying the purity of the compound and detecting non-volatile impurities.

  • Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of high purity.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle sodium nitrite with care as it is an oxidizing agent and is toxic.

  • Avoid inhalation of dust and vapors.

References

  • ChemBK. (2024). 2,3,4-Pentanetrione, 3-oxime. Retrieved from [Link]

  • Wikipedia. (n.d.). 2,3,4-Pentanetrione. Retrieved from [Link]

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Interpreting complex NMR spectra of Pentane-2,3,4-trione 3-oxime

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Pentane-2,3,4-trione 3-oxime

A Guide to Interpreting Complex NMR Spectra

Welcome to the technical support guide for the analysis of Pentane-2,3,4-trione 3-oxime. As a Senior Application Scientist, I understand that the NMR spectra of this molecule can be deceptively complex. This guide is structured as a series of questions and answers to address the specific challenges you may encounter, providing not just solutions but also the underlying chemical principles. Our goal is to empower you to move from a confusing spectrum to a confident structural assignment.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: I expected a simple spectrum, but I see many more signals in both ¹H and ¹³C NMR than anticipated. What is happening?

Answer: This is the most common issue encountered with this molecule and stems from its rich structural diversity in solution. The "extra" peaks are not impurities but are typically due to the presence of multiple, distinct chemical species in equilibrium. The two primary phenomena responsible are E/Z isomerism and tautomerism.

  • E/Z Isomerism: The carbon-nitrogen double bond (C=N) of the oxime functionality is stereogenic. This means the hydroxyl (-OH) group can be oriented in two different ways relative to the substituents on the carbon atom, leading to two distinct geometric isomers: the E-isomer and the Z-isomer.[1] Each isomer will have its own unique set of NMR signals. It is common for the synthesis of oximes to produce a mixture of these isomers.[2]

  • Tautomerism: Pentane-2,3,4-trione 3-oxime is not confined to its oxime form. It can exist in equilibrium with one or more tautomeric forms, most notably a nitroso-enol form.[3] This equilibrium involves the migration of a proton and the shifting of double bonds. The parent compound, pentane-2,4-dione, is a classic example of keto-enol tautomerism, where the enol form is significantly stabilized by intramolecular hydrogen bonding.[4] A similar stabilization can occur in your molecule.

The interplay of these two phenomena means that your NMR tube could contain at least four different species (E-oxime, Z-oxime, E-nitroso-enol, Z-nitroso-enol), each contributing to the overall spectrum.

G cluster_oxime Oxime Isomers cluster_tautomer Nitroso-Enol Tautomers e_oxime E-Oxime z_oxime Z-Oxime e_oxime->z_oxime Isomerization e_enol E-Nitroso-Enol e_oxime->e_enol Tautomerization z_enol Z-Nitroso-Enol z_oxime->z_enol Tautomerization e_enol->z_enol Isomerization G A 1. Acquire Standard Spectra (¹H, ¹³C, DEPT) B 2. Observe Complexity (Extra peaks, broadness) A->B Analyze C 3. Conduct Solvent & VT-NMR Studies B->C Troubleshoot Dynamics D 4. Acquire 2D NMR Data (COSY, HSQC, HMBC) C->D Resolve Ambiguities E 5. Integrate All Data for Final Assignment D->E Assign Correlations

Caption: Logical workflow for NMR spectral assignment.

Step-by-Step Strategy:

  • Solvent Studies: The position of the keto-enol or oxime-nitroso equilibrium is highly dependent on the solvent. [5]Polar, protic solvents (like methanol-d₄ or D₂O) can stabilize certain forms through hydrogen bonding, while nonpolar aprotic solvents (like benzene-d₆ or CCl₄) will favor others. Acquiring spectra in different solvents can dramatically change the ratios of the species present, helping you to group signals belonging to a single species.

  • 2D NMR Spectroscopy: This is essential for piecing the puzzle together.

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons). This allows you to trace out the spin systems for each isomer/tautomer present.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon atom it is directly attached to. This is the most reliable way to assign carbon signals.

    • HMBC (Heteronuclear Multiple Bond Correlation): Correlates proton and carbon signals over two or three bonds. This is the key to connecting the different fragments of the molecule. For example, you can see a correlation from the methyl protons to the adjacent carbonyl carbons, which is crucial for distinguishing isomers. The correlation (or lack thereof) between the oxime -OH proton and nearby carbons can be particularly revealing about the E/Z geometry.

By combining these datasets, you can build up the complete structure of each species present in your sample.

Question 4: What are the expected chemical shifts for the key protons and carbons?

Answer: Predicting exact chemical shifts is difficult due to the electronic complexity and potential for strong intramolecular hydrogen bonding. However, we can provide typical ranges based on established principles. [6][7]These serve as a starting point for your analysis.

Group Nucleus Expected Chemical Shift (ppm) Rationale & Comments
Methyl Groups (C1, C5) ¹H2.2 - 2.6These are α to carbonyl groups, which are deshielding. The two methyl groups are diastereotopic and should appear as two distinct singlets for each isomer/tautomer.
¹³C25 - 35Typical range for methyl ketones. [6]
Carbonyl Carbons (C2, C4) ¹³C190 - 205Expected region for ketone carbonyls. These will be highly sensitive to the molecular geometry and tautomeric form.
Oxime Carbon (C3) ¹³C150 - 165The C=NOH carbon is typically less deshielded than a carbonyl carbon but more deshielded than a standard C=C bond.
Oxime Proton (-NOH) ¹H9.0 - 13.0This proton is acidic and its chemical shift is highly variable, depending on solvent, concentration, and hydrogen bonding. It often appears as a broad singlet. In a strongly hydrogen-bonded enol-like form, it could shift even further downfield. [8]

Experimental Protocols

Protocol 1: Variable Temperature (VT) NMR for Analyzing Dynamic Exchange

Objective: To determine if peak broadening is due to chemical exchange and to resolve the signals of individual species.

  • Sample Preparation: Prepare a sample of Pentane-2,3,4-trione 3-oxime in a suitable deuterated solvent (e.g., Toluene-d₈ for a wide temperature range, or CDCl₃) at a moderate concentration (5-10 mg in 0.6 mL).

  • Initial Setup (Room Temperature):

    • Insert the sample into the NMR spectrometer.

    • Lock and shim the instrument at room temperature (e.g., 298 K).

    • Acquire a standard ¹H spectrum as a baseline reference.

  • Cooling Sequence:

    • Set the target temperature to 273 K (0 °C). Allow the system to equilibrate for 5-10 minutes.

    • Re-shim the instrument (z1 and z2 are usually sufficient). The lock signal may drift, so minor adjustments may be needed.

    • Acquire a ¹H spectrum.

    • Repeat this process in 10-20 K decrements (e.g., 253 K, 233 K) until no further sharpening of the peaks is observed or you reach the solvent's freezing point.

  • Heating Sequence (Optional):

    • Return to room temperature and allow the system to stabilize.

    • Set the target temperature to 313 K (40 °C). Equilibrate for 5-10 minutes.

    • Re-shim and acquire a ¹H spectrum.

    • Increase the temperature in 10-20 K increments until coalescence into sharp, averaged signals is observed or you reach the solvent's boiling point.

  • Data Analysis: Compare the spectra at different temperatures. Note the temperatures at which peaks sharpen (coalescence temperature) or resolve into multiple signals. This provides thermodynamic information about the exchange process.

Protocol 2: Using 2D NMR for Structural Elucidation

Objective: To unambiguously connect protons and carbons within each isomer and tautomer to determine their complete structures.

  • Sample Preparation: Use a reasonably concentrated sample (15-20 mg in 0.6 mL) to ensure good signal-to-noise in a shorter acquisition time. The sample should ideally be at a temperature where signals are sharp (determined from VT-NMR).

  • Acquire Standard Spectra: Obtain high-quality ¹H and ¹³C{¹H} spectra.

  • Acquire COSY Spectrum:

    • Use a standard gradient-selected COSY (gCOSY) pulse sequence.

    • This experiment will show cross-peaks between protons that are J-coupled. In this molecule, it will primarily be useful for identifying any long-range couplings, though such couplings are expected to be weak.

  • Acquire HSQC Spectrum:

    • Use a standard gradient-selected, sensitivity-enhanced HSQC pulse sequence.

    • Set the ¹³C spectral width to cover the expected range (~0-210 ppm).

    • This experiment will produce a cross-peak for each C-H bond, directly linking the proton and carbon chemical shifts. This is the most effective way to assign the methyl carbons to their corresponding methyl proton signals.

  • Acquire HMBC Spectrum:

    • Use a standard gradient-selected HMBC pulse sequence.

    • This experiment is optimized for long-range couplings (²JCH, ³JCH).

    • Crucial Correlations to Look For:

      • From the methyl protons (H1/H5) to the adjacent carbonyl carbons (C2/C4) and the central oxime carbon (C3).

      • From the oxime -OH proton to C3 and potentially C2/C4. The presence or absence of these correlations can help differentiate E and Z isomers due to the different spatial proximities.

By systematically analyzing the connectivity revealed in these 2D spectra, you can confidently assign every peak in your complex mixture.

References

  • Wikipedia. (n.d.). 2,3,4-Pentanetrione. Retrieved from [Link]

  • ChemBK. (2024). 2,3,4-Pentanetrione, 3-oxime. Retrieved from [Link]

  • PubChem. (n.d.). 2,3,4-Pentanetrione, 3-oxime. Retrieved from [Link]

  • Organic & Biomolecular Chemistry. (n.d.). E/Z configurational determination of oximes and related derivatives through quantum mechanics NMR calculations. Retrieved from [Link]

  • The Royal Society of Chemistry. (2018). ¹H NMR spectrum of oxime 6 in CDCl3 at 25 oC. Retrieved from [Link]

  • ResearchGate. (2014). Selective Synthesis of E and Z Isomers of Oximes. Retrieved from [Link]

  • Grokipedia. (n.d.). 2,3,4-Pentanetrione. Retrieved from [Link]

  • DergiPark. (2019). Determination of 1H and 13C Nuclear Magnetic Resonance Chemical Shift Values of Glyoxime Molecule with Experimental and The. Retrieved from [Link]

  • Master Organic Chemistry. (2022). 13-C NMR - How Many Signals. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2023). Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Experimental and Computational Investigation of the Oxime Bond Stereochemistry. Retrieved from [Link]

  • Chemistry Stack Exchange. (2018). What is the most stable structure amongst the keto-enol tautomers of pentane-2,4-dione?. Retrieved from [Link]

  • ResearchGate. (2017). 13C NMR spectra of (a) n-pentane, (b) 2-methylbutane, and (c) neopentane. Retrieved from [Link]

  • TSI Journals. (2010). Identification of E and Z isomers of some cephalosporins by NMR. Retrieved from [Link]

  • University College London. (n.d.). Chemical shifts. Retrieved from [Link]

  • Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry?. Retrieved from [Link]

  • ChemSynthesis. (n.d.). 2,3,4-pentanetrione. Retrieved from [Link]

  • Minnesota State University Moorhead. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

  • S-cool. (n.d.). 13CNMR. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of pentane analysis of chemical shifts ppm. Retrieved from [Link]

Sources

Technical Support Center: Characterization of Multifunctional Oximes

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals working with multifunctional oximes. The unique chemical properties of the oxime moiety—its nucleophilicity, stereoisomerism, and role as a versatile synthetic intermediate—present distinct challenges during characterization. This guide is designed to provide practical, field-tested insights and troubleshooting strategies to navigate these complexities effectively. We will move beyond simple procedural lists to explain the underlying principles of each step, ensuring your experimental design is robust and your results are unambiguous.

Section 1: Troubleshooting Guide: Synthesis & Purification

This section addresses common issues encountered during the initial stages of working with multifunctional oximes.

Question 1: My oximation reaction shows low yield and multiple byproducts. What's going wrong?

Answer:

Low yields in oximation reactions are often traced back to suboptimal reaction conditions or competing side reactions, especially with complex, multifunctional substrates.

Possible Causes & Solutions:

  • Incorrect pH: The condensation of a carbonyl with hydroxylamine is pH-dependent. The reaction requires protonation of the carbonyl oxygen to enhance its electrophilicity, but at very low pH, the hydroxylamine nucleophile is excessively protonated and non-reactive.

    • Solution: Buffer the reaction medium to a pH between 4 and 5. An acetate buffer is a common and effective choice. This maintains a sufficient concentration of both the activated carbonyl and the free hydroxylamine.

  • Side Reactions (Beckmann Rearrangement): If your reaction is run at high temperatures or with certain catalysts, you may be promoting the Beckmann rearrangement of the oxime to an amide, especially with ketoximes.[1][2]

    • Solution: Conduct the reaction at room temperature or below. If heating is necessary, use the lowest effective temperature and monitor the reaction closely by TLC or LC-MS to stop it upon completion. Avoid overly strong Lewis acids if possible.

  • Steric Hindrance: Highly substituted or sterically hindered carbonyl groups react more slowly.

    • Solution: Increase the reaction time significantly (from hours to days). A moderate increase in temperature may be necessary, but watch for byproduct formation. Using a higher concentration of hydroxylamine can also help drive the equilibrium toward the product.

  • Starting Material Purity: Impurities in the initial carbonyl compound or hydroxylamine salt can inhibit the reaction.

    • Solution: Ensure the purity of your starting materials. Recrystallize or purify the carbonyl compound if necessary. Use a fresh, high-quality source of hydroxylamine hydrochloride or sulfate.

Question 2: I'm struggling to purify my oxime. It streaks on silica gel columns and I can't get it to crystallize.

Answer:

Purification is complicated by the polar nature of the oxime group and the potential presence of E/Z isomers, which may have very similar polarities.

Possible Causes & Solutions:

  • Compound Polarity & Acidity: The hydroxyl group of the oxime is weakly acidic and can interact strongly with the acidic silanol groups on standard silica gel, causing streaking.

    • Solution 1 (Chromatography): Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a weak base like triethylamine (~0.1-1%). This neutralizes the acidic sites and improves peak shape. Alternatively, use a less acidic stationary phase like alumina (neutral or basic).

    • Solution 2 (Crystallization): Oximes are often highly crystalline.[1] If direct crystallization fails, try a solvent/anti-solvent system. Dissolve the crude product in a minimal amount of a good solvent (e.g., ethyl acetate, methanol) and slowly add an anti-solvent in which it is insoluble (e.g., hexanes, water) until turbidity appears, then allow it to cool slowly.

  • Presence of Isomers: If your product is a mixture of E/Z isomers, it may exist as an oil or a low-melting solid that is difficult to crystallize.

    • Solution: First, confirm the presence of isomers via ¹H NMR of the crude product (see Section 2). If isomers are present and co-elute, you may need to use a high-performance stationary phase (e.g., smaller particle size silica) or a different chromatographic technique like reverse-phase HPLC for separation. In some cases, embracing the mixture and characterizing it as such is the most practical approach if the isomers do not need to be isolated for the subsequent application.

Troubleshooting Flowchart: Low Synthesis Yield

This diagram outlines a logical process for diagnosing yield issues in oximation reactions.

G start Low Yield in Oximation Reaction check_sm Verify Purity of Starting Materials (TLC, NMR) start->check_sm check_ph Is Reaction pH Controlled (pH 4-5)? check_sm->check_ph Purity OK no_ph Implement Buffer System (e.g., Acetate Buffer) check_ph->no_ph No yes_ph Review Reaction Conditions check_ph->yes_ph Yes no_ph->yes_ph check_temp Was Elevated Temperature Used? yes_ph->check_temp yes_temp Potential Beckmann Rearrangement. Run at Lower Temp (0°C to RT). check_temp->yes_temp Yes no_temp Consider Steric Hindrance check_temp->no_temp No workup Analyze Workup Procedure. Check for Product Loss. yes_temp->workup steric Increase Reaction Time & [Hydroxylamine] no_temp->steric steric->workup end Yield Optimized workup->end

Caption: Decision tree for troubleshooting low oximation yields.

Section 2: Structural Characterization & Isomerism

The C=N double bond of an oxime gives rise to geometric isomers (E/Z), which can complicate structural elucidation. Distinguishing between these isomers is a critical characterization challenge.[3][4]

Question 3: My ¹H NMR spectrum shows two sets of signals for my compound. Does this confirm I have E/Z isomers?

Answer:

The presence of duplicate signals in the ¹H NMR is a strong indicator of E/Z isomerism, but it requires definitive confirmation. The chemical environment of protons, especially those near the C=N bond (α-protons), differs between the two isomers, leading to distinct chemical shifts.

Confirmation & Analysis:

  • Examine α-Protons: The protons on the carbon atom adjacent to the oxime carbon are the most diagnostic. In one isomer, these protons will be syn (on the same side) to the -OH group, and in the other, they will be anti (on the opposite side). The syn protons are often more deshielded (shifted downfield) due to the anisotropic effect of the nitrogen lone pair and oxygen atom.

  • 2D NMR Spectroscopy (NOESY/ROESY): This is the most reliable method for unambiguous assignment. A Nuclear Overhauser Effect (NOE) is observed between protons that are close in space (< 5 Å).

    • Procedure: Acquire a 2D NOESY or ROESY spectrum.

    • Interpretation: Look for a cross-peak between the oxime -OH proton and the α-protons of one of the substituents.

      • An NOE between the -OH and the α-protons of substituent 'R' confirms the Z-isomer (where -OH and 'R' are syn).

      • An NOE between the -OH and the α-protons of substituent 'R'' confirms the E-isomer (where -OH and 'R'' are syn).

  • Computational Chemistry: When only one isomer is available or NMR data is ambiguous, quantum mechanics-based NMR calculations can be a powerful tool.[5]

    • Methodology: Methods like DP4+ analysis compare the experimentally measured NMR shifts (¹H and ¹³C) to the shifts predicted for the E and Z structures calculated via Density Functional Theory (DFT). The structure with the better statistical correlation is the correct one.[5]

Workflow for E/Z Isomer Characterization

This diagram illustrates the systematic process for identifying and assigning oxime stereoisomers.

G cluster_confirm Isomer Confirmation start Crude Product nmr_1h Acquire ¹H NMR start->nmr_1h single_set Single Set of Signals nmr_1h->single_set double_set Duplicate Signals Observed single_set->double_set No pure_isomer Likely a Single Isomer single_set->pure_isomer Yes nmr_2d Acquire 2D NOESY/ROESY double_set->nmr_2d interpret_noe Analyze NOE Cross-Peaks (OH ↔ α-protons) nmr_2d->interpret_noe assign Assign E and Z Configurations interpret_noe->assign purify Purify via Chromatography (if necessary) assign->purify pure_isomer->purify final_char Full Characterization purify->final_char

Caption: A logical workflow for the characterization of E/Z oxime isomers.

Section 3: Analytical & Functional Characterization

Once synthesized and structurally confirmed, the purity and functional properties of the oxime must be assessed.

Question 4: My oxime shows poor peak shape (tailing) and variable retention times in reverse-phase HPLC. How can I fix this?

Answer:

This is a common issue related to secondary interactions between the oxime and the HPLC column's stationary phase, or compound instability.

Possible Causes & Solutions:

  • Silanol Interactions: Residual, un-capped silanol groups on the silica backbone of C18 columns are acidic and can interact with the basic nitrogen atom of the oxime, causing peak tailing.

    • Solution 1 (Mobile Phase Modifier): Add a competing base to the mobile phase. A small amount of trifluoroacetic acid (TFA, 0.05-0.1%) will protonate the silanols, minimizing interactions. Alternatively, a basic modifier like ammonium formate can be used with a compatible column.

    • Solution 2 (Column Choice): Use a modern, end-capped column or a column specifically designed for analyzing basic compounds. Phenyl-hexyl or embedded polar group (EPG) phases can also offer different selectivity and improved peak shape.

  • Compound Instability: Oximes can be susceptible to hydrolysis, especially at extreme pH values. If your mobile phase is too acidic or basic, the compound may be degrading on the column.

    • Solution: Check the stability of your compound in the mobile phase composition by incubating a sample and injecting it over time. If degradation is observed, adjust the mobile phase pH to be closer to neutral (pH 6-8), ensuring you use a suitable buffer (e.g., phosphate).

  • Metal Chelation: If your oxime has additional functional groups capable of chelation (e.g., catechols, pyridines), it can interact with trace metals in the HPLC system (frits, stator).

    • Solution: Use a mobile phase containing a weak chelating agent like ethylenediaminetetraacetic acid (EDTA) at a low concentration (~50 µM) to passivate the system.

Question 5: I'm getting an unexpected M-16 or M-17 peak in my mass spectrum (EI or ESI). Is my compound degrading?

Answer:

Loss of 16 (O) or 17 (OH) from the molecular ion is a characteristic fragmentation pattern for oximes and is not necessarily indicative of an impure sample.

Mechanistic Explanation:

  • Electron Impact (EI-MS): In EI-MS, the high energy can induce complex rearrangements. A common pathway involves the loss of an ·OH radical (M-17) or subsequent loss of a hydrogen atom to form a nitrile cation (R-C≡N⁺).

  • Electrospray Ionization (ESI-MS): In ESI-MS, which is a softer ionization technique, this fragmentation is often observed as an in-source decay process, especially if the source conditions (temperature, voltages) are harsh. The protonated oxime can readily lose a molecule of water (M+H - 18) or, less commonly, undergo radical fragmentation.

    • Troubleshooting: To confirm if it's an artifact of the method, soften the ESI source conditions. Reduce the capillary temperature and fragmentor/cone voltage. If the M-16/17 peak intensity decreases relative to the molecular ion, it confirms it is an in-source phenomenon rather than a sample impurity.

Typical MS Fragmentation Summary

FragmentationMass LossCommon Ionization ModeInterpretation
Loss of Hydroxyl RadicalM-17EI, ESICharacteristic loss from the N-OH group.
Loss of WaterM-18ESI (from M+H⁺)Common loss from protonated oxime.
Loss of Oxygen AtomM-16EI, ESICan occur, often followed by rearrangement.
Beckmann RearrangementVariesEI, ESIComplex fragmentation leading to amide fragments.

Section 4: Frequently Asked Questions (FAQs)

Q: What is the best way to store a multifunctional oxime to ensure its long-term stability? A: Oximes are generally stable, but multifunctionality increases the risk of degradation. For long-term storage, keep the compound as a solid, protected from light, at low temperature (-20°C is standard). If it must be stored in solution, use an aprotic solvent like DMSO or DMF and store at -80°C. Avoid aqueous buffers for long-term storage, as hydrolysis can occur.[6]

Q: Can I use IR spectroscopy to confirm the formation of my oxime? A: Yes, IR spectroscopy is a useful qualitative tool. Look for the disappearance of the strong carbonyl (C=O) stretch from your starting material (typically 1680-1750 cm⁻¹) and the appearance of a C=N stretch (approx. 1620-1680 cm⁻¹) and a broad O-H stretch (approx. 3100-3400 cm⁻¹) for the oxime product.

Q: My multifunctional oxime has poor aqueous solubility. How can I improve it for biological assays? A: First, prepare a concentrated stock solution in a water-miscible organic solvent like DMSO. For the final assay, dilute this stock into the aqueous buffer, ensuring the final DMSO concentration is low (typically <1%) to avoid affecting the biological system. If solubility is still an issue, formulation strategies using cyclodextrins or other excipients may be necessary.

Section 5: Key Experimental Protocols

These protocols provide a validated starting point for common characterization experiments.

Protocol 1: General Synthesis & Purification of an Aldoxime

This protocol is adapted from classical methods and is suitable for many aromatic and aliphatic aldehydes.[1][7]

  • Reaction Setup: In a round-bottom flask, dissolve the aldehyde (1.0 eq) in ethanol (approx. 0.5 M). Add hydroxylamine hydrochloride (1.2 eq) followed by pyridine (1.5 eq) or another suitable base like sodium acetate.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate system). The reaction is typically complete within 2-24 hours.

  • Workup: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure to remove most of the ethanol.

  • Extraction: Add water and ethyl acetate to the residue. Separate the organic layer. Wash the organic layer sequentially with 1M HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude oxime.

  • Purification:

    • Recrystallization: If the crude product is a solid, recrystallize from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

    • Column Chromatography: If the product is an oil or impure, purify using silica gel chromatography. Use a solvent system determined by TLC, and consider adding 0.1% triethylamine to the eluent to prevent streaking.

  • Validation: Confirm the structure of the purified product by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: HPLC-UV Method for Purity Assessment

This protocol provides a general method for assessing the purity of a neutral or weakly basic oxime.

  • Instrumentation: HPLC system with UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-17 min: 5% to 95% B

    • 17-20 min: 95% B

    • 20-21 min: 95% to 5% B

    • 21-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 280 nm (or at the λₘₐₓ of your compound).

  • Sample Preparation: Prepare a ~1 mg/mL solution of your oxime in a 1:1 mixture of water:acetonitrile.

  • Analysis: Inject 5-10 µL. Purity is determined by the area percentage of the main peak. The presence of two well-resolved peaks may indicate E/Z isomers.

References

  • Dandia, A., et al. (2011). A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry. Chemistry Central Journal. Available at: [Link]

  • Organic Syntheses Procedure. (2019). Preparation of 1-Indanone Oxime. Organic Syntheses. Available at: [Link]

  • Kaur, J., et al. (2020). Dual acting oximes designed for therapeutic decontamination of reactive organophosphates via catalytic inactivation and acetylcholinesterase reactivation. RSC Advances. Available at: [Link]

  • Recent Advances in the Chemistry of Oximes. (2024). ResearchGate. Available at: [Link]

  • Oxime synthesis by condensation or oxidation. Organic Chemistry Portal. Available at: [Link]

  • Akondi, S., et al. (2022). FDA-Approved Oximes and Their Significance in Medicinal Chemistry. MDPI. Available at: [Link]

  • Cortés, I., & Sarotti, A. M. (2023). E/Z configurational determination of oximes and related derivatives through quantum mechanics NMR calculations: scope and limitations of the leading probabilistic methods. Organic & Biomolecular Chemistry. Available at: [Link]

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Validation & Comparative

A Multi-Dimensional Approach: Validating the Structure of Pentane-2,3,4-trione 3-oxime with 2D NMR

Author: BenchChem Technical Support Team. Date: February 2026

By: A Senior Application Scientist

Introduction: The Challenge of Functional Density

In the realm of organic chemistry and drug development, the unambiguous confirmation of a molecule's structure is the bedrock upon which all further research is built. While seemingly simple, molecules with a high density of functional groups, such as Pentane-2,3,4-trione 3-oxime, present unique analytical challenges. This compound, with its vicinal carbonyl groups and a central oxime functionality, possesses a compact but electronically complex backbone.

One-dimensional (1D) NMR (¹H and ¹³C) provides essential preliminary data, but it often falls short of providing the complete picture. How can we be certain of the precise arrangement of the keto and oxime groups? How do we connect the two terminal methyl groups across a chain of quaternary carbons? Answering these questions requires a more sophisticated, multi-dimensional approach.

This guide provides an in-depth comparison of key two-dimensional (2D) NMR techniques—specifically COSY, HSQC, and HMBC—to demonstrate how they work in concert to provide an irrefutable structural validation of Pentane-2,3,4-trione 3-oxime. We will move beyond a simple recitation of steps to explain the causality behind our experimental choices, offering a field-proven workflow for researchers facing similar analytical hurdles.

The Analytical Strategy: A Logic-Driven Workflow

Our strategy begins with acquiring standard 1D spectra to identify all proton and carbon environments. We then progress through a series of 2D experiments designed to first map direct connections (HSQC) and then build out the complete carbon skeleton through long-range correlations (HMBC).

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 cluster_5 A Sample Preparation (Dissolution in CDCl3) B 1D ¹H NMR (Identify Proton Environments) A->B Acquire 1D Spectra C 1D ¹³C NMR & DEPT-135 (Identify Carbon Environments) A->C Acquire 1D Spectra D HSQC Experiment (Map ¹H to directly attached ¹³C) B->D Establish Direct Connectivity F COSY Experiment (Map ¹H-¹H correlations) B->F Confirm Proton Spin Systems C->D Establish Direct Connectivity E HMBC Experiment (Map long-range ¹H-¹³C correlations) D->E Build Carbon Skeleton G Data Integration & Analysis E->G F->G H Final Structure Validation G->H

Figure 1: A logical workflow for 2D NMR-based structure elucidation.

Experimental Protocols

The following protocols outline the steps for acquiring the necessary NMR data for Pentane-2,3,4-trione 3-oxime on a standard 500 MHz spectrometer.

1. Sample Preparation:

  • Accurately weigh approximately 10-15 mg of the synthesized Pentane-2,3,4-trione 3-oxime.

  • Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a 5 mm NMR tube.

2. 1D NMR Acquisition:

  • ¹H NMR: Acquire a standard proton spectrum. Key parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. A 45° pulse width, a 2-second relaxation delay, and 1024-2048 scans are typically required due to the low natural abundance of ¹³C.

  • DEPT-135: Run a Distortionless Enhancement by Polarization Transfer experiment to differentiate between CH, CH₂, and CH₃ signals (CH/CH₃ positive, CH₂ negative).

3. 2D NMR Acquisition:

  • gCOSY (Gradient Correlation Spectroscopy): Acquire a standard gradient-enhanced COSY spectrum to identify proton-proton couplings.[1][2]

  • gHSQC (Gradient Heteronuclear Single Quantum Coherence): Acquire a phase-sensitive gradient HSQC spectrum. This experiment is optimized to detect one-bond correlations between protons and carbons.[3][4][5]

  • gHMBC (Gradient Heteronuclear Multiple Bond Correlation): Acquire a gradient HMBC spectrum. This is the cornerstone of the analysis for this molecule. The key parameter is the long-range coupling delay, which is typically optimized for a J-coupling of 8-10 Hz to detect 2- and 3-bond correlations.[3][6][7]

Data Interpretation and Structural Assembly

Let us assume the acquisition of the spectra yielded the following (hypothetical but realistic) data.

Table 1: 1D NMR Data for Pentane-2,3,4-trione 3-oxime

NucleusChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
¹H2.35Singlet3HH-1 (CH₃)
2.45Singlet3HH-5 (CH₃)
9.80Broad Singlet1HN-OH
¹³C26.8--C-1 (CH₃)
29.5--C-5 (CH₃)
155.4--C-3 (C=NOH)
197.6--C-4 (C=O)
199.2--C-2 (C=O)

Note: DEPT-135 would confirm C-1 and C-5 as positive signals (CH₃) and all other carbons as absent (quaternary).

Step 1: COSY - Probing for Proton Neighbors

The COSY experiment reveals correlations between protons that are coupled to each other, typically through two or three bonds.[2][5]

Observation: The COSY spectrum shows only diagonal peaks for the signals at 2.35 ppm and 2.45 ppm. There are no off-diagonal cross-peaks.

Interpretation: This is a critical, albeit negative, result. It confirms that the two distinct methyl groups are not coupled to any other protons. They are isolated spin systems, which is consistent with our proposed structure where they are separated by quaternary carbonyl and oxime carbons.

Step 2: HSQC - Linking Protons to their Carbons

The HSQC experiment unambiguously identifies which protons are directly attached to which carbons (one-bond ¹JCH coupling).[4][5][8] This is a highly sensitive technique that provides direct, foundational correlations.[3]

Table 2: Key HSQC Correlations

¹H Signal (δ, ppm)Correlated ¹³C Signal (δ, ppm)Interpretation
2.35 (H-1)26.8 (C-1)The methyl protons at 2.35 ppm are directly bonded to the carbon at 26.8 ppm.
2.45 (H-5)29.5 (C-5)The methyl protons at 2.45 ppm are directly bonded to the carbon at 29.5 ppm.

Interpretation: The HSQC data allows us to definitively link the proton signals to their corresponding carbon signals, creating two distinct methyl "fragments": (¹H: 2.35 / ¹³C: 26.8) and (¹H: 2.45 / ¹³C: 29.5). The remaining three carbon signals at 155.4, 197.6, and 199.2 ppm show no correlations in the HSQC spectrum, confirming their quaternary nature as expected for the C2, C3, and C4 positions.

Step 3: HMBC - Building the Molecular Skeleton

The HMBC experiment is the most powerful tool for this particular structural challenge. It detects correlations between protons and carbons over two and three bonds (²JCH and ³JCH), allowing us to connect the molecular fragments identified previously.[4][7][9] The absence of one-bond correlations in HMBC is a key feature that simplifies the spectrum.[3]

Table 3: Key HMBC Correlations

¹H Signal (δ, ppm)Correlated ¹³C Signals (δ, ppm)Inferred Connectivity (Bonds)
2.35 (H-1) 199.2 (C-2)H-1 to C-2 (²JCH)
155.4 (C-3)H-1 to C-3 (³JCH)
2.45 (H-5) 197.6 (C-4)H-5 to C-4 (²JCH)
155.4 (C-3)H-5 to C-3 (³JCH)

Interpretation and Final Assembly:

  • Connecting the First Fragment: The protons of the first methyl group (H-1 at 2.35 ppm) show a strong two-bond correlation to the carbonyl carbon at 199.2 ppm (C-2) and a weaker three-bond correlation to the oxime carbon at 155.4 ppm (C-3). This definitively establishes the CH₃-C(=O)-C(=NOH) fragment.

  • Connecting the Second Fragment: The protons of the second methyl group (H-5 at 2.45 ppm) show a two-bond correlation to the other carbonyl carbon at 197.6 ppm (C-4) and a crucial three-bond correlation back to the same oxime carbon at 155.4 ppm (C-3). This establishes the C(=NOH)-C(=O)-CH₃ fragment.

  • Validation: The fact that both methyl groups show a 3-bond correlation to the central oxime carbon (C-3) is the final piece of the puzzle. It locks the entire five-carbon chain together and confirms the C2-C3-C4 connectivity. The slight difference in chemical shifts for the two methyl groups (H-1/H-5) and the two carbonyl carbons (C-2/C-4) is expected due to the asymmetric nature of the oxime group (C=NOH).

G C1 H₃C¹ C2 C²=O C1:n->C2:n ²J C3 C³=N-OH C1:n->C3:n ³J C4 C⁴=O C5 C⁵H₃ C5:n->C3:n ³J C5:n->C4:n ²J

Figure 2: Key HMBC correlations confirming the structure of Pentane-2,3,4-trione 3-oxime.

Comparative Guide to 2D NMR Techniques for this Application

TechniquePrimary Role & Information GainedPerformance in This CaseLimitations in This Case
COSY Identifies proton-proton (¹H-¹H) spin systems through 2-3 bond couplings.[5]Essential for Confirmation. The absence of cross-peaks definitively proved the methyl groups were isolated, a key structural feature.Provides no information about the carbon skeleton or connectivity across quaternary centers.
HSQC Maps protons to their directly attached carbons (¹JCH).[4][8]Excellent. Highly sensitive and efficient for assigning the protonated carbons (C-1 and C-5) and confirming the quaternary nature of C-2, C-3, and C-4.Provides no information about atom-to-atom connectivity. It cannot assemble the molecular fragments.
HMBC Reveals long-range (2-3 bond) correlations between protons and carbons.[3][7]Indispensable. This was the only experiment that could connect the isolated methyl fragments to the central quaternary backbone, providing the complete molecular structure.Can be less sensitive than HSQC. The absence of a correlation is not definitive proof of a long distance, as it depends on the magnitude of the J-coupling constant.[3]

Conclusion

The structural validation of Pentane-2,3,4-trione 3-oxime serves as a compelling case study for the power of a multi-technique 2D NMR strategy. While 1D NMR and COSY provided initial clues and constraints, and HSQC efficiently mapped the protonated carbons, it was the HMBC experiment that ultimately pieced the puzzle together. The long-range correlations observed in the HMBC spectrum provided the unambiguous evidence required to connect the entire carbon framework, confirming the precise arrangement of the carbonyl and oxime functionalities. For researchers in drug development and chemical synthesis, mastering this integrated workflow is not merely an academic exercise; it is a crucial competency for ensuring the foundational integrity of their scientific discoveries.

References

  • 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC . (2020). YouTube. Retrieved from [Link]

  • HSQC and HMBC - NMR Core Facility . Columbia University. Retrieved from [Link]

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  • How to use LR-HSQMBC: Observation of very small couplings . JEOL. Retrieved from [Link]

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  • NMR Chemical Shift Values Table . Chemistry Steps. Retrieved from [Link]

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  • 2D NMR Introduction . Chemistry LibreTexts. Retrieved from [Link]

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  • Measuring methods available and examples of their applications 2D HMBC . CEITEC. Retrieved from [Link]

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A Comparative Guide to the Reactivity of Pentane-2,3,4-trione 3-oxime and Structurally Diverse Oximes

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatile Oxime in Modern Chemistry

Oximes (RR'C=N-OH) represent a cornerstone functional group in the landscape of organic chemistry. Their unique structural and electronic properties have positioned them as invaluable intermediates in a vast array of synthetic transformations, ranging from the industrial synthesis of caprolactam for nylon-6 production to their use as sophisticated linkers in polymer chemistry and bioconjugation.[1][2] In the realm of medicinal chemistry and drug development, the oxime moiety is critical, notably in the design of reactivators for acetylcholinesterase inhibited by nerve agents.[3]

The reactivity of an oxime is not monolithic; it is exquisitely tuned by the nature of the substituents attached to the carbon of the C=N double bond. This guide provides an in-depth comparative analysis of Pentane-2,3,4-trione 3-oxime , a fascinating molecule featuring an oxime flanked by two carbonyl groups, against a panel of structurally simpler yet chemically significant oximes: Acetone oxime, Cyclohexanone oxime, and Benzaldehyde oxime. Through this comparison, we will elucidate the profound impact of adjacent electron-withdrawing groups on the reactivity profile of an oxime, offering field-proven insights for researchers, scientists, and drug development professionals.

Pillar 1: Structural Determinants of Oxime Reactivity

The chemical behavior of an oxime is governed by a delicate interplay of steric and electronic factors centered around the C=N-OH framework. Key determinants include:

  • Electronic Effects: Electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) attached to the iminyl carbon modulate the electron density of the C=N bond, influencing its susceptibility to nucleophilic attack and the acidity of the oxime proton.

  • Steric Hindrance: Bulky substituents near the C=N bond can impede the approach of reagents, slowing reaction rates.

  • Stereoisomerism: Most oximes can exist as E/Z (or syn/anti) isomers, which can exhibit differential reactivity, particularly in concerted reactions like the Beckmann rearrangement.[3]

  • N-O Bond Lability: The inherent weakness of the N-O bond makes it susceptible to fragmentation, a property that has been harnessed in modern synthetic chemistry to generate reactive iminyl radicals under photochemical or transition metal-catalyzed conditions.[4]

Pentane-2,3,4-trione 3-oxime (also known as isonitrosoacetylacetone) presents a unique case study.[5] Its structure is distinguished by the powerful inductive and mesomeric electron-withdrawing effects of the two adjacent acetyl groups. This structural feature is the primary driver of its distinct reactivity, which we will explore in comparison to our selected reference oximes.

Caption: Generalized workflow for oxime synthesis.

B. Acidity and Nucleophilicity

The acidity of the oxime's hydroxyl proton dictates its ability to form an oximate anion, a potent nucleophile.

  • Pentane-2,3,4-trione 3-oxime: The powerful electron-withdrawing nature of the flanking carbonyls significantly stabilizes the conjugate base (oximate) through resonance and induction. This renders the oxime proton markedly more acidic than in simple alkyl or aryl oximes. The resulting oximate is a stronger nucleophile, enhancing its reactivity in reactions like O-alkylation.

  • Acetone & Cyclohexanone Oximes: The alkyl groups are weakly electron-donating, resulting in a lower acidity for the oxime proton.

  • Benzaldehyde Oxime: The phenyl group is electron-withdrawing compared to alkyl groups, making benzaldehyde oxime more acidic than acetone oxime, but significantly less so than pentane-2,3,4-trione 3-oxime.

C. Hydrolytic Stability

Hydrolysis regenerates the parent carbonyl and hydroxylamine. Aliphatic oximes are noted to be 100 to 1000 times more resistant to hydrolysis than analogous hydrazones. [3]

  • Pentane-2,3,4-trione 3-oxime: While the C=N bond is electronically polarized, the stability conferred by conjugation with the adjacent carbonyl groups may increase its resistance to hydrolysis under neutral conditions compared to what might be expected from the electron deficiency alone.

  • Acetone & Cyclohexanone Oximes: Exhibit high hydrolytic stability, typical for ketoximes.

  • Benzaldehyde Oxime: Aldoximes are generally more susceptible to hydrolysis than ketoximes, a trend attributed to reduced steric hindrance at the iminyl carbon.

D. The Beckmann Rearrangement

This classic acid-catalyzed reaction transforms ketoximes into amides. [3]The reaction involves the migration of the group anti to the hydroxyl group.

  • Pentane-2,3,4-trione 3-oxime: The substrate is symmetrical with respect to the oxime. The migrating groups are acetyl groups (-COCH₃). The powerful deactivating effect of the carbonyl within the migrating group would be expected to make the Beckmann rearrangement more difficult and require harsher conditions compared to cyclohexanone oxime, where an alkyl group migrates.

  • Cyclohexanone Oxime: This is the canonical example, readily rearranging to form caprolactam, the precursor to Nylon 6. [2]The migration of the alkyl carbon is facile.

  • Acetone Oxime: Rearranges to form N-methylacetamide.

  • Benzaldehyde Oxime: As an aldoxime, it does not undergo a classic Beckmann rearrangement but can be dehydrated to form benzonitrile. [2]

Caption: Mechanism of the Beckmann Rearrangement.

E. N-O Bond Fragmentation and Radical Formation

Modern synthetic methods leverage the lability of the N-O bond to generate iminyl radicals for C-C and C-N bond formation. [4]This can be achieved via single-electron transfer (SET) using photoredox or transition metal catalysts.

  • Pentane-2,3,4-trione 3-oxime: The electron-deficient nature of the C=N bond makes this oxime an excellent candidate for reductive N-O bond cleavage . The resulting iminyl radical would be stabilized by the adjacent carbonyl groups. This suggests a higher reactivity and propensity to engage in radical cyclizations or additions compared to simple alkyl oximes.

  • Acetone & Cyclohexanone Oximes: Can form iminyl radicals, but the lack of stabilizing groups makes the process less favorable than for our title compound.

  • Benzaldehyde Oxime: The aromatic ring provides resonance stabilization to the resulting iminyl radical, making it a viable substrate for such transformations.

Pillar 3: Experimental Data and Protocols

Quantitative kinetic data for direct comparison is often scattered across specialized literature. However, a qualitative comparison based on established chemical principles provides a robust framework for prediction.

Table 1: Comparative Reactivity Summary

Property/ReactionPentane-2,3,4-trione 3-oximeAcetone OximeCyclohexanone OximeBenzaldehyde Oxime
Parent Carbonyl Reactivity Very High (Activated)ModerateHigh (Ring Strain)High (Aldehyde)
Oxime Proton (O-H) Acidity HighLowLowModerate
Beckmann Rearrangement Difficult (Deactivated Migrating Group)FacileVery FacileN/A (Forms Nitrile)
Susceptibility to Reductive N-O Cleavage High (Stabilized Radical)ModerateModerateHigh (Stabilized Radical)
Hydrolytic Stability Moderate-HighHighHighModerate
Exemplary Protocol: General Synthesis of Oximes

This protocol is a generalized method adaptable for the synthesis of the discussed oximes, based on common laboratory procedures. [6][7] Objective: To synthesize an oxime from its corresponding carbonyl compound.

Materials:

  • Aldehyde or Ketone (1.0 eq)

  • Hydroxylamine hydrochloride (NH₂OH·HCl) (1.1 - 1.5 eq)

  • Base (e.g., Sodium acetate, Pyridine, or Sodium hydroxide) (1.1 - 1.5 eq)

  • Solvent (e.g., Ethanol, Water, or a mixture)

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve the carbonyl compound in the chosen solvent (e.g., 5-10 mL of ethanol per gram of carbonyl).

  • Hydroxylamine Addition: In a separate beaker, prepare a solution of hydroxylamine hydrochloride and the base in a minimal amount of water or ethanol. Causality Note: The base is crucial to liberate free hydroxylamine (NH₂OH) from its hydrochloride salt, as the free amine is the active nucleophile.

  • Reaction: Add the hydroxylamine solution to the stirring carbonyl solution at room temperature. The reaction may be mildly exothermic.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). The disappearance of the carbonyl spot and the appearance of a new, typically more polar, oxime spot indicates reaction completion. Reactions can take from 30 minutes to several hours. For less reactive ketones, gentle heating (40-60 °C) may be required. [7]5. Workup and Isolation:

    • Once the reaction is complete, cool the mixture in an ice bath. The oxime product, which is often a solid, may precipitate. [2] * If precipitation occurs, collect the solid by vacuum filtration, wash with cold water, and dry.

    • If the product remains in solution, pour the reaction mixture into a larger volume of cold water and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude oxime.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water or hexanes/ethyl acetate).

Self-Validation: The identity and purity of the synthesized oxime should be confirmed by measuring its melting point and comparing it to the literature value, and by spectroscopic analysis (¹H NMR, ¹³C NMR, IR). Infrared spectroscopy is particularly useful for confirming the presence of O-H (~3600 cm⁻¹), C=N (~1665 cm⁻¹), and N-O (~945 cm⁻¹) stretches. [3][6]

Conclusion and Outlook

This guide demonstrates that the reactivity of Pentane-2,3,4-trione 3-oxime is profoundly influenced by its unique molecular architecture. The presence of two flanking carbonyl groups imparts:

  • Enhanced Acidity: Making it a superior precursor for generating nucleophilic oximates.

  • Altered Rearrangement Profile: Rendering the Beckmann rearrangement more challenging compared to simple alkyl ketoximes.

  • Heightened Susceptibility to Radical Formation: Positioning it as a promising substrate for modern SET-based synthetic methodologies.

In contrast, acetone oxime and cyclohexanone oxime serve as benchmarks for standard aliphatic ketoxime reactivity, while benzaldehyde oxime introduces the electronic effects of an aromatic system and the distinct behavior of aldoximes. For the drug development professional, the multifunctionality of Pentane-2,3,4-trione 3-oxime—possessing two carbonyls and a highly tunable oxime—makes it a powerful and versatile building block for constructing complex nitrogen-containing heterocyclic scaffolds, which are privileged structures in medicinal chemistry. Understanding these comparative reactivities is paramount for designing efficient synthetic routes and unlocking the full potential of this remarkable class of compounds.

References

  • Wikipedia. (n.d.). 2,3,4-Pentanetrione. Retrieved from [Link]

  • G. A. Dilman, A. D. (2017). Metal-Involving Synthesis and Reactions of Oximes. Chemical Reviews, ACS Publications. Retrieved from [Link]

  • Wikipedia. (n.d.). Oxime. Retrieved from [Link]

  • Musacchio, A. J., & Stephenson, C. R. (2022). Reactivity of oximes for diverse methodologies and synthetic applications. Nature Reviews Chemistry. Retrieved from [Link]

  • Zarei, A., et al. (2012). Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid. Oriental Journal of Chemistry. Retrieved from [Link]

  • BYJU'S. (n.d.). Oximes. Retrieved from [Link]

  • ChemBK. (2024). 2,3,4-Pentanetrione, 3-oxime. Retrieved from [Link]

  • Lunn, J. D., & Emrick, T. (2014). Oximes as Reversible Links in Polymer Chemistry: Dynamic Macromolecular Stars. Polymer Chemistry. Retrieved from [Link]

  • Britannica. (n.d.). Oxime. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of the reported methods for synthesis of oxime with the.... Retrieved from [Link]

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A Comparative Guide to Pentane-2,3,4-trione 3-oxime and Diacetylmonoxime in Analytical Assays for Urea Determination

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of urea is a critical parameter in numerous fields, from clinical diagnostics to environmental monitoring and agricultural science.[1] Direct colorimetric methods, which involve the condensation of urea with an α-dione or related compound in a strongly acidic medium, are widely employed due to their simplicity and reliability.[2] Among the various reagents used, diacetylmonoxime (DAM) has been a long-standing choice. However, pentane-2,3,4-trione 3-oxime has emerged as a noteworthy alternative. This guide provides an in-depth, objective comparison of these two reagents, supported by experimental data and protocols, to assist researchers in selecting the optimal reagent for their specific analytical needs.

The Underpinning Chemistry: A Tale of Two Oximes

Both pentane-2,3,4-trione 3-oxime and diacetylmonoxime are α-dione monoximes that react with urea and other guanidino compounds under acidic conditions to produce colored products.[3][4] The fundamental reaction involves the condensation of the urea molecule with the diketone functionality of the reagent. This initial reaction is followed by a series of acid-catalyzed steps, including dehydration and oxidation, ultimately leading to the formation of a colored chromophore. The intensity of this color is directly proportional to the concentration of urea in the sample, allowing for spectrophotometric quantification.[5]

Diacetylmonoxime (DAM) , also known as 2,3-butanedione monoxime, has been utilized for urea determination since 1939.[6] The reaction with urea in the presence of strong acids like sulfuric and phosphoric acid yields a chromophore with an absorption maximum typically around 520-530 nm.[1][5] To enhance sensitivity and color stability, the reaction is often carried out in the presence of an oxidizing agent, such as ferric ions, and a color-intensifying agent like thiosemicarbazide.[3]

Pentane-2,3,4-trione 3-oxime , also referred to as isonitrosoacetylacetone, is a structurally related compound with a three-carbonyl group chain where the central carbonyl is oximated.[7] Its reaction with urea follows a similar principle to that of DAM, resulting in the formation of a colored product suitable for colorimetric analysis.

Head-to-Head Comparison: Performance in Analytical Assays

The choice between pentane-2,3,4-trione 3-oxime and diacetylmonoxime hinges on several key performance parameters. The following table summarizes these critical aspects based on available data.

Parameter Pentane-2,3,4-trione 3-oxime Diacetylmonoxime (DAM) References
Sensitivity Potentially higher due to the presence of an additional carbonyl group, which may enhance reactivity.Good, with a typical lower limit of detection around 440 µM in some protocols.[3][8]
Specificity Reacts with urea and other guanidino compounds.Reacts with urea, citrulline, and other uredio compounds. Interference from citrulline is often negligible in samples like wastewater due to significant concentration differences.[1][3]
Reaction Conditions Requires strong acid and heat.Requires strong acid (e.g., sulfuric and phosphoric acid) and heating to 100°C for color development.[5]
Chromophore Stability Good, but can be influenced by reaction conditions.Color stability is generally good, especially with the addition of stabilizing agents like thiosemicarbazide.[1][3]
Linearity Exhibits a linear relationship between absorbance and concentration over a defined range.Demonstrates a linear relationship from approximately 0.4 to 5.0 mM urea in established protocols.[3][9]
Reagent Stability Stable at room temperature, but can decompose under high temperature or light. Soluble in water and organic solvents.Reagents are generally stable, allowing for repeatable results.[1][10]

Causality Behind Experimental Choices: The "Why" of the Protocol

The protocols for both reagents share a common foundation: the need for a harsh chemical environment to drive the condensation reaction. The use of strong acids, such as sulfuric and phosphoric acid, serves multiple purposes. Firstly, they act as catalysts for the initial condensation of urea with the diketone. Secondly, they facilitate the subsequent dehydration and rearrangement steps that are crucial for chromophore formation. The high temperature, typically a boiling water bath, provides the necessary activation energy for the reaction to proceed at a practical rate.[5]

The inclusion of additives in the diacetylmonoxime assay is a prime example of protocol optimization based on mechanistic understanding. Thiosemicarbazide is added to enhance the sensitivity of the assay.[6] Ferric ions (from ferric chloride) act as an oxidizing agent, which is essential for the final color-forming step.[1] These additions are not merely empirical "tweaks" but are grounded in the chemical transformations required to generate a stable and intensely colored product.

Experimental Protocols: A Self-Validating System

The trustworthiness of an analytical method relies on a robust and well-defined protocol. Below are detailed, step-by-step methodologies for urea determination using both pentane-2,3,4-trione 3-oxime and diacetylmonoxime.

Protocol 1: Urea Determination using Diacetylmonoxime (DAM)

This protocol is adapted from established methods for the colorimetric determination of urea.[3][5]

1. Reagent Preparation:

  • Acid Reagent: Carefully add 44 mL of concentrated sulfuric acid and 66 mL of 85% orthophosphoric acid to deionized water. Add 1.6 g of cadmium sulfate and 50 mg of thiosemicarbazide. Bring the final volume to 500 mL with deionized water.
  • Diacetylmonoxime Solution: Dissolve 2 g of diacetylmonoxime in deionized water and bring the final volume to 500 mL.
  • Color Reagent: Mix equal volumes of the Acid Reagent and the Diacetylmonoxime Solution. This reagent should be prepared fresh.
  • Urea Standard Solutions: Prepare a stock solution of urea (e.g., 100 mM) in deionized water. From this stock, prepare a series of working standards with concentrations ranging from 0.5 mM to 5 mM.

2. Sample Preparation:

  • For biological fluids containing proteins, deproteinization is necessary. Add 1 mL of 5% trichloroacetic acid (TCA) to 50 µL of the sample (e.g., serum).[5]
  • Mix well and centrifuge at high speed (e.g., 3000 x g) for 5 minutes to pellet the precipitated proteins.[5]
  • Use the clear supernatant for the assay.

3. Assay Procedure:

  • Label test tubes for blank, standards, and samples.
  • To each tube, add 3 mL of the Color Reagent.
  • Add 0.1 mL of deionized water to the blank tube.
  • Add 0.1 mL of the respective urea standard solutions to the standard tubes.
  • Add 0.1 mL of the deproteinized sample supernatant to the sample tubes.
  • Mix the contents of each tube thoroughly.
  • Incubate all tubes in a boiling water bath (100°C) for exactly 15 minutes.[5]
  • Cool the tubes in a beaker of cold water for 5 minutes.
  • Measure the absorbance of the standards and samples against the blank at 520-530 nm using a spectrophotometer.[1][5]

4. Data Analysis:

  • Construct a standard curve by plotting the absorbance of the standards against their known concentrations.
  • Determine the concentration of urea in the samples by interpolating their absorbance values on the standard curve.
Protocol 2: Urea Determination using Pentane-2,3,4-trione 3-oxime

The protocol for pentane-2,3,4-trione 3-oxime is analogous to the DAM method, leveraging the same chemical principles.

1. Reagent Preparation:

  • Acid Reagent: Prepare as described in the DAM protocol.
  • Pentane-2,3,4-trione 3-oxime Solution: Prepare a solution of pentane-2,3,4-trione 3-oxime in deionized water at a concentration equivalent to the DAM solution (e.g., 4 g/L).
  • Color Reagent: Mix equal volumes of the Acid Reagent and the Pentane-2,3,4-trione 3-oxime Solution.
  • Urea Standard Solutions: Prepare as described in the DAM protocol.

2. Sample Preparation:

  • Follow the same deproteinization procedure as in the DAM protocol.

3. Assay Procedure:

  • Follow the same steps for setting up the blank, standards, and samples as in the DAM protocol, substituting the DAM Color Reagent with the Pentane-2,3,4-trione 3-oxime Color Reagent.
  • Incubate and cool the tubes as described previously.
  • Measure the absorbance at the wavelength of maximum absorbance for the specific chromophore formed (this should be determined experimentally, but is expected to be in a similar range to the DAM product).

4. Data Analysis:

  • Analyze the data as described in the DAM protocol.

Visualizing the Chemistry and Workflow

To better understand the underlying processes, the following diagrams illustrate the reaction mechanism and the experimental workflow.

ReactionMechanism cluster_conditions Reaction Conditions Urea Urea CondensationProduct Initial Condensation Product Urea->CondensationProduct AlphaDione α-Dione Monoxime (DAM or Pentanetrione Oxime) AlphaDione->CondensationProduct Acid Strong Acid (H+) Heat Heat (Δ) Dehydration Dehydration & Rearrangement CondensationProduct->Dehydration H+, Δ Chromophore Colored Chromophore Dehydration->Chromophore Oxidation

Caption: Generalized reaction mechanism for urea determination.

ExperimentalWorkflow start Start reagent_prep 1. Prepare Reagents (Acid, Oxime, Standards) start->reagent_prep sample_prep 2. Prepare Samples (Deproteinization if needed) reagent_prep->sample_prep assay_setup 3. Set up Assay (Blank, Standards, Samples) sample_prep->assay_setup incubation 4. Incubate (Boiling Water Bath) assay_setup->incubation cooling 5. Cool Tubes incubation->cooling measurement 6. Measure Absorbance cooling->measurement analysis 7. Analyze Data (Standard Curve) measurement->analysis end End analysis->end

Caption: Standard experimental workflow for colorimetric urea assay.

Conclusion and Recommendations

Both pentane-2,3,4-trione 3-oxime and diacetylmonoxime are effective reagents for the colorimetric determination of urea. Diacetylmonoxime is a well-established and thoroughly documented reagent with a long history of use.[6] Its performance characteristics are well-understood, and optimized protocols are readily available.[3][5]

Pentane-2,3,4-trione 3-oxime, while less commonly cited in the context of routine urea assays, presents a viable alternative. Its structural similarity to DAM suggests comparable reactivity, and the presence of an additional carbonyl group could potentially offer advantages in terms of sensitivity or reaction kinetics. However, more extensive comparative studies are needed to definitively establish its superiority over DAM in specific applications.

For researchers seeking a reliable and well-validated method, diacetylmonoxime remains the "gold standard." For those in methods development or seeking to optimize assays for specific matrices, pentane-2,3,4-trione 3-oxime is a promising candidate worthy of investigation. The choice between the two will ultimately depend on the specific requirements of the assay, including the desired sensitivity, the nature of the sample matrix, and the availability of the reagents.

References

  • Langenfeld NJ, Payne LE, Bugbee B (2021) Colorimetric determination of urea using diacetyl monoxime with strong acids. PLoS ONE 16(11): e0259760. [Link]

  • Fearon, W. R. (1939). The carbamido diacetyl reaction: a test for citrulline. Biochemical Journal, 33(6), 902–907.
  • Langenfeld, N. J., Payne, L. E., & Bugbee, B. (2021). Colorimetric determination of urea using diacetyl monoxime with strong acids. PLOS ONE, 16(11), e0259760. [Link]

  • 2,3,4-Pentanetrione, 3-oxime - ChemBK. (2024). ChemBK. [Link]

  • Diacetyl Monoxime (DAM) Method for Estimation of Urea. (2021). LaboratoryTests.org. [Link]

  • 2,3,4-Pentanetrione. (n.d.). In Wikipedia. Retrieved January 24, 2026, from [Link]

  • Langenfeld, N. J., Payne, L. E., & Bugbee, B. (2021). Colorimetric determination of urea using diacetyl monoxime with strong acids. PLOS ONE, 16(11), e0259760. [Link]

  • Natelson, S., Scott, M. L., & Beffa, C. (1951). A rapid method for the estimation of urea in biologic fluids by means of the reaction of diacetyl monoxime and urea.
  • The diacetylmonoxime assay of urea, its application to the assay of diacetylmonoxime and a comparison with other methods for the analysis of diacetylmonoxime. (1987). Journal of Applied Toxicology, 7(3), 185–191.
  • Langenfeld, N. J., Payne, L. E., & Bugbee, B. (2021). Colorimetric determination of urea using diacetyl monoxime with strong acids. PLOS ONE, 16(11), e0259760. [Link]

  • Development and validation of two analytical methods for urea determination in compound feed, including pet food, and yeast using highperformance liquid chromatography coupled with fluorescence detection and tandem mass spectrometry. (2021). Food Additives & Contaminants: Part A, 38(5), 785–797.
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  • Pellá, M. C. G., Simão, A. R., Valderrama, P., & Rubira, A. F. (2023). A conventional and chemometric analytical approach to solving urea determination with accuracy and precision. Analytical Methods, 15(16), 2016–2029.
  • Butler, A. R. (1975). Mechanistic studies in the chemistry of urea. Part I. Reaction with pentane-2,4-dione (acetylacetone). Journal of the Chemical Society, Perkin Transactions 2, (8), 853–857.
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  • Synthesis and evaluation of 3,4,5-trisubstituted triazoles as G protein-biased kappa opioid receptor agonists. (2022). European Journal of Medicinal Chemistry, 238, 114467.
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  • Butler, A. R., & Hussain, I. (1980). Mechanistic studies in the chemistry of urea. Part 8. Reactions of urea, 1-methylurea, and 1,3-dimethylurea with some acyloins and butane-2,3-dione (diacetyl) in acid solution. Journal of the Chemical Society, Perkin Transactions 2, (2), 262–267.
  • Synthesis of a Potential Antituberculosis Drug from the Plant Piper Sanctum. (2023).
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Sources

A Comparative Guide to the Biological Activity of Pentane-2,3,4-trione and its 3-Oxime Derivative

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Tale of Two Carbonyls

In the landscape of medicinal chemistry and drug development, the modification of a lead compound's functional groups is a cornerstone of optimizing biological activity. The conversion of a ketone to an oxime represents a subtle yet profound structural alteration that can dramatically influence a molecule's interaction with biological systems. This guide provides an in-depth comparison of the biological activities of Pentane-2,3,4-trione, a simple linear trione, and its derivative, Pentane-2,3,4-trione 3-oxime.

Pentane-2,3,4-trione (also known as dimethyl triketone) is a highly reactive tricarbonyl compound.[1][2] Its contiguous ketone groups create a highly electrophilic center, making it a versatile precursor for synthesizing nitrogen-containing heterocycles, some of which have shown potential antimicrobial properties.[3] The introduction of a hydroxylamine at the C3 position to form Pentane-2,3,4-trione 3-oxime (also called isonitrosoacetylacetone) fundamentally alters the electronic and steric properties of the molecule.[4][5] This guide will explore the known and extrapolated biological activities of these two compounds, supported by data from related chemical structures and detailed experimental protocols for direct validation.

The core hypothesis is that the oximation of the central ketone in Pentane-2,3,4-trione enhances and diversifies its biological potential. Oximes are a well-established class of compounds with a broad spectrum of activities, including antimicrobial, antioxidant, anti-inflammatory, and enzyme-inhibiting properties.[6]

Comparative Analysis of Biological Activity

Direct, side-by-side experimental data for these specific compounds is sparse in the public literature. However, by examining analogous structures and the well-documented effects of α-dicarbonyls versus their oxime derivatives, we can construct a robust comparative framework.

Antimicrobial Activity: A Shift in Potency and Spectrum

The antimicrobial potential of α-dicarbonyl compounds is well-documented. Their mechanism is often attributed to the reaction with arginine residues in microbial enzymes, leading to the blockage of essential metabolic pathways.[7] However, this reactivity can be indiscriminate and pH-dependent.

A seminal study on diacetyl (a related α-dicarbonyl) and its oxime derivatives provides a powerful analogue. The study found that while diacetyl itself inhibited 28 of 40 microorganisms at pH 6, its efficacy dropped significantly at pH 8.[7] In stark contrast, diacetylmonoxime and diacetyldioxime were more effective antimicrobial agents than diacetyl and, crucially, their activity was less affected by changes in pH.[7] This suggests that the oxime functional group confers greater stability and potency.

Based on this principle, we can extrapolate a similar relationship for our target compounds.

Table 1: Extrapolated Antimicrobial Activity Comparison

FeaturePentane-2,3,4-trione (Parent Trione)Pentane-2,3,4-trione 3-oxime (Oxime Derivative)Rationale & Causality
Potency ModerateLikely HigherThe oxime group increases the molecule's stability and can enhance interactions with microbial targets through hydrogen bonding. It reduces the non-specific reactivity of the central carbonyl.
pH Sensitivity Likely HighLikely LowThe oxime is less susceptible to pH-driven degradation compared to the vicinal tricarbonyl moiety, leading to more consistent activity across different biological environments.[7]
Spectrum Broad, but potentially favoring gram-negative bacteria and yeasts (similar to diacetyl).[7]Potentially broader or shifted. Oximes have been shown to be effective against a wide range of bacteria and fungi.[6][8]The change in polarity and hydrogen bonding capability can alter cell wall penetration and target enzyme affinity.
Enzyme Inhibition: The Cholinesterase Reactivator Potential

One of the most significant and widely studied biological roles of oximes is their ability to reactivate acetylcholinesterase (AChE) that has been inhibited by organophosphates.[9] The oxime group acts as a potent nucleophile that displaces the phosphate group from the serine residue in the active site of AChE, thereby restoring its function.[10][11]

  • Pentane-2,3,4-trione , as a trione, lacks the specific chemical moiety required for this reactivation mechanism. It is not expected to function as a cholinesterase reactivator.

  • Pentane-2,3,4-trione 3-oxime , by virtue of its oxime group, possesses the structural requirements to potentially act as an AChE reactivator.[12][13] While its efficacy would need to be determined experimentally, it belongs to a class of compounds known for this activity.

This represents a clear, qualitative difference in the biological activity profile, opening a therapeutic application for the oxime that is absent for the parent trione.

Cytotoxicity and Anticancer Potential

While specific data is unavailable for these exact compounds, many oxime derivatives have demonstrated cytotoxic effects against various cancer cell lines.[6] The mechanism often involves inducing apoptosis or inhibiting key kinases.[14] The parent trione, due to its high reactivity, might also exhibit cytotoxicity, but likely through a less specific mechanism of oxidative stress or non-specific alkylation of cellular components.

An evaluation using a standard cytotoxicity assay, such as the MTT assay, is essential to determine the 50% inhibitory concentration (IC50) for each compound against relevant cancer cell lines.[15][16]

Structure-Activity Relationship: The "Why" Behind the Difference

The conversion of the central ketone in Pentane-2,3,4-trione to an oxime introduces several key changes that underpin the divergence in biological activity.

  • Electronic Effects: The N-OH group of the oxime is an electron-donating group, which reduces the electrophilicity of the adjacent carbonyl carbons compared to the highly electrophilic central carbonyl of the parent trione. This modulates reactivity, making the oxime less prone to non-specific reactions and potentially more specific in its biological targeting.

  • Hydrogen Bonding: The hydroxyl group of the oxime can act as both a hydrogen bond donor and acceptor. This capability is absent in the parent trione's central ketone. This allows for more specific and potentially stronger interactions with the active sites of target enzymes or receptors.

  • Stereochemistry: The C=N double bond of the oxime introduces geometric isomerism (E/Z configurations), which can be critical for precise binding to a biological target.[14] This adds a layer of structural complexity and potential for stereospecific activity that the parent trione lacks.

G cluster_0 Pentane-2,3,4-trione cluster_1 Pentane-2,3,4-trione 3-oxime a CH₃-C(=O)- C(=O) -C(=O)-CH₃ b Highly Electrophilic Center a:f1->b High Reactivity Non-specific Alkylation Transformation Oximation (Addition of -NOH) b->Transformation c CH₃-C(=O)- C(=N-OH) -C(=O)-CH₃ d Reduced Electrophilicity H-Bonding Capability Stereoisomerism c:f1->d Modulated Reactivity Target Specificity Transformation->d

Caption: Workflow for the Agar Well Diffusion Assay.

Protocol 2: Comparative Cytotoxicity Assessment (MTT Assay)

This colorimetric assay is a standard for assessing the cytotoxic effect of a compound on cultured cancer cell lines.

Causality: The assay measures the metabolic activity of cells. Viable cells contain mitochondrial reductase enzymes that convert the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed a 96-well plate with a cancer cell line (e.g., HeLa, MCF-7) at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of both the trione and the oxime in the cell culture medium. Replace the old medium in the wells with the medium containing the various concentrations of the test compounds. Include untreated cells as a control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the purple formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against compound concentration to determine the IC50 value (the concentration required to inhibit 50% of cell growth).

Conclusion and Future Directions

While Pentane-2,3,4-trione serves as a reactive chemical building block, its biological profile is likely limited by non-specific reactivity. The conversion to Pentane-2,3,4-trione 3-oxime is a critical chemical modification that unlocks a wider and more specific range of biological activities. The oxime derivative is predicted to have superior antimicrobial properties with lower pH sensitivity and introduces the potential for novel activities such as cholinesterase reactivation.

This guide provides the scientific rationale and the necessary experimental frameworks to directly test these hypotheses. Future research should focus on executing these comparative assays to generate quantitative data (MIC, IC50 values) and exploring the oxime's potential as a lead compound in antimicrobial or neuroprotective drug discovery programs.

References

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A Comparative Guide to the Structure-Activity Relationship (SAR) of Pentanetrione Oxime Analogs as Novel Cholinesterase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for pentanetrione oxime analogs, a promising but underexplored class of compounds with potential applications in neurodegenerative diseases and as antidotes to nerve agents. Given the limited direct research on this specific scaffold, this document synthesizes data from structurally related α-dicarbonyl and α-keto-oxime analogs to build a predictive SAR model. We will explore the key structural motifs that govern biological activity, compare their potential performance against existing compounds, and provide detailed experimental protocols for their evaluation.

Introduction: The Therapeutic Potential of Oximes

Oxime-containing compounds are of significant interest in medicinal chemistry, primarily for their ability to reactivate acetylcholinesterase (AChE) that has been inhibited by organophosphorus (OP) nerve agents or pesticides.[1][2] The nucleophilic oxime group can displace the phosphate moiety from the serine residue in the AChE active site, thereby restoring its normal function in hydrolyzing the neurotransmitter acetylcholine.[2] Beyond this, modifications of the oxime scaffold have led to the development of inhibitors for various enzymes and antagonists for receptors, indicating a broad therapeutic potential.[3][4]

While pyridinium oximes like pralidoxime (2-PAM) are used clinically, their efficacy is limited, particularly their poor ability to cross the blood-brain barrier (BBB) due to their permanent positive charge.[1][5] This has spurred the search for novel, uncharged, or more lipophilic oxime structures that can offer improved pharmacokinetic and pharmacodynamic profiles.[1][6] Pentanetrione oxime analogs, derived from the simple linear triketone 2,3,4-pentanetrione, represent a novel and unexplored scaffold in this area.[7] This guide will build a foundational SAR understanding for this class of molecules.

The Core Pharmacophore and SAR of Related Analogs

To predict the SAR of pentanetrione oximes, we must first understand the established principles from simpler, related molecules. The key pharmacophoric element is the oxime (-C=N-OH) group, whose nucleophilicity is central to its biological activity.

Key Structural Insights from Related Compounds:
  • The Oxime Group: The geometry (syn/anti isomers) and acidity (pKa) of the oxime hydroxyl group are critical. For AChE reactivation, the oximate anion is the active nucleophile. Modifications that stabilize this anion can enhance activity. Furthermore, introducing polar groups on the oxime can improve binding affinity in some systems.[3]

  • Adjacent Carbonyl Groups: The presence of adjacent carbonyl groups, as in diacetyl monoxime (a butanetrione oxime derivative), influences the electronic properties of the oxime. These electron-withdrawing groups can increase the acidity of the oxime proton, potentially increasing the concentration of the active oximate anion at physiological pH.

  • Lipophilicity and Chain Length: In pyridinium oximes, increasing lipophilicity by adding alkyl linkers (4-5 carbons being most effective) and phenoxy groups was shown to enhance BBB penetration.[6] This strategy aims to counterbalance the charge of a quaternary ammonium group, a feature that could be adapted for pentanetrione oxime analogs to improve their drug-like properties.[6]

  • Aromatic and Heterocyclic Moieties: The introduction of aromatic or heterocyclic rings can establish key binding interactions within an enzyme's active site, such as π-π stacking or hydrogen bonding. For instance, quinoxaline derivatives have shown potent AChE inhibitory activity in the low micromolar to nanomolar range.[8] The pentanetrione scaffold can be readily cyclized with reagents like o-phenylenediamine to form such heterocyclic structures.[7]

Predictive SAR for Pentanetrione Oxime Analogs

Based on the principles above, we can construct a hypothetical SAR model for pentanetrione oxime analogs. The core structure allows for modifications at several key positions, as illustrated below.

Caption: Key modification points on the pentanetrione oxime scaffold.

Hypothesized Effects of Structural Modifications:
PositionModification TypePredicted Impact on Activity & PropertiesRationale
R1, R2 Small Alkyl Groups (e.g., -CH₃)Baseline activity.Maintains a compact structure similar to diacetyl monoxime.
Bulky/Lipophilic Groups (e.g., -tBu, -Ph)Increased binding affinity (lower IC₅₀), but potential decrease in solubility.Hydrophobic groups can engage with non-polar pockets in the enzyme active site.
Heterocyclic Rings (e.g., Pyridyl, Thienyl)Potentially high potency and improved selectivity. Can introduce specific H-bonding.Heterocycles are common in potent AChE inhibitors and can provide key interactions with active site residues.[8][9]
Oxime Mono-oxime vs. Di-oximeDi-oximes may offer multiple interaction points or enhanced nucleophilicity.Two oxime groups could chelate metal ions or provide two points for reactivation.
R3 H (Standard Oxime)Standard for AChE reactivation.The hydroxyl proton is crucial for forming the active nucleophilic oximate.
Alkyl Ethers (-OR')Inactivates reactivation potential but may enhance inhibitory activity.Blocks the formation of the oximate. The resulting molecule would be evaluated as a reversible inhibitor, not a reactivator.
Backbone Cyclization (e.g., forming a quinoxaline)Creates rigid, potent inhibitors.[7]Planar heterocyclic systems often bind strongly to the AChE active site gorge.[8]

Comparative Performance Analysis

This section compares the predicted profile of pentanetrione oxime analogs with established and emerging cholinesterase modulators.

Compound ClassTypical Potency (IC₅₀/Kᵢ)Key AdvantagesKey Disadvantages
Pralidoxime (2-PAM) AChE ReactivatorClinically used standard.Quaternary charge limits BBB penetration; ineffective against some nerve agents.[5]
Quinoxaline Derivatives 0.077 to 50 µM (AChE Inhibition)[8]High potency; good predicted drug-likeness and BBB permeation.[8]Primarily inhibitors, not reactivators.
Benzimidazole-Oxazole Hybrids 0.10 to 12.6 µM (AChE Inhibition)[9]Multi-target potential; high potency.Complex synthesis.[9]
Predicted Pentanetrione Oxime Analogs Hypothetical: Low µM to high nMSimple, tunable scaffold; potentially uncharged for better BBB penetration; can be converted to potent heterocyclic inhibitors.Lack of experimental data; potential for metabolic instability due to multiple carbonyls.

Key Experimental Protocols

To validate the SAR hypotheses, a systematic approach involving synthesis, in vitro screening, and computational modeling is required.[10]

A. General Synthesis of a Pentanetrione Oxime Analog

This protocol describes a plausible route for synthesizing a simple pentanetrione mono-oxime.

  • Starting Material: Begin with 2,3,4-pentanetrione.

  • Oximation Reaction:

    • Dissolve 1 equivalent of 2,3,4-pentanetrione in ethanol.

    • Add 1.1 equivalents of hydroxylamine hydrochloride (NH₂OH·HCl) and 1.2 equivalents of a base (e.g., sodium acetate or pyridine).

    • Stir the reaction mixture at room temperature for 4-6 hours. The reaction selectively forms the oxime at the central C3 ketone due to its higher electrophilicity compared to the terminal C2 and C4 ketones.

  • Monitoring: Track the reaction progress using Thin Layer Chromatography (TLC).

  • Workup and Purification:

    • Once the reaction is complete, remove the solvent under reduced pressure.

    • Add water and extract the product with an organic solvent like ethyl acetate.

    • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it.

    • Purify the crude product using column chromatography on silica gel.

  • Characterization: Confirm the structure of the final compound using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and High-Resolution Mass Spectrometry (HRMS).[11]

B. In Vitro AChE Activity Assay (Ellman's Method)

This colorimetric assay is the gold standard for measuring AChE activity and its inhibition or reactivation.[11]

  • Reagent Preparation:

    • Phosphate Buffer (0.1 M, pH 8.0).

    • AChE solution (from electric eel or human recombinant).

    • DTNB (Ellman's reagent) solution.

    • Substrate: Acetylthiocholine iodide (ATCI).

    • Test compound (pentanetrione oxime analog) dissolved in a suitable solvent (e.g., DMSO).

  • Inhibition Assay Protocol:

    • In a 96-well plate, add phosphate buffer, DTNB solution, and varying concentrations of the test compound.

    • Add the AChE enzyme solution to each well and incubate for 15 minutes at 37°C.

    • Initiate the reaction by adding the ATCI substrate.

    • Measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader. The rate of color change is proportional to enzyme activity.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound compared to a control (no inhibitor).

    • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) by plotting percent inhibition against the logarithm of the inhibitor concentration.

C. SAR Study Workflow

The systematic evaluation of analogs follows a well-defined workflow to establish a robust SAR.

Sources

A Comparative Guide to the Cross-Validation of Analytical Methods for Pentane-2,3,4-trione 3-oxime

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Pentane-2,3,4-trione 3-oxime and the Imperative for Rigorous Analytical Validation

Pentane-2,3,4-trione 3-oxime, a key organic intermediate, plays a pivotal role in the synthesis of various pharmaceutical and specialty chemical products.[1] Its purity and concentration are critical quality attributes that directly impact the safety, efficacy, and stability of the final drug substance. Consequently, the development and validation of robust analytical methods for its quantification are of paramount importance in regulated drug development and manufacturing environments.

This guide provides an in-depth, comparative analysis of three commonly employed analytical techniques for the quantification of Pentane-2,3,4-trione 3-oxime: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Vis Spectrophotometry. As a Senior Application Scientist, my objective is to not only present the methodologies but to also elucidate the scientific rationale behind the selection of each technique, the critical parameters for validation, and the interpretation of the resulting data. This document is intended to serve as a practical resource for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry.

The validation of these analytical methods is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring that the methods are fit for their intended purpose.[2]

Comparative Analysis of Analytical Methodologies

The selection of an optimal analytical method is contingent upon a thorough evaluation of its performance characteristics. The following table summarizes the comparative validation parameters for the HPLC, GC, and UV-Vis spectrophotometric methods for the analysis of Pentane-2,3,4-trione 3-oxime. The presented data is representative of what can be expected from a well-developed and validated method.

Validation Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC) UV-Vis Spectrophotometry
Linearity (R²) > 0.999> 0.998> 0.995
Range 1 - 100 µg/mL5 - 200 µg/mL10 - 150 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%95.0 - 105.0%
Precision (% RSD) < 2.0%< 3.0%< 5.0%
Limit of Detection (LOD) 0.1 µg/mL0.5 µg/mL1 µg/mL
Limit of Quantitation (LOQ) 0.3 µg/mL1.5 µg/mL3 µg/mL
Specificity High (Separates from impurities)High (Good separation of volatiles)Moderate (Prone to interference)
Robustness HighModerateHigh

In-Depth Methodologies and Experimental Protocols

High-Performance Liquid Chromatography (HPLC) with UV Detection

Rationale: HPLC is a cornerstone of pharmaceutical analysis due to its high resolving power, sensitivity, and applicability to a wide range of compounds, including non-volatile and thermally labile molecules like oximes.[3] A reversed-phase method is often preferred for its ability to separate compounds based on their hydrophobicity.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18, 5 µm, 4.6 x 150 mm

    • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (60:40 v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 220 nm

    • Injection Volume: 10 µL

  • Standard and Sample Preparation:

    • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of Pentane-2,3,4-trione 3-oxime reference standard and dissolve in 100 mL of mobile phase.

    • Working Standard Solutions: Prepare a series of working standards (1, 5, 10, 25, 50, and 100 µg/mL) by diluting the stock solution with the mobile phase.

    • Sample Solution: Accurately weigh a sample containing Pentane-2,3,4-trione 3-oxime and dissolve it in the mobile phase to achieve a final concentration within the linear range.

  • Validation Procedure:

    • Linearity: Inject the working standard solutions in triplicate and construct a calibration curve by plotting the peak area against the concentration.

    • Accuracy: Perform recovery studies by spiking a placebo with known concentrations of the standard and calculate the percentage recovery.

    • Precision: Assess repeatability (intra-day precision) by analyzing six replicate injections of a standard solution. Evaluate intermediate precision (inter-day precision) by repeating the analysis on a different day with a different analyst.

    • Specificity: Analyze a placebo and a sample spiked with potential impurities to ensure no interference with the main peak.

    • LOD and LOQ: Determine based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ).[4]

    • Robustness: Intentionally vary chromatographic parameters (e.g., flow rate, column temperature, mobile phase composition) and assess the impact on the results.

Workflow Diagram:

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation Standard_Prep Standard Preparation HPLC_System HPLC System Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System Data_Acquisition Data Acquisition HPLC_System->Data_Acquisition Linearity Linearity Data_Acquisition->Linearity Accuracy Accuracy Data_Acquisition->Accuracy Precision Precision Data_Acquisition->Precision Specificity Specificity Data_Acquisition->Specificity LOD_LOQ LOD/LOQ Data_Acquisition->LOD_LOQ Robustness Robustness Data_Acquisition->Robustness GC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation Standard_Prep Standard Preparation GC_System GC-FID System Standard_Prep->GC_System Sample_Prep Sample Preparation Sample_Prep->GC_System Data_Acquisition Data Acquisition GC_System->Data_Acquisition Linearity Linearity Data_Acquisition->Linearity Accuracy Accuracy Data_Acquisition->Accuracy Precision Precision Data_Acquisition->Precision Specificity Specificity Data_Acquisition->Specificity LOD_LOQ LOD/LOQ Data_Acquisition->LOD_LOQ Robustness Robustness Data_Acquisition->Robustness UV_Vis_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation Standard_Prep Standard Preparation UV_Vis_Spectrophotometer UV-Vis Spectrophotometer Standard_Prep->UV_Vis_Spectrophotometer Sample_Prep Sample Preparation Sample_Prep->UV_Vis_Spectrophotometer Absorbance_Measurement Absorbance Measurement UV_Vis_Spectrophotometer->Absorbance_Measurement Linearity Linearity Absorbance_Measurement->Linearity Accuracy Accuracy Absorbance_Measurement->Accuracy Precision Precision Absorbance_Measurement->Precision Specificity Specificity Absorbance_Measurement->Specificity LOD_LOQ LOD/LOQ Absorbance_Measurement->LOD_LOQ

Sources

An In-Vitro Comparative Analysis of the Cytotoxic Effects of Pentane-2,3,4-trione 3-oxime and Standard Chemotherapeutic Agents

Author: BenchChem Technical Support Team. Date: February 2026

In the relentless pursuit of novel anticancer therapeutics, the screening of new chemical entities for cytotoxic activity remains a cornerstone of drug discovery.[1][2] This guide provides a comprehensive in-vitro comparison of Pentane-2,3,4-trione 3-oxime, a compound with potential biological activity, against the well-established anticancer drugs, Doxorubicin and Cisplatin.[3] The primary objective is to elucidate the cytotoxic potential of this oxime derivative across a panel of clinically relevant human cancer cell lines: HeLa (cervical carcinoma), MCF-7 (breast adenocarcinoma), and A549 (lung carcinoma).

The selection of established drugs like Doxorubicin and Cisplatin serves a critical purpose; they act as positive controls and provide a benchmark against which the potency of Pentane-2,3,4-trione 3-oxime can be rigorously assessed. This comparative framework allows for a nuanced understanding of the test compound's efficacy and potential for further development.

Compound Profiles: Mechanisms of Action

A foundational understanding of the mechanisms of the comparator drugs is essential for interpreting the cytotoxic data.

  • Pentane-2,3,4-trione 3-oxime: This small molecule, with the chemical formula C₅H₇NO₃ and a molar mass of 129.114 g/mol , belongs to the oxime class of compounds.[3][4] While the specific mechanism of this particular molecule is under investigation, various oxime derivatives have demonstrated significant anticancer and anti-inflammatory properties, often by inhibiting kinases or other crucial cellular pathways.[5][6][7]

  • Doxorubicin: A widely used anthracycline antibiotic, Doxorubicin exerts its potent anticancer effects through multiple mechanisms.[8] Its primary modes of action include intercalation into DNA, which obstructs DNA and RNA synthesis, and inhibition of topoisomerase II, an enzyme critical for DNA repair, thereby leading to double-strand breaks.[9][10][11][12] Additionally, Doxorubicin is known to generate reactive oxygen species (ROS), which cause oxidative damage to cellular components.[9]

  • Cisplatin: As a platinum-based chemotherapeutic agent, Cisplatin's cytotoxicity is primarily mediated by its ability to form covalent bonds with the purine bases in DNA.[13][14] This leads to the formation of DNA adducts and both intra- and inter-strand crosslinks, which bend the DNA, inhibit DNA replication and transcription, and ultimately trigger apoptotic cell death.[14][15][16][17]

Experimental Design and Rationale

The experimental design is structured to provide a robust and reproducible assessment of cytotoxicity.

  • Choice of Cell Lines: The use of HeLa, MCF-7, and A549 cells provides a breadth of data across different cancer histotypes. These cell lines are well-characterized and widely used in cancer research, ensuring that the results are comparable to a vast body of existing literature.[18][19][20][21]

  • Cytotoxicity Assessment: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was selected as the primary method for quantifying cell viability.[22] This reliable and widely adopted colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[23] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals, the amount of which is directly proportional to the number of living cells.[24]

Experimental Workflow

The overall experimental process follows a systematic and controlled sequence to ensure data integrity.

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Assay & Analysis CellCulture Cell Line Culture (HeLa, MCF-7, A549) Harvest Cell Harvesting & Counting CellCulture->Harvest Seeding Seed Cells into 96-well Plates Harvest->Seeding Treatment Treat Cells with Compounds Seeding->Treatment CompoundPrep Prepare Serial Dilutions (Test & Control Drugs) CompoundPrep->Treatment Incubation Incubate for 48 hours Treatment->Incubation MTT_add Add MTT Reagent Incubation->MTT_add Formazan_sol Solubilize Formazan Crystals MTT_add->Formazan_sol Absorbance Measure Absorbance (570 nm) Formazan_sol->Absorbance Data_analysis Calculate IC50 Values Absorbance->Data_analysis

Caption: A schematic of the in-vitro cytotoxicity testing workflow.

Detailed Methodologies

Cell Culture Protocols
  • HeLa (Human Cervical Adenocarcinoma) Cells:

    • Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 1% Non-Essential Amino Acids (NEAA).[25]

    • Incubation: Cells are maintained at 37°C in a humidified atmosphere with 5% CO₂.[26][27]

    • Passaging: When cultures reach 70-80% confluency, the medium is aspirated, and cells are washed with PBS. Cells are detached using a 0.25% Trypsin-EDTA solution, and the reaction is neutralized with complete medium.[27] Cells are then centrifuged, resuspended, and seeded into new flasks.[26][28]

  • MCF-7 (Human Breast Adenocarcinoma) Cells:

    • Culture Medium: EMEM supplemented with 10% FBS, 2 mM L-glutamine, 1% NEAA, and 0.01 mg/mL bovine insulin.[19][29][30]

    • Incubation: Maintained at 37°C with 5% CO₂ in a humidified incubator.[30]

    • Passaging: Sub-cultured at 70-80% confluency. Due to their semi-adherent nature, floating viable cells should be collected by gentle centrifugation and re-plated along with the adherent cells.[31]

  • A549 (Human Lung Carcinoma) Cells:

    • Culture Medium: F-12K Medium supplemented with 10% FBS.

    • Incubation: Grown at 37°C in a 5% CO₂ humidified atmosphere.[18][32]

    • Passaging: When 80% confluent, cells are detached using Trypsin-EDTA, neutralized, and re-seeded at a recommended ratio of 1:3 to 1:8.[18][33]

MTT Cytotoxicity Assay Protocol
  • Cell Seeding: Cells are harvested and seeded into 96-well flat-bottom plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium and incubated for 24 hours to allow for attachment.

  • Compound Treatment: Stock solutions of Pentane-2,3,4-trione 3-oxime, Doxorubicin, and Cisplatin are prepared and serially diluted in culture medium to achieve a range of final concentrations. The medium from the cell plates is replaced with 100 µL of the medium containing the respective compound concentrations. Control wells receive medium with vehicle only.

  • Incubation: The plates are incubated for 48 hours at 37°C with 5% CO₂.

  • MTT Addition: Following incubation, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 3-4 hours.[34]

  • Formazan Solubilization: 100 µL of a solubilization solution (e.g., acidified isopropanol or DMSO) is added to each well to dissolve the formazan crystals.[24][34][35]

  • Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The half-maximal inhibitory concentration (IC₅₀), the concentration of a drug that is required for 50% inhibition of cell viability, is determined by plotting a dose-response curve.

Comparative Data Analysis

The following table summarizes the hypothetical IC₅₀ values obtained from the MTT assay, providing a direct comparison of the cytotoxic potency of the three compounds.

CompoundIC₅₀ on HeLa (µM)IC₅₀ on MCF-7 (µM)IC₅₀ on A549 (µM)
Pentane-2,3,4-trione 3-oxime 15.225.832.5
Doxorubicin 0.81.11.5
Cisplatin 3.55.28.9

Interpretation of Hypothetical Data:

Based on this hypothetical data, Pentane-2,3,4-trione 3-oxime demonstrates cytotoxic activity against all three cancer cell lines, albeit with a lower potency compared to the established chemotherapeutic agents Doxorubicin and Cisplatin. The compound appears to be most effective against the HeLa cell line. The marked difference in IC₅₀ values between the test compound and the controls underscores the potent, broad-spectrum activity of Doxorubicin and Cisplatin.

Mechanistic Insights: The Apoptosis Pathway

The cytotoxic effects of most anticancer drugs culminate in the induction of apoptosis, a form of programmed cell death essential for eliminating damaged or cancerous cells.[36][37] Apoptosis can be initiated through two primary signaling pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway.[38] DNA damage, a common outcome of treatment with agents like Doxorubicin and Cisplatin, typically triggers the intrinsic pathway.[39]

The Intrinsic Apoptosis Pathway

This pathway is initiated by intracellular stress signals, such as DNA damage or oxidative stress. These signals lead to the activation of pro-apoptotic proteins, which increase the permeability of the mitochondrial membrane, causing the release of cytochrome c.[40] Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates the initiator caspase-9. Caspase-9, in turn, cleaves and activates the executioner caspase-3, which orchestrates the systematic dismantling of the cell.[40]

G DNA_Damage DNA Damage (e.g., Doxorubicin, Cisplatin) Mitochondrion Mitochondrion DNA_Damage->Mitochondrion stress signal Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Caspase9 Pro-Caspase-9 → Caspase-9 Apoptosome->Caspase9 activates Caspase3 Pro-Caspase-3 → Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis (Cell Death) Caspase3->Apoptosis executes

Caption: The intrinsic pathway of apoptosis.

Conclusion and Future Directions

This guide outlines a systematic approach for the in-vitro cytotoxic comparison of Pentane-2,3,4-trione 3-oxime with Doxorubicin and Cisplatin. The hypothetical data suggests that while the test compound possesses cytotoxic properties, its potency is less than that of the established drugs.

Further research is warranted to explore the full potential of Pentane-2,3,4-trione 3-oxime. Future studies should focus on:

  • Mechanism of Action Studies: Investigating the specific molecular targets and signaling pathways affected by the compound to understand how it induces cell death.

  • Selectivity Profiling: Assessing its cytotoxicity on non-cancerous cell lines to determine its therapeutic index.

  • Structural Analogs: Synthesizing and screening related derivatives to identify compounds with enhanced potency and selectivity.

Through such rigorous and methodical investigation, the potential of novel compounds like Pentane-2,3,4-trione 3-oxime in the landscape of cancer therapy can be fully realized.

References

  • 2,3,4-Pentanetrione, 3-oxime - ChemBK. (2024, April 9). Retrieved from [Link]

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Comparative Guide to Confirming the Mechanism of Action of Pentane-2,3,4-trione 3-oxime via Knockout Studies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of On-Target Validation in Drug Discovery

In the landscape of modern drug development, the precise elucidation of a compound's mechanism of action is paramount. It is the bedrock upon which successful therapeutic strategies are built, ensuring both efficacy and safety. This guide provides an in-depth, technical comparison of experimental approaches to definitively validate the mechanism of a novel investigational compound, Pentane-2,3,4-trione 3-oxime—hereafter referred to as PTO—through the powerful methodology of genetic knockout studies.

For the purpose of this guide, we will operate under a well-defined, albeit hypothetical, framework: PTO has been identified as a potent inhibitor of "Kinase Y," a newly discovered kinase implicated as a key driver in a specific cancer subtype. Our objective is to rigorously test the hypothesis that the anti-cancer effects of PTO are mediated directly through the inhibition of Kinase Y. To achieve this, we will compare the cellular and molecular effects of PTO in a cancer cell line that expresses Kinase Y (wild-type) with a genetically engineered counterpart in which the gene encoding Kinase Y has been definitively removed (knockout). Furthermore, we will contrast the activity of PTO with a standard-of-care cytotoxic agent, "Drug Z," whose mechanism is independent of the Kinase Y pathway.

The Hypothetical Signaling Pathway of Kinase Y

To contextualize our experimental design, we propose that Kinase Y is an upstream activator of a critical pro-survival signaling cascade. Upon activation, Kinase Y phosphorylates and activates a downstream substrate, "Substrate P," which in turn suppresses the activity of pro-apoptotic proteins, thereby promoting cell proliferation and inhibiting programmed cell death.

cluster_pathway Hypothetical Kinase Y Signaling Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds Kinase_Y Kinase Y Receptor->Kinase_Y Activates Substrate_P Substrate P Kinase_Y->Substrate_P Phosphorylates (Activates) Cell_Proliferation Cell Proliferation Kinase_Y->Cell_Proliferation Promotes Pro_Apoptotic_Proteins Pro-Apoptotic Proteins Substrate_P->Pro_Apoptotic_Proteins Inhibits Apoptosis Apoptosis Pro_Apoptotic_Proteins->Apoptosis Induces PTO PTO (Pentane-2,3,4-trione 3-oxime) PTO->Kinase_Y Inhibits

Caption: Hypothetical signaling cascade initiated by Kinase Y.

Experimental Workflow: A Self-Validating System

The cornerstone of our validation strategy is the creation of a clean experimental system where the only significant variable between our two cell populations is the presence or absence of Kinase Y. This is achieved using CRISPR-Cas9-mediated gene knockout. The overall workflow is designed to be self-validating at each critical step.

cluster_workflow Knockout Validation Workflow sgRNA_Design 1. sgRNA Design & Synthesis - Target early exon of Kinase Y gene - In silico off-target analysis Transfection 2. Transfection of Wild-Type Cells - Deliver Cas9 nuclease & sgRNA sgRNA_Design->Transfection Single_Cell_Cloning 3. Single-Cell Sorting - Isolate individual transfected cells Transfection->Single_Cell_Cloning Expansion 4. Clonal Expansion - Grow monoclonal populations Single_Cell_Cloning->Expansion Validation 5. Knockout Validation - PCR genotyping - Sanger sequencing - Western Blot for Kinase Y protein Expansion->Validation Functional_Assays 6. Comparative Functional Assays - Wild-Type vs. Knockout cells - Treat with PTO and Drug Z Validation->Functional_Assays

Caption: Experimental workflow for generating and validating a Kinase Y knockout cell line.

Detailed Experimental Protocols

Part 1: Generation of Kinase Y Knockout (KO) Cell Line using CRISPR-Cas9

This protocol outlines the generation of a stable Kinase Y knockout cell line from a wild-type (WT) cancer cell line.[1][2][3][4][5]

1. sgRNA Design and Synthesis:

  • Rationale: To ensure complete loss of function, the single guide RNA (sgRNA) should target an early exon of the Kinase Y gene to induce a frameshift mutation.[6][7]
  • Protocol:
  • Obtain the cDNA sequence of the Kinase Y gene from a public database (e.g., NCBI).
  • Use a validated online tool (e.g., Synthego's CRISPR design tool) to design 2-3 sgRNAs targeting an early exon. Key design considerations include high on-target scores, low off-target scores, and a GC content between 40-80%.[8]
  • Synthesize the designed sgRNAs with chemical modifications to enhance stability.

2. Transfection and Clonal Selection:

  • Rationale: Delivery of the Cas9 nuclease and sgRNA as a ribonucleoprotein (RNP) complex enhances editing efficiency and reduces off-target effects compared to plasmid-based systems.[3]
  • Protocol:
  • Culture the WT cancer cells to ~70-80% confluency.
  • Form RNP complexes by incubating synthetic sgRNA with Cas9 nuclease.
  • Transfect the cells with the RNP complexes using a lipid-based transfection reagent.
  • 48-72 hours post-transfection, perform single-cell sorting into 96-well plates using fluorescence-activated cell sorting (FACS) or limiting dilution.
  • Culture the single cells until visible colonies form.

3. Validation of Knockout:

  • Rationale: Validation must be performed at the genomic and protein level to confirm successful gene knockout.
  • Protocol:
  • Genomic Validation:
  • Expand each clonal population and extract genomic DNA.
  • Perform PCR amplification of the targeted region of the Kinase Y gene.
  • Analyze the PCR products via Sanger sequencing to identify insertions or deletions (indels).
  • Protein Validation (Western Blot):
  • Prepare protein lysates from the WT and validated KO clonal cell lines.
  • Perform a Western blot using a validated antibody specific for Kinase Y. The KO cell lines should show a complete absence of the Kinase Y protein band.
Part 2: Comparative Functional Assays

1. Western Blot for Downstream Signaling:

  • Rationale: This assay will determine if PTO's effect on the signaling pathway is dependent on Kinase Y.[9][10]
  • Protocol:
  • Plate both WT and Kinase Y KO cells.
  • Treat the cells with either vehicle (DMSO), a titration of PTO (e.g., 10 nM, 100 nM, 1 µM), or Drug Z for a specified time (e.g., 2 hours).
  • Prepare whole-cell lysates.
  • Perform Western blotting using antibodies against phospho-Substrate P and total Substrate P.
  • A loading control (e.g., beta-actin) must be included to ensure equal protein loading.

2. Cell Viability Assay (MTT):

  • Rationale: To compare the cytotoxic effects of PTO and Drug Z on WT and KO cells. The MTT assay measures the metabolic activity of viable cells.[11][12][13]
  • Protocol:
  • Seed WT and Kinase Y KO cells in 96-well plates.
  • After 24 hours, treat the cells with a range of concentrations of PTO and Drug Z. Include a vehicle control.
  • Incubate for 72 hours.
  • Add MTT reagent to each well and incubate for 4 hours at 37°C.
  • Add solubilization solution to dissolve the formazan crystals.
  • Measure the absorbance at 570 nm using a plate reader.
  • Calculate the percentage of cell viability relative to the vehicle-treated control and plot dose-response curves to determine the IC50 values.

3. Apoptosis Assay (Caspase-3 Activity):

  • Rationale: To determine if the observed decrease in cell viability is due to the induction of apoptosis. Caspase-3 is a key executioner caspase in the apoptotic pathway.[14][15][16][17][18]
  • Protocol:
  • Plate WT and Kinase Y KO cells.
  • Treat cells with PTO and Drug Z at their respective IC50 concentrations for 24 or 48 hours.
  • Lyse the cells and measure Caspase-3 activity using a colorimetric or fluorometric assay kit that detects the cleavage of a DEVD-pNA substrate.
  • Measure the absorbance or fluorescence according to the manufacturer's instructions.

Data Presentation and Interpretation

The following tables present the expected (hypothetical) outcomes of the comparative assays.

Table 1: Western Blot Analysis of Substrate P Phosphorylation

Cell LineTreatmentPhospho-Substrate P (Relative Intensity)Total Substrate P (Relative Intensity)
Wild-Type Vehicle1.001.00
PTO (1 µM)0.151.02
Drug Z (1 µM)0.980.99
Kinase Y KO Vehicle<0.051.01
PTO (1 µM)<0.050.99
Drug Z (1 µM)<0.051.03
  • Interpretation: In WT cells, PTO significantly reduces the phosphorylation of Substrate P, while Drug Z has no effect. In Kinase Y KO cells, the basal level of phospho-Substrate P is already near zero and is unaffected by either drug. This strongly suggests that PTO's effect on this signaling pathway is mediated through Kinase Y.

Table 2: Cell Viability (MTT Assay) - IC50 Values

CompoundWild-Type IC50 (µM)Kinase Y KO IC50 (µM)
PTO 0.5> 50
Drug Z 2.02.1
  • Interpretation: PTO is highly potent in WT cells but shows a dramatic loss of potency in Kinase Y KO cells. This resistance to PTO in the absence of its target is the hallmark of on-target activity. In contrast, the potency of Drug Z is unaffected by the knockout of Kinase Y, confirming its different mechanism of action.

Table 3: Apoptosis (Caspase-3 Activity) - Fold Increase vs. Vehicle

Cell LineTreatmentCaspase-3 Activity (Fold Increase)
Wild-Type PTO (0.5 µM)8.5
Drug Z (2.0 µM)9.0
Kinase Y KO PTO (0.5 µM)1.2
Drug Z (2.0 µM)8.8
  • Interpretation: Both PTO and Drug Z induce apoptosis in WT cells. However, in Kinase Y KO cells, PTO fails to induce apoptosis, while Drug Z retains its pro-apoptotic effect. This confirms that PTO-induced cell death is dependent on the presence of Kinase Y.

Logical Framework for Mechanism Confirmation

cluster_logic Logic of On-Target Validation Hypothesis Hypothesis: PTO inhibits Kinase Y WT_PTO Wild-Type + PTO - Reduced p-Substrate P - Decreased Viability - Increased Apoptosis Hypothesis->WT_PTO Test KO_PTO Kinase Y KO + PTO - No effect on p-Substrate P - No effect on Viability - No effect on Apoptosis Hypothesis->KO_PTO Test Conclusion Conclusion: PTO's anti-cancer activity is ON-TARGET via Kinase Y inhibition. WT_PTO->Conclusion Supports KO_PTO->Conclusion Supports WT_DrugZ Wild-Type + Drug Z - No effect on p-Substrate P - Decreased Viability - Increased Apoptosis WT_DrugZ->Conclusion Control Confirms Specificity KO_DrugZ Kinase Y KO + Drug Z - No effect on p-Substrate P - Decreased Viability - Increased Apoptosis KO_DrugZ->Conclusion Control Confirms Specificity

Caption: Logical framework for confirming the on-target mechanism of PTO.

Conclusion

The convergence of data from these comparative studies provides an unequivocal confirmation of PTO's mechanism of action. The stark contrast in the cellular response to PTO between the wild-type and Kinase Y knockout cells—a phenomenon known as "phenotypic rescue" in the knockout line—is the most compelling evidence for on-target engagement. The consistent efficacy of the control compound, Drug Z, across both cell lines further solidifies the specificity of PTO for the Kinase Y pathway. This rigorous, multi-faceted approach, grounded in the principles of genetic validation, provides the high-confidence data necessary to advance PTO into the next phase of drug development.

References

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  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from [Link]

  • Why designing guides for CRISPR knockout experiments is more complex than just looking at every NGG PAM. (2023). Horizon Discovery. Retrieved from [Link]

  • Jones, A. C., et al. (2017). Evaluation of Caspase-3 Activity During Apoptosis with Fluorescence Lifetime-Based Cytometry Measurements and Phasor Analyses. Cytometry Part A, 91(3), 273-284. Retrieved from [Link]

  • Comprehensive Guide to Designing sgRNA for CRISPR-Cas9 Gene Knockout. (2026). Oreate AI. Retrieved from [Link]

  • Generation of Knockout Cell Lines Using CRISPR–Cas9 Technology v1. (2026). ResearchGate. Retrieved from [Link]

  • How to monitor PKG and PKC activity by western blot? (2013). ResearchGate. Retrieved from [Link]

  • Kinase assays. (2020). BMG LABTECH. Retrieved from [Link]

  • Accelerating kinase drug discovery with validated kinase activity assay kits. (2026). Eurofins Discovery. Retrieved from [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of Pentane-2,3,4-trione 3-oxime

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to a comprehensive guide on the proper handling and disposal of pentane-2,3,4-trione 3-oxime. As researchers and developers, our responsibility extends beyond the synthesis and application of novel compounds to their safe and environmentally conscious disposal. This document provides essential, field-proven protocols designed to mitigate risks and ensure compliance. The procedures outlined herein are grounded in the fundamental chemical properties of the compound and general principles of laboratory safety.

Hazard Assessment & Chemical Profile

Before any disposal procedure can be initiated, a thorough understanding of the subject compound is paramount. Pentane-2,3,4-trione 3-oxime is an organic intermediate with specific reactivity and hazards that dictate its handling.[1][2] The primary hazards stem from its classification as an irritant and the inherent instability of the oxime functional group under certain conditions.[1][3]

Key Chemical Properties:

PropertyValueSource(s)
CAS Number 29917-12-2[1][4][5]
Molecular Formula C₅H₇NO₃[1][4][5]
Molar Mass 129.11 g/mol [1][4]
Appearance Colorless to pale yellow crystalline powder[1]
Solubility Soluble in water and common organic solvents (e.g., alcohols, ethers)[1]
Stability Stable at room temperature; decomposes with high heat or light exposure[1]
Hazard Class Irritant[1]

The most significant disposal-relevant characteristic of oximes is their susceptibility to decomposition upon heating, which can be explosive in some cases.[3] Furthermore, they can undergo acid-catalyzed reactions, which can be harnessed for controlled degradation.[3][6]

The Logic of Disposal: Deactivation via Hydrolysis

The core principle for the safe disposal of pentane-2,3,4-trione 3-oxime is controlled chemical degradation . The objective is to cleave the C=N-OH functional group, which is the primary source of the compound's thermal instability. The most reliable method to achieve this is through acid-catalyzed hydrolysis .

This reaction proceeds by heating the oxime in the presence of an inorganic acid, which breaks the molecule down into its corresponding ketone (pentane-2,3,4-trione) and a hydroxylamine salt.[3][6] This process is advantageous because it converts the thermally sensitive oxime into components that, while still hazardous, have well-established and more stable disposal pathways.

cluster_workflow Chemical Degradation via Acid Hydrolysis start Pentane-2,3,4-trione 3-oxime Waste process1 Add Dilute Inorganic Acid (e.g., H₂SO₄) start->process1 Step 1 process2 Gentle Heating (in Fume Hood) process1->process2 Step 2 reaction Hydrolysis Reaction process2->reaction Step 3 products Products: Pentane-2,3,4-trione + Hydroxylamine Salt reaction->products Outcome end Collect Mixture for Final EHS Disposal products->end Final Step decision Assess Waste Quantity of Oxime small Small Quantity (< 10g) decision->small Is it < 10g? large Large Quantity (> 10g) decision->large Is it > 10g? protocol2 Protocol 2: Direct Disposal small->protocol2 protocol1 Protocol 1: Chemical Degradation (Recommended) large->protocol1

Caption: Decision logic for selecting the appropriate disposal protocol.

Summary of Safety Imperatives

  • Always work in a certified chemical fume hood. The parent trione and its oxime may have volatile and irritating properties.

  • Strictly adhere to PPE requirements. Skin and eye contact must be avoided.

  • Avoid high temperatures, open flames, and direct sunlight to prevent uncontrolled thermal decomposition. [1][3]* Exercise extreme caution when adding acid or base. These additions can be exothermic and must be performed slowly.

  • Never mix oxime waste with unknown or incompatible waste streams. Specifically, avoid mixing with strong oxidizing or reducing agents in a waste container.

  • Always consult your institution's specific EHS guidelines, as they are the final authority on disposal procedures at your site.

References

  • Wikipedia. (n.d.). 2,3,4-Pentanetrione. Retrieved from [Link]

  • ChemBK. (2024). 2,3,4-Pentanetrione, 3-oxime. Retrieved from [Link]

  • Grokipedia. (n.d.). 2,3,4-Pentanetrione. Retrieved from [Link]

  • PubChem, National Center for Biotechnology Information. (n.d.). 2,3,4-Pentanetrione, 3-oxime. Retrieved from [Link]

  • Sainio, T., et al. (2013). Liquid-liquid synthesis of oximes from carbonyl compounds: Formation under neutral conditions and degradation at acidic hydrometallurgical process conditions. ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). Oxime. Retrieved from [Link]

  • Bucknell University. (2016). Hazardous Waste Segregation. Retrieved from [Link]

  • Purdue University. (n.d.). Guidelines: Handling and Disposal of Chemicals. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

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Personal protective equipment for handling Pentane-2,3,4-trione 3-oxime

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety protocols and handling procedures for Pentane-2,3,4-trione 3-oxime (CAS No. 29917-12-2). As a dedicated resource for researchers, scientists, and professionals in drug development, this document is structured to deliver immediate, practical, and in-depth information to ensure the safe handling and disposal of this chemical in a laboratory setting.

Hazard Assessment and Risk Mitigation

Pentane-2,3,4-trione 3-oxime is a crystalline powder that is soluble in water and organic solvents like alcohols and ethers.[1] It is reported to be stable at room temperature but can decompose at high temperatures or when exposed to light.[1] Given its structural similarity to other reactive alpha-dicarbonyl and oxime compounds, it is prudent to assume it may possess similar toxicological properties. The primary risks associated with handling this compound are anticipated to be:

  • Acute Toxicity: Potential harm if ingested, inhaled, or absorbed through the skin.

  • Irritation: Possible irritation to the skin, eyes, and respiratory tract.

  • Reactivity: As with many organic compounds, there may be reactivity with strong oxidizing agents.

The following sections provide detailed guidance on the necessary personal protective equipment (PPE), operational procedures, and disposal methods to mitigate these risks.

Personal Protective Equipment (PPE): A Multi-layered Defense

A comprehensive PPE strategy is critical when handling chemicals of unknown or uncertain toxicity. The following table summarizes the recommended PPE for handling Pentane-2,3,4-trione 3-oxime.

PPE CategoryRecommended EquipmentJustification
Eye and Face Protection Chemical safety goggles and a full-face shield.Protects against splashes of the chemical or its solutions, which could cause serious eye irritation. The face shield provides an additional layer of protection.
Skin Protection Nitrile or neoprene gloves (double-gloving recommended), and a chemically resistant lab coat or apron.Prevents skin contact, which could lead to irritation or absorption of the chemical. Double-gloving is a best practice for handling potentially hazardous compounds.
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge and a particulate pre-filter. This should be used in a well-ventilated area, preferably within a chemical fume hood.Minimizes the risk of inhaling airborne particles or vapors of the compound, which may be harmful and cause respiratory irritation.
Foot Protection Closed-toe shoes made of a chemically resistant material.Protects feet from accidental spills.

Donning and Doffing of PPE:

The following diagram illustrates the correct sequence for putting on and taking off PPE to prevent cross-contamination.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 1. Lab Coat Don2 2. Respirator Don1->Don2 Don3 3. Goggles/Face Shield Don2->Don3 Don4 4. Gloves (Outer Layer) Don3->Don4 Doff1 1. Gloves (Outer Layer) Doff2 2. Goggles/Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Respirator Doff3->Doff4

Caption: Proper sequence for donning and doffing Personal Protective Equipment.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol is paramount for ensuring safety.

1. Preparation and Engineering Controls:

  • Always work in a well-ventilated area, preferably within a certified chemical fume hood.

  • Ensure that an emergency eyewash station and safety shower are readily accessible.

  • Before starting, have all necessary equipment and reagents prepared to minimize movement and potential for spills.

2. Handling the Chemical:

  • Wear the appropriate PPE as detailed in the table above.

  • When weighing the solid, do so in a fume hood to avoid inhalation of fine particles.

  • If preparing a solution, add the solid to the solvent slowly to avoid splashing.

  • Keep the container tightly closed when not in use to prevent decomposition and contamination.[3]

  • Avoid contact with strong oxidizing agents, as this may lead to a vigorous reaction.

  • Store the chemical in a cool, dark, and well-ventilated place away from incompatible materials.[3]

3. Spill Response:

  • In case of a small spill, absorb the material with an inert absorbent such as vermiculite or sand.

  • Place the absorbed material into a sealed, labeled container for proper disposal.

  • For larger spills, evacuate the area and follow your institution's emergency procedures.

  • Do not attempt to clean up a large spill without proper training and equipment.

Safe Handling and Disposal Workflow:

The following diagram outlines the critical steps for the safe handling and disposal of Pentane-2,3,4-trione 3-oxime.

Handling_Workflow Start Start: Review SDS/Safety Info Prep Prepare Work Area in Fume Hood Start->Prep Don_PPE Don Appropriate PPE Prep->Don_PPE Weigh Weigh Chemical Don_PPE->Weigh Handle Handle/Use Chemical Weigh->Handle Store Store Properly Handle->Store Doff_PPE Doff PPE Correctly Handle->Doff_PPE Dispose Dispose of Waste Doff_PPE->Dispose End End Dispose->End

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.